Clobetasol Propionate
Description
This compound is the 17-O-propionate ester of clobetasol. A potent corticosteroid, it is used to treat various skin disorders, including exzema and psoriasis. It has a role as an anti-inflammatory drug. It is an 11beta-hydroxy steroid, a 20-oxo steroid, a glucocorticoid, a fluorinated steroid, a 3-oxo-Delta(1),Delta(4)-steroid and a chlorinated steroid. It is functionally related to a clobetasol and a propionic acid.
This compound is a prednisolone derivative with higher specificity for glucocorticoid receptors than mineralocorticoid receptors. It has demonstrated superior activity compared to [fluocinonide] and was first described in the literature in 1974. this compound was granted FDA approval on 27 December 1985.
This compound is the propionate salt form of clobetasol, a topical synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. This compound exerts its effect by binding to cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, this compound appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from membrane phospholipids by phospholipase A2.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 18 investigational indications. This drug has a black box warning from the FDA.
This is the form in trademark preparations.
See also: Clobetasol (has active moiety).
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045907 | |
| Record name | Clobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-46-7 | |
| Record name | Clobetasol propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasol propionate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasol propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779619577M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Clobetasol Propionate in Skin Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of various inflammatory and hyperproliferative skin disorders, including psoriasis and eczema.[1][2] Its therapeutic efficacy stems from its profound anti-inflammatory, immunosuppressive, and antiproliferative actions.[1][2] This technical guide delves into the core molecular targets of clobetasol propionate in skin inflammation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. Understanding these molecular interactions is paramount for the development of novel dermatological therapies with improved efficacy and safety profiles.
The primary mechanism of action of this compound is mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] This interaction initiates a cascade of genomic and non-genomic events that ultimately quell the inflammatory response in the skin.
Molecular Targets and Gene Expression Modulation
This compound exerts its therapeutic effects by profoundly altering the gene expression profile in skin cells, primarily keratinocytes and resident immune cells. Upon binding to the cytosolic GR, the this compound-GR complex translocates to the nucleus, where it either directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) to transactivate or transrepress gene transcription, or indirectly influences gene expression by interacting with other transcription factors.[1]
A comprehensive analysis of the human skin transcriptome following topical treatment with this compound identified 3,524 differentially expressed genes (DEGs), highlighting the extensive impact of this corticosteroid on cutaneous gene regulation.[3]
Quantitative Gene Expression Data
The following tables summarize key quantitative data on the modulation of gene expression by this compound.
Table 1: Top 10 Upregulated Genes in Human Skin Treated with this compound
| Gene Symbol | Gene Name | Fold Change | Function |
| FKBP5 | FK506 binding protein 5 | > 4.0 | Negative feedback regulator of the GR signaling pathway. |
| DUSP1 | Dual specificity phosphatase 1 | > 3.0 | Inhibitor of MAP kinase signaling pathways. |
| KLF9 | Krüppel-like factor 9 | > 2.5 | Transcription factor involved in cell differentiation and apoptosis. |
| PER1 | Period circadian regulator 1 | > 2.0 | Component of the circadian clock, influences cell cycle and metabolism. |
| ZBTB16 | Zinc finger and BTB domain containing 16 | > 2.0 | Transcription factor with roles in cell lineage commitment and inflammation. |
| DDIT4 | DNA damage inducible transcript 4 | > 2.0 | Negative regulator of the mTOR signaling pathway. |
| ADM | Adrenomedullin | > 2.0 | Vasodilator peptide with anti-inflammatory properties. |
| IRS2 | Insulin (B600854) receptor substrate 2 | > 2.0 | Key mediator of insulin and insulin-like growth factor signaling. |
| GILZ | Glucocorticoid-induced leucine (B10760876) zipper | > 2.0 | Anti-inflammatory protein that inhibits NF-κB and AP-1 signaling. |
| SOCS1 | Suppressor of cytokine signaling 1 | > 2.0 | Negative regulator of cytokine signaling pathways, including JAK-STAT. |
| Data adapted from a study by Lili et al. (2019) which performed RNA sequencing on human skin treated with this compound.[3][4] |
Table 2: Downregulation of Inflammation-Related Genes in Psoriatic Hair Follicles by this compound
| Gene Symbol | Gene Name | Function |
| IL8 | Interleukin 8 | Pro-inflammatory chemokine, chemoattractant for neutrophils. |
| DEFB4 | Defensin Beta 4 | Antimicrobial peptide with pro-inflammatory and chemoattractant properties. |
| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | Pro-inflammatory and chemoattractant protein, highly upregulated in psoriasis. |
| S100A9 | S100 Calcium Binding Protein A9 | Pro-inflammatory protein, involved in neutrophil recruitment and activation. |
| S100A12 | S100 Calcium Binding Protein A12 | Pro-inflammatory protein that acts as a ligand for RAGE. |
| LCN2 | Lipocalin 2 | Pro-inflammatory protein involved in the innate immune response. |
| IFI27 | Interferon Alpha Inducible Protein 27 | Interferon-stimulated gene with pro-inflammatory functions. |
| PBEF1 | Nicotinamide Phosphoribosyltransferase | Pro-inflammatory cytokine and enzyme involved in NAD+ biosynthesis. |
| HPSE | Heparanase | Enzyme that degrades heparan sulfate, promoting inflammation and cell invasion. |
| PPARG | Peroxisome Proliferator Activated Receptor Gamma | While often anti-inflammatory, its role in psoriasis is complex and can be pro-inflammatory in certain contexts. |
| A study on psoriatic scalp hair follicles showed that the expression of these 10 inflammation-related genes was significantly increased in psoriatic patients and was effectively decreased by treatment with this compound shampoo.[5] |
Key Signaling Pathways Targeted by this compound
This compound modulates several key signaling pathways that are central to the inflammatory process in the skin. The following diagrams illustrate the primary mechanisms of action.
Genomic Mechanism of Action of this compound
The genomic actions of this compound are the cornerstone of its anti-inflammatory effects. This pathway involves the direct regulation of gene expression through the glucocorticoid receptor.
Caption: Genomic pathway of this compound action.
Inhibition of Pro-inflammatory Signaling Pathways
A critical aspect of this compound's efficacy is its ability to inhibit key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This is often achieved through the upregulation of inhibitory proteins or by direct interaction of the activated GR with components of these pathways.
Caption: Inhibition of NF-κB and MAPK signaling by this compound.
Detailed Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific experimental needs.
RNA Isolation from Skin Biopsies for RNA-Seq
This protocol outlines the steps for extracting high-quality RNA from human skin biopsies, suitable for downstream applications like RNA sequencing.
Caption: Workflow for high-quality RNA extraction from skin biopsies.
Detailed Steps:
-
Sample Collection and Storage: Immediately after excision, snap-freeze the skin biopsy (e.g., a 4mm punch biopsy) in liquid nitrogen to preserve RNA integrity. Store the frozen tissue at -80°C.[6][7]
-
Tissue Homogenization: Cryosection the frozen biopsy into thin slices (10-20 µm) and place them directly into a tube containing lysis buffer (e.g., TRIzol or a buffer from a commercial kit like the Qiagen RNeasy Kit). Homogenize the tissue thoroughly using a bead mill or a rotor-stator homogenizer.[6][7]
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit. For TRIzol-based methods, this typically involves phase separation with chloroform, followed by precipitation of the RNA from the aqueous phase with isopropanol.
-
RNA Purification: Wash the RNA pellet with 75% ethanol to remove salts and other impurities. Air-dry the pellet briefly and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) score (ideally > 7) for RNA-seq applications.[6]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Glucocorticoid Receptor
This protocol describes the methodology for performing ChIP-seq to identify the genomic binding sites of the glucocorticoid receptor in keratinocytes treated with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT cells or primary keratinocytes) to approximately 80-90% confluency. Treat the cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 1 hour).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the glucocorticoid receptor. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads several times with different buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify GR-binding sites.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol details the steps for analyzing the protein expression and phosphorylation status of key components of the MAPK and NF-κB signaling pathways in skin cells treated with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Culture skin cells (e.g., HaCaT keratinocytes) and treat them with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-p65, total p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its potent anti-inflammatory effects in the skin through a multifaceted molecular mechanism centered on the activation of the glucocorticoid receptor. This leads to widespread changes in gene expression, including the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. Key signaling pathways, such as NF-κB and MAPK, are effectively inhibited by this compound, further contributing to its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the molecular targets of this compound and to develop next-generation therapies for inflammatory skin diseases. A deeper understanding of these molecular mechanisms will be instrumental in designing drugs with enhanced selectivity and an improved safety profile.
References
- 1. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gene expression profiling in psoriatic scalp hair follicles: this compound shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Stereochemistry of Clobetasol Propionate
Introduction
Clobetasol (B30939) propionate (B1217596) is a highly potent synthetic corticosteroid used extensively in dermatology to treat various inflammatory skin conditions such as psoriasis and eczema.[1][2] As an analog of prednisolone, it exhibits a high degree of glucocorticoid activity and is among the most potent topical steroids available.[3][4] Its efficacy is intrinsically linked to its specific chemical structure and stereochemistry. This technical guide provides a comprehensive overview of the stereochemical properties that define Clobetasol propionate and details the prevalent synthetic pathways and experimental protocols for its preparation, intended for an audience of researchers, scientists, and drug development professionals.
Stereochemistry of this compound
The pharmacological activity of this compound is dictated by its precise three-dimensional structure. The molecule is a specific stereoisomer of a complex steroidal backbone, and any variation in its chiral centers would significantly alter its biological function.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate.[1] More commonly, it is referred to as 21-chloro-9-fluoro-11β, 17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate.[3] The designations 11β and 16β are critical, indicating that the hydroxyl group at carbon 11 and the methyl group at carbon 16 are oriented above the plane of the steroid ring system. This specific configuration is essential for its high-affinity binding to glucocorticoid receptors.[1][5]
Caption: Key stereocenters of the this compound molecule.
Crystallographic Data
X-ray crystallography studies have confirmed the molecule's conformation. The crystal belongs to the P21 space group.[6][7] The conformations of the four rings in the pregna-1,4-diene-3-one skeleton are critical to its structure, with ring A adopting a planar conformation, rings B and C being in chair conformations, and ring D adopting an envelope conformation.[6]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁ | [6][7] |
| Cell Dimensions (a, b, c) | 7.6961 Å, 14.6036 Å, 10.4355 Å | [6] |
| Cell Angle (β) | 95.739° | [6] |
| Ring A Conformation | Planar | [6] |
| Ring B Conformation | Chair | [6] |
| Ring C Conformation | Chair | [6] |
| Ring D Conformation | Envelope | [6] |
Synthesis of this compound
The most widely documented and commercially practiced synthesis of this compound begins with Betamethasone, a readily available corticosteroid that already possesses the required core steroidal structure and stereochemistry. The synthesis is a multi-step process that modifies the side chain at the C-17 position.
Overall Synthetic Pathway
The conversion from Betamethasone to this compound can be summarized in three primary stages:
-
Selective Esterification: The C-17 hydroxyl group of Betamethasone is selectively esterified to form Betamethasone 17-propionate.
-
Sulfonation: The primary hydroxyl group at C-21 of Betamethasone 17-propionate is converted into a good leaving group, typically a tosylate or mesylate.
-
Nucleophilic Substitution (Chlorination): The leaving group at C-21 is displaced by a chloride ion to yield the final product, this compound.
Caption: Three-stage synthesis pathway from Betamethasone to this compound.
Experimental Protocols
The following protocols are detailed methodologies derived from established synthetic processes described in patent literature.[8][9]
Protocol 3.1: Preparation of Betamethasone 17-propionate (Stage 1) [8]
-
Charge a suitable reaction vessel with Betamethasone, Dimethylformamide (DMF), and p-toluenesulfonic acid (PTSA) under stirring at a controlled temperature of 10-15°C.
-
Slowly add trimethyl ortho propionate to the reaction mixture while maintaining the temperature at 10-15°C.
-
Continue stirring at this temperature for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction mass by adding it to purified water at 10-15°C.
-
Acidify the quenched mixture with 2N H₂SO₄ to a pH of approximately 1.0.
-
Cool the mixture to 0-5°C and stir for 1 hour to facilitate precipitation.
-
Filter the resulting solid, wash it with purified water, and dry to obtain Betamethasone 17-propionate.
Protocol 3.2: Preparation of Clobetasol 21-tosylate (Stage 2) [8]
-
In a reaction vessel, charge the Betamethasone 17-propionate prepared in Stage 1 and Dimethylformamide (DMF).
-
Add 4-Dimethylaminopyridine (DMAP) as a base to the mixture.
-
Slowly add p-toluenesulfonyl chloride to the reaction mass at a controlled temperature of 25-30°C.
-
Stir the mixture for 2-3 hours at 25-30°C. Monitor the reaction's progress by TLC until the starting material is consumed.
-
The resulting reaction mass containing Clobetasol 21-tosylate is typically used in situ for the next step without isolation.
Protocol 3.3: Preparation of this compound (Stage 3) [8]
-
To the in situ reaction mass from Stage 2 containing Clobetasol 21-tosylate, add Lithium Chloride (LiCl).
-
Heat the reaction mixture to 60-65°C and maintain stirring. This step facilitates the nucleophilic substitution of the tosylate group with chloride.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, quench the mass in ice water to precipitate the product.
-
Filter the crude this compound, wash thoroughly with demineralized (DM) water, and suck dry.
-
Dry the final product in an oven to obtain a solid white this compound.
Quantitative Data and Process Optimization
The efficiency of this compound synthesis is highly dependent on reaction conditions, which are optimized to maximize yield and minimize the formation of impurities. A significant impurity noted in older synthetic routes is the "ene-impurity," which can be reduced by using milder reagents and lower temperatures.[8]
| Step | Starting Material | Key Reagents | Conditions | Yield/Purity | Reference |
| Stage 1 & 2 (One-Pot) | Betamethasone 17-propionate | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | 0-5°C, 2-5 hours | Yield: ~100% (crude), HPLC Purity: 98.1% | [9] |
| Stage 2: Sulfonation | Betamethasone 17-propionate | p-Toluenesulfonyl chloride, DMAP, DMF | 25-30°C, 2-3 hours | Dry Weight Yield: 89.0%, HPLC Purity: 98.5% | [8] |
| Stage 3: Chlorination | Clobetasol 21-tosylate | LiCl, DMF | 60-65°C | Not explicitly stated, but overall process is high-yield. | [8] |
| Alternative Chlorination | Betamethasone 17-propionate | Bis(trichloromethyl) carbonate (BTC), Acetone, ZnCl₂ catalyst | 40°C, 3 hours | Yield: 96.5%, Purity: 96.5% | [10][11] |
| Older Chlorination Method | Betamethasone 21-mesylate | LiCl, DMF | 100-110°C | Forms 10-15% of "ene impurity" | [8] |
Conclusion
The synthesis and stereochemistry of this compound are well-established, allowing for robust and high-yield manufacturing processes. The molecule's potent anti-inflammatory activity is a direct result of its specific stereochemical configuration, which is preserved by starting the synthesis from a precursor like Betamethasone that already contains the correct chiral centers. Modern synthetic routes, primarily involving the tosylation of Betamethasone 17-propionate followed by chlorination with lithium chloride, have been optimized to enhance purity and yield while minimizing hazardous reagents and unwanted side products. The detailed protocols and quantitative data presented provide a foundational understanding for professionals engaged in the research and development of this important topical corticosteroid.
References
- 1. This compound | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Topical Solution USP, 0.05% [dailymed.nlm.nih.gov]
- 4. This compound Cream, USP, 0.05% [dailymed.nlm.nih.gov]
- 5. RP-HPLC Estimation of this compound and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Crystal Structure of this compound [jstage.jst.go.jp]
- 7. Crystal Structure of this compound | CiNii Research [cir.nii.ac.jp]
- 8. "Novel Process For The Synthesis Of this compound" [quickcompany.in]
- 9. CN112110972A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN101812107A - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 11. Method for synthesizing this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]
Clobetasol Propionate: A Comprehensive Pharmacological Profile and Receptor Binding Affinity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol (B30939) propionate (B1217596) is a synthetic corticosteroid of the glucocorticoid class, recognized as one of the most potent topical agents available for the treatment of various dermatological conditions.[1][2] Its therapeutic efficacy is rooted in its profound anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties. This technical guide provides an in-depth exploration of the pharmacological profile of clobetasol propionate, with a specific focus on its interaction with the glucocorticoid receptor (GR). This document summarizes key pharmacodynamic and pharmacokinetic parameters, details the experimental protocols for assessing its activity, and presents a thorough analysis of its receptor binding affinity.
Pharmacological Profile
Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with intracellular glucocorticoid receptors.[3] The mechanism is a multi-step process that ultimately leads to the modulation of gene expression.
Upon penetrating the cell membrane, this compound binds to the glucocorticoid receptor in the cytoplasm, forming a ligand-receptor complex.[3] This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins. The activated clobetasol-receptor complex then translocates into the nucleus.[4]
Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to:
-
Increased synthesis of anti-inflammatory proteins: Key among these is lipocortin-1, which inhibits the enzyme phospholipase A2. This action blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]
-
Decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules. [3]
-
Inhibition of inflammatory cell migration to the site of inflammation.[3]
This compound also exhibits antiproliferative effects, particularly relevant in hyperproliferative skin conditions like psoriasis, by inhibiting DNA synthesis and cell division in keratinocytes.[3]
dot
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and high potency. These effects include potent anti-inflammatory, immunosuppressive, and antiproliferative actions.[3] A key indicator of its potency is its vasoconstrictive effect, which is used in the McKenzie-Stoughton assay to classify the potency of topical corticosteroids.[5] this compound is classified as a "super-potent" (Class I) topical corticosteroid.[5][6]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.
| Parameter | Description |
| Absorption | Percutaneous absorption is variable and depends on factors such as the integrity of the epidermal barrier, the vehicle used, the use of occlusive dressings, and the duration of application. Systemic absorption can occur, particularly with extensive use or on compromised skin.[7] |
| Distribution | Data on the volume of distribution are not readily available. Once absorbed systemically, corticosteroids are generally bound to plasma proteins, primarily corticosteroid-binding globulin and albumin.[7] |
| Metabolism | This compound that is absorbed systemically is metabolized in the liver.[7] |
| Excretion | Metabolites are primarily excreted by the kidneys.[7] |
Receptor Binding Affinity
The high potency of this compound is directly related to its high binding affinity for the glucocorticoid receptor. While specific quantitative values for Ki or IC50 for the glucocorticoid receptor are not consistently reported across publicly available literature, its relative receptor affinity (RRA) is known to be significantly higher than that of dexamethasone.[5]
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone |
| This compound | Higher than Dexamethasone[5] |
| Dexamethasone | 100 (Reference)[5] |
It is important to note that while this compound is a potent glucocorticoid receptor agonist, it has also been identified as a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A5, with a reported IC50 of 0.206 μM.[3][] This is distinct from its therapeutic action via the glucocorticoid receptor.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Cytosol: Human skin fibroblasts or other suitable cells expressing the glucocorticoid receptor are cultured and harvested. The cells are then homogenized in a buffer to isolate the cytosolic fraction containing the GR.[5]
-
Competitive Binding: A constant concentration of a radiolabeled corticosteroid (e.g., [3H]-Dexamethasone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test corticosteroid (this compound).
-
Separation of Bound and Unbound Ligand: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.[5] Alternatively, the mixture can be passed through a filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for a competitive radioligand binding assay.
Vasoconstrictor (McKenzie-Stoughton) Assay
This in vivo assay is a standard method for determining the potency of topical corticosteroids by assessing their ability to cause skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application: Small amounts of different concentrations of the test corticosteroid formulation (this compound) and a reference standard are applied to designated sites on the volar forearm.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period.
-
Evaluation: After a set time, the dressings are removed, and the degree of vasoconstriction (blanching or whitening of the skin) is visually assessed and scored by trained observers at various time points.
-
Data Analysis: The blanching scores are plotted against the concentration of the corticosteroid to determine the dose-response relationship and relative potency.
dot
Caption: Workflow for the in vivo vasoconstrictor (McKenzie-Stoughton) assay.
In Vitro Anti-inflammatory Assays (Cytokine Inhibition)
These assays measure the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines in cultured cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or keratinocytes) is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α) to induce the production of other inflammatory mediators.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Quantification of Cytokines: After an incubation period, the concentration of specific pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of cytokine production (IC50) is calculated to determine its anti-inflammatory potency.
Conclusion
This compound is a highly potent topical corticosteroid with a well-defined mechanism of action centered on its high affinity for the glucocorticoid receptor. Its pharmacodynamic and pharmacokinetic properties contribute to its significant therapeutic efficacy in a range of inflammatory dermatoses. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other corticosteroid compounds in a research and drug development setting. Further research to precisely quantify the binding affinity of this compound for the glucocorticoid receptor would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. This compound | CAS#:25122-46-7 | Chemsrc [chemsrc.com]
- 2. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Characterization of Clobetasol Propionate's Anti-inflammatory Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Introduction
Clobetasol (B30939) propionate (B1217596) (CP) is a highly potent, synthetic corticosteroid widely recognized as a Class I 'super-potent' topical agent in dermatology.[1] Its extensive use in managing severe inflammatory and hyperproliferative skin conditions, such as psoriasis and eczema, is attributed to its powerful anti-inflammatory, immunosuppressive, antipruritic, and antiproliferative properties.[1][2][3] A thorough understanding of its mechanism of action and the methods to characterize its effects at the cellular and molecular level is paramount for drug development, formulation optimization, and mechanistic studies.
This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anti-inflammatory effects of clobetasol propionate. It details the underlying signaling pathways, provides comprehensive experimental protocols for key assays, and presents quantitative data from relevant studies to serve as a benchmark for research professionals.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The primary anti-inflammatory mechanism of this compound is mediated through its interaction with intracellular glucocorticoid receptors (GR).[3][4] This process, often referred to as the genomic pathway, involves the modulation of gene expression to suppress inflammation.
-
Cellular Entry and Receptor Binding: As a lipophilic molecule, this compound readily diffuses across the cell membrane into the cytoplasm.
-
GR Complex Activation: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the formation of an activated CP-GR complex.[4]
-
Nuclear Translocation: The activated CP-GR complex translocates into the nucleus.[4]
-
Gene Expression Modulation: Within the nucleus, the complex influences gene transcription through two primary mechanisms:
-
Transactivation: The CP-GR complex can dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This binding enhances the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (Annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from the arachidonic acid pathway.[4][5]
-
Transrepression: The CP-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein-1 (AP-1).[2] It achieves this by either directly interacting with these factors or by inducing the expression of inhibitory proteins like IκBα (inhibitor of NF-κB), which sequesters NF-κB in the cytoplasm.[2] This repression leads to a significant reduction in the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and inflammatory enzymes like cyclooxygenase-2 (COX-2).[2][3][4]
-
Experimental Protocols for In Vitro Characterization
A standardized workflow is essential for the reliable assessment of anti-inflammatory effects. The following diagram outlines a general approach, which can be adapted for specific assays.
Protocol: Cytokine Release Inhibition Assay
This assay quantifies the ability of this compound to inhibit the secretion of pro-inflammatory cytokines from immune cells or keratinocytes following an inflammatory challenge.
-
Objective: To measure the dose-dependent inhibition of TNF-α, IL-6, and IL-1β production.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or human keratinocyte cell lines (e.g., HaCaT).
-
Materials:
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (in DMSO).
-
Inflammatory stimulus: Lipopolysaccharide (LPS) from E. coli (for monocytes/macrophages) or a cytokine cocktail (e.g., TNF-α/IFN-γ for keratinocytes).
-
Commercial ELISA kits for human TNF-α, IL-6, and IL-1β.
-
Cell viability assay kit (e.g., MTT or LDH).
-
-
Methodology:
-
Cell Seeding: Plate cells at a pre-determined density (e.g., 1 x 10⁵ cells/well for PBMCs) in 100 µL of complete medium and allow them to adhere or acclimate for 24 hours.[6]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) wells. Incubate for 1-2 hours.[6]
-
Stimulation: Add 100 µL of 2X concentrated LPS solution (final concentration typically 1 µg/mL) to all wells except for the unstimulated negative control.[6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Supernatant Collection: Centrifuge the plate (e.g., 400 x g for 5 minutes) and carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.[6]
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits, following the manufacturer’s instructions.[6]
-
Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed cytokine inhibition is not a result of cytotoxicity.[6]
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Protocol: Gene Expression Analysis by RT-qPCR
This method assesses the effect of this compound on the transcription of key inflammatory and anti-inflammatory genes.
-
Objective: To quantify changes in mRNA levels of genes such as IL8, S100A7, TNF, NOS2 (iNOS), and PTGS2 (COX-2).
-
Cell Lines: Human keratinocytes (primary or cell lines like HaCaT) are highly relevant.
-
Materials:
-
6-well or 12-well cell culture plates.
-
This compound and inflammatory stimulus (as above).
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcription kit (cDNA synthesis).
-
qPCR Master Mix (e.g., SYBR Green-based).
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Methodology:
-
Cell Treatment: Seed cells in appropriate plates and grow to ~80% confluency. Treat with this compound and/or an inflammatory stimulus for a predetermined time (e.g., 4-24 hours), based on time-course experiments for target gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Set up qPCR reactions using cDNA, primers for target and housekeeping genes, and qPCR master mix. Run the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the control group (e.g., stimulated vehicle control).
-
Quantitative Data Summary
Quantitative data from in vitro assays are critical for comparing potency and understanding the pharmacological profile of this compound. The following tables summarize key findings from the literature.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Cell Line | Assay Principle | IC₅₀ Value (mg/mL) | Source |
| Cyclooxygenase (COX) | THP-1 | Measurement of COX activity | 0.097 | [2] |
| Lipoxygenase (LOX) | THP-1 | Measurement of LOX activity | 0.045 | [2] |
Table 2: Gene Expression Modulation in Psoriatic Models
| Gene Target | Model System | Treatment | Result | Source |
| IL8, S100A7, DEFbeta4 | Hair follicles from scalp psoriasis patients | This compound shampoo 0.05% | Significantly decreased expression levels, correlating with clinical improvement. | [7][8] |
| Various Inflammatory Genes | Human Skin Transcriptome (RNASeq) | Topical this compound | Identification of numerous previously unreported glucocorticoid-responsive genes. | [9] |
Conclusion
The in vitro characterization of this compound relies on a suite of robust cell-based assays that dissect its molecular mechanism of action. By binding to the glucocorticoid receptor, this compound potently modulates gene expression to suppress the inflammatory cascade. Key characterization methods include cytokine release assays, which demonstrate its ability to inhibit crucial mediators like TNF-α and IL-6, and gene expression analyses that confirm its regulatory effects at the transcriptional level. Quantitative assays for enzyme inhibition further elucidate its impact on pathways like arachidonic acid metabolism. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively evaluate the anti-inflammatory properties of this compound and related compounds in a controlled, in vitro setting, facilitating further development and application in dermatological therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Enhancement of Anti-Dermatitis Potential of this compound by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdermatology.com [accessdermatology.com]
- 8. Gene expression profiling in psoriatic scalp hair follicles: this compound shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
Clobetasol Propionate: Effects on Keratinocyte Proliferation and Differentiation - A Technical Guide
Abstract: Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the dermatological treatment of inflammatory and hyperproliferative skin conditions such as psoriasis and eczema.[1][2] Its therapeutic efficacy is rooted in its profound effects on cutaneous cells, particularly keratinocytes. This technical guide provides an in-depth analysis of the molecular mechanisms through which clobetasol propionate modulates keratinocyte proliferation and differentiation. It details the primary signaling pathway involving the glucocorticoid receptor, presents quantitative data from relevant studies in structured tables, and offers comprehensive protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's cellular and molecular activities in the epidermis.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects primarily through the genomic pathway by interacting with intracellular glucocorticoid receptors (GR).[3][4] As a lipophilic molecule, it readily penetrates the cell membrane of keratinocytes and binds to the cytosolic GR, causing a conformational change. This activation prompts the dissociation of chaperone proteins and the translocation of the clobetasol-receptor complex into the nucleus.[3][5]
Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[3] This interaction modulates the transcription of target genes in two main ways:
-
Transactivation: The complex directly binds to GREs to increase the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: The clobetasol-receptor complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are pivotal in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6]
This dual action results in potent anti-inflammatory, immunosuppressive, and antiproliferative effects.[3][7]
Effects on Keratinocyte Proliferation
A hallmark of this compound's action is its potent antiproliferative effect, which is particularly beneficial in treating hyperproliferative skin diseases like psoriasis.[3] The mechanism involves the inhibition of DNA synthesis and cell division in keratinocytes, leading to a normalization of epidermal cell turnover.[1][3] Studies suggest this is achieved through cell cycle arrest, specifically at the S phase of DNA synthesis.[1] This antimitotic activity contributes significantly to reducing the thickening and scaling characteristic of psoriatic plaques.[3]
Quantitative Data on Proliferation and Epidermal Structure
The antiproliferative effects of this compound have been quantified through both gene expression studies and direct measurement of epidermal thickness.
Table 1: Summary of Gene Expression Changes in Psoriatic Hair Follicles Treated with this compound Data conceptualized from a study on patients with scalp psoriasis treated with this compound 0.05% shampoo for 4 weeks.[8][9]
| Gene Category | Representative Genes | Observation in Psoriatic Follicles (Baseline) | Effect of this compound Treatment |
| Inflammation-Related | IL8, DEFB4, S100A7, S100A9, S100A12, LCN2, IFI27, PBEF1, HPSE, PPARD | Significantly Increased Expression | Effective decrease towards normalization |
Table 2: Effect of this compound on Epidermal Thickness In vivo data from multiphoton microscopy of human skin treated with this compound.[10]
| Parameter | Time Point | Change from Baseline | Statistical Significance |
| Epidermal Thickness | Day 15 | Significant Decrease | p < 0.008 |
Effects on Keratinocyte Differentiation
The influence of this compound on keratinocyte differentiation is complex and context-dependent. While it promotes the normalization of the aberrant differentiation seen in psoriasis, its long-term use can negatively impact the structural integrity of the epidermis.[7][11]
Glucocorticoids can modulate the expression of key differentiation markers. For instance, the expression of caspase-14, an enzyme involved in the processing of filaggrin and crucial for skin barrier formation, is affected by glucocorticoids in a manner dependent on the keratinocyte's differentiation stage.[5][12] Dexamethasone (B1670325), a related glucocorticoid, was found to decrease caspase-14 in undifferentiated keratinocytes but increase its expression in 3D skin models.[5]
Furthermore, transcriptomic analysis of human skin treated with this compound revealed the downregulation of genes encoding major structural proteins.[11] These include various collagens (e.g., COL1A1, COL5A1) and LOXL1, an enzyme essential for cross-linking collagen and elastin.[11] The downregulation of these genes is consistent with the well-documented side effect of skin atrophy associated with prolonged use of potent corticosteroids.[11][13]
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory action of this compound is intrinsically linked to its effects on keratinocytes and immune cells. The following table presents comparative data on the in vivo efficacy of different formulations, highlighting the potent anti-inflammatory response.
Table 3: Comparative Anti-inflammatory Efficacy of this compound Formulations Data from a carrageenan-induced acute edema model in rats.[14]
| Formulation | Drug Concentration | Paw Edema Inhibition (%) |
| Lecithin/Chitosan Nanoparticles in Gel | 0.005% | 74% |
| Commercial Cream (Dermovate®) | 0.05% | 51% |
| Sodium Deoxycholate Gel | 0.05% | 40% |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays used to evaluate the effects of compounds like this compound on keratinocytes.
Keratinocyte Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[15]
Methodology:
-
Cell Seeding: Plate human keratinocytes (e.g., HaCaT cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and culture for 24 hours.[15]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired period (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step exposes the incorporated BrdU.
-
Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 60-90 minutes.
-
Washing and Substrate Addition: Wash the wells thoroughly to remove unbound antibody. Add the enzyme substrate solution and incubate until color development is sufficient.
-
Measurement: Stop the reaction with an acidic solution and measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[15] The intensity of the color is proportional to the amount of BrdU incorporated.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins, such as differentiation markers (e.g., filaggrin, involucrin, caspase-14) or cell cycle proteins.[16][17]
Methodology:
-
Sample Preparation: Culture and treat keratinocytes as required. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system. The band intensity corresponds to the protein level.[16] A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a highly sensitive technique used to measure the expression levels of specific messenger RNA (mRNA), providing insight into how a compound affects gene transcription.[19]
Methodology:
-
RNA Extraction: Culture and treat keratinocytes as required. Isolate total RNA from the cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[19]
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a specialized optical plate. Each reaction should include the cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[20]
-
Real-Time PCR Amplification: Perform the reaction in a real-time PCR cycler. The machine monitors the fluorescence emitted during the amplification of the target gene in real-time.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the expression of the target gene to one or more stably expressed reference (housekeeping) genes (e.g., GAPDH, ACTB).[2] Calculate the relative gene expression using the comparative Cq (ΔΔCq) method.
References
- 1. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. Real-Time Quantitative PCR [bio-protocol.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Human keratinocyte caspase-14 expression is altered in human epidermal 3D models by dexamethasone and by natural products used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdermatology.com [accessdermatology.com]
- 9. Gene expression profiling in psoriatic scalp hair follicles: this compound shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-14 reveals its secrets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STUDY OF RESERVOIR EFFECT OF this compound CREAM IN AN EXPERIMENTAL ANIMAL MODEL USING HISTAMINE-INDUCED WHEAL SUPPRESSION TEST - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Assessment of this compound-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.5. Western Blot Analysis [bio-protocol.org]
- 17. longdom.org [longdom.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Gene Expression in Primary Human Skin Keratinocytes and Fibroblasts in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
The Apex of Potency: A Technical Guide to the Discovery and Development of Clobetasol Propionate Analogs
For Researchers, Scientists, and Drug Development Professionals
Clobetasol (B30939) propionate (B1217596), a synthetic corticosteroid developed in the 1970s, represents a pinnacle of topical anti-inflammatory potency. Its discovery marked a significant milestone in the treatment of severe dermatoses. This technical guide delves into the core scientific principles underlying the discovery and development of clobetasol propionate and its analogs, with a focus on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation.
The Genesis of Super-Potent Corticosteroids: From Hydrocortisone to this compound
The journey to this compound began with the foundational structure of hydrocortisone. Through systematic medicinal chemistry efforts, researchers introduced key structural modifications to the steroid nucleus to enhance glucocorticoid receptor (GR) binding affinity and intrinsic anti-inflammatory activity while minimizing undesirable mineralocorticoid effects.
The key structural features that contribute to the exceptional potency of this compound include:
-
Δ¹,⁴-diene in the A-ring: This planarizes the A-ring, improving its interaction with the glucocorticoid receptor.
-
9α-fluoro substitution: This modification significantly increases glucocorticoid activity.
-
11β-hydroxyl group: Essential for binding to the glucocorticoid receptor.
-
16β-methyl group: This substitution enhances glucocorticoid potency and reduces mineralocorticoid activity.
-
21-chloro substitution: Replacing the typical 21-hydroxyl group with a chlorine atom further enhances topical potency.
-
17α-propionate ester: Esterification at the 17α-hydroxyl position increases lipophilicity, which is crucial for penetration into the skin.
The culmination of these structural enhancements resulted in a molecule with approximately 112.5 times the anti-inflammatory potency of hydrocortisone[1][2][3].
Structure-Activity Relationships: Fine-Tuning Potency and Safety
The development of this compound analogs has been driven by the desire to further optimize the therapeutic index, either by increasing potency or by reducing systemic side effects. A key analog that emerged from this research is halobetasol (B1672918) propionate , which features an additional 6α-fluoro group.
Key Structural Modifications and Their Impact
Systematic modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships of super-potent corticosteroids.
-
C6-Halogenation: The introduction of a 6α-fluoro group, as seen in halobetasol propionate, generally leads to a further increase in topical anti-inflammatory and anti-proliferative activities[4][5]. Preclinical studies have demonstrated that halobetasol propionate is superior to this compound in its anti-inflammatory, vasoconstrictive, and anti-proliferative effects[4][5].
-
C17-Ester Chain: The nature of the ester group at the 17α-position significantly influences lipophilicity and, consequently, skin penetration and potency. While the propionate ester in clobetasol is highly effective, other esters have been explored to modulate these properties.
-
C21-Substitution: The 21-chloro group is a key contributor to the high potency of this compound. Modifications at this position can dramatically alter the activity profile.
Quantitative Comparison of this compound and Analogs
The following tables summarize the available quantitative data comparing the biological activity of this compound and its key analog, halobetasol propionate. Direct glucocorticoid receptor binding affinity data for these specific super-potent analogs is not widely published; therefore, relative potency is often assessed through pharmacodynamic assays.
Table 1: Relative Anti-Inflammatory Potency of this compound and Halobetasol Propionate
| Compound | Assay | Relative Potency | Reference |
| Halobetasol Propionate | Vasoconstrictor Assay | More potent than this compound | [4][6] |
| Halobetasol Propionate | Epidermal Hyperplasia Inhibition | Superior to this compound | [2] |
| Halobetasol Propionate | UV-Induced Dermatitis Inhibition | More potent than this compound | [2] |
Table 2: Clinical Efficacy in Severe Plaque Psoriasis
| Compound | Treatment Success Rate | Reference |
| Halobetasol Propionate Ointment (0.05%) | 96% | [4] |
| This compound Ointment (0.05%) | 91% | [4] |
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs typically starts from readily available corticosteroid precursors, such as betamethasone. The following sections outline the general synthetic strategies.
Synthesis of this compound from Betamethasone-17-propionate
A common route to this compound involves the conversion of the 21-hydroxyl group of betamethasone-17-propionate to a chloro group.
Synthesis of Halobetasol Propionate
The synthesis of halobetasol propionate involves additional steps to introduce the 6α-fluoro group, typically starting from a suitable precursor with a 6,7-double bond.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and evaluation of this compound and its analogs.
Synthesis of this compound from Betamethasone-17-propionate
Objective: To convert the 21-hydroxyl group of betamethasone-17-propionate to a chloro group.
Materials:
-
Betamethasone-17-propionate
-
Dichloromethane (B109758) (CH₂Cl₂)
-
p-Toluenesulfonyl chloride
-
Anhydrous lithium chloride
-
Water
Procedure:
-
Sulfonylation:
-
Dissolve betamethasone-17-propionate in dichloromethane and cool the solution to 0-5 °C with stirring[7].
-
Add triethylamine and then p-toluenesulfonyl chloride to the solution[7]. The weight ratio of betamethasone-17-propionate to triethylamine to p-toluenesulfonyl chloride is typically 1:1-2[7].
-
Maintain the reaction temperature at 0-5 °C for 2-5 hours[7].
-
After the reaction is complete, add methanol to quench any remaining p-toluenesulfonyl chloride[7].
-
-
Chlorination:
-
The crude 21-tosylate intermediate can be directly used.
-
In a separate reaction, the sulfonate ester is reacted with anhydrous lithium chloride in a suitable solvent like dimethylformamide or acetone to yield this compound[8].
-
-
Purification:
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the glucocorticoid receptor.
Materials:
-
GR-containing cell lysates or purified GR
-
Radiolabeled GR ligand (e.g., [³H]-dexamethasone)
-
Unlabeled test compounds (this compound analogs)
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Incubation: Incubate the GR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound[10]. The incubation is typically carried out at 4°C to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal treatment or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Croton Oil-Induced Ear Edema Assay in Mice
Objective: To evaluate the in vivo topical anti-inflammatory activity of this compound analogs.
Materials:
-
Male mice (e.g., NMRI or Swiss albino)
-
Croton oil
-
Acetone (or another suitable vehicle)
-
Test compounds (this compound analogs)
-
Micropipette
-
Punch biopsy tool
-
Analytical balance
Procedure:
-
Induction of Inflammation: Prepare a solution of croton oil in a suitable vehicle (e.g., 4 parts croton oil, 10 parts ethanol, 20 parts pyridine, 66 parts ethyl ether)[11]. Apply a small volume (e.g., 10-20 µL) of the irritant solution to the inner surface of the right ear of each mouse[11]. The left ear serves as a control.
-
Treatment: Dissolve the test compounds in the croton oil solution. Apply the treatment solution to the ears of the test groups. A control group receives the croton oil solution without any test compound.
-
Evaluation of Edema: After a specific time period (e.g., 4-6 hours), sacrifice the mice[1][12]. Take a standardized punch biopsy (e.g., 6-8 mm) from both the treated and untreated ears.
-
Data Analysis: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for each treated group compared to the control group.
Glucocorticoid Receptor Signaling Pathway
This compound and its analogs exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.
Conclusion
The development of this compound and its analogs exemplifies a successful application of medicinal chemistry principles to optimize drug potency and selectivity. The structure-activity relationships established from these studies continue to guide the design of new and improved topical corticosteroids. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of future generations of anti-inflammatory steroids, with the ultimate goal of maximizing therapeutic benefit while minimizing adverse effects. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of dermatological drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Halobetasol versus clobetasol: a study of potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halobetasol versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. View PDF - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112110972A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. "Novel Process For The Synthesis Of this compound" [quickcompany.in]
- 9. CN101812107A - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 10. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Efficacy of Clobetasol Propionate in Dermatological Disorders: A Technical Guide to Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the therapeutic management of various inflammatory dermatological disorders, including psoriasis and atopic dermatitis. Its clinical efficacy is intrinsically linked to its profound ability to modulate the expression of key cytokines orchestrating the inflammatory cascade within the skin. This technical guide provides an in-depth analysis of the molecular mechanisms by which clobetasol propionate exerts its anti-inflammatory effects, with a specific focus on its role in regulating cytokine signaling pathways. We present a comprehensive overview of the current understanding of its interaction with the glucocorticoid receptor and the subsequent transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. Furthermore, this guide summarizes quantitative data from preclinical and clinical studies, detailing the extent of cytokine modulation observed following this compound treatment. Detailed experimental protocols for key assays used to elucidate these mechanisms are also provided to facilitate further research in this area. Finally, we utilize Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows, offering a clear and concise reference for researchers and drug development professionals in the field of dermatology.
Introduction
Inflammatory skin diseases such as psoriasis and atopic dermatitis are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage.[1] A central feature of these conditions is the aberrant expression of a complex network of cytokines, which are small signaling proteins that mediate communication between immune and non-immune cells.[2] Key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-1, IL-17, IL-23), and various chemokines, play a pivotal role in the initiation and perpetuation of the inflammatory cycle in these disorders.[3][4]
This compound is a highly potent topical corticosteroid that has been a mainstay in the treatment of these conditions for decades.[1][5] Its therapeutic success stems from its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[5] At the molecular level, this compound functions by binding to the cytosolic glucocorticoid receptor (GR).[5][6] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes, including those encoding cytokines.[5] This guide will delve into the specific mechanisms of this modulation and provide a technical resource for the scientific community.
Mechanism of Action: Glucocorticoid Receptor-Mediated Cytokine Suppression
The primary mechanism by which this compound inhibits cytokine expression is through the activation of the glucocorticoid receptor (GR). Upon binding this compound, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[5] Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:
-
Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The GR complex does not directly bind to DNA but rather interacts with and inhibits the activity of other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] These transcription factors are master regulators of pro-inflammatory gene expression, including many cytokines. By "tethering" to NF-κB and AP-1, the GR prevents them from recruiting the necessary co-activators for gene transcription.[7]
-
Direct DNA Binding: The activated GR can also directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. Binding to negative GREs (nGREs) can directly repress the transcription of certain pro-inflammatory genes.[8]
-
Induction of Anti-inflammatory Proteins: The GR can also bind to positive GREs to induce the expression of anti-inflammatory proteins, such as lipocortin-1, which in turn can suppress inflammatory pathways.[6]
The following diagram illustrates the principal signaling pathway of this compound's anti-inflammatory action.
Quantitative Modulation of Cytokine Expression
The clinical efficacy of this compound is substantiated by its ability to significantly reduce the expression of key pro-inflammatory cytokines in dermatological disorders. The following tables summarize quantitative data from various studies.
Psoriasis
Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and a Th1/Th17-dominant inflammatory infiltrate. This compound has been shown to effectively suppress the cytokines driving this inflammation.
| Cytokine/Marker | Study Type | Disease Model | Treatment | Change in Expression | Reference |
| IL-17A | In vivo | Imiquimod-induced psoriasis in rats | Clobetasol ointment | Significant reduction in mRNA expression | [8] |
| IL-17F | In vivo | Imiquimod-induced psoriasis in rats | Clobetasol ointment | Significant reduction in mRNA expression | [8] |
| Inflammation-related genes (10-gene signature) | Clinical Trial | Scalp Psoriasis | This compound 0.05% shampoo | Significant decrease in exploratory transcriptomic score | [9] |
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease with a complex pathogenesis involving skin barrier dysfunction and a predominantly Th2-mediated immune response, although Th1 and Th17 components are also implicated.
| Cytokine/Marker | Study Type | Disease Model | Treatment | Change in Expression | Reference |
| CCL17 (TARC) | Clinical Trial | Infant Atopic Dermatitis | Topical Corticosteroid | Significant decrease in stratum corneum levels | [10] |
| CCL22 (MDC) | Clinical Trial | Infant Atopic Dermatitis | Topical Corticosteroid | Significant decrease in stratum corneum levels | [10] |
| IL-1α | Clinical Trial | Infant Atopic Dermatitis | Topical Corticosteroid | Significant decrease in stratum corneum levels | [10] |
| IL-8 | Clinical Trial | Infant Atopic Dermatitis | Topical Corticosteroid | Significant decrease in stratum corneum levels | [10] |
| IL-18 | Clinical Trial | Infant Atopic Dermatitis | Topical Corticosteroid | Significant decrease in stratum corneum levels | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
RNA Extraction from Human Skin Punch Biopsies for RT-qPCR Analysis
This protocol is adapted from a validated method for extracting high-quality RNA from small human skin biopsies suitable for downstream applications like RT-qPCR and RNA sequencing.[11][12]
Materials:
-
4-6 mm human skin punch biopsy, snap-frozen in liquid nitrogen and stored at -80°C.
-
Cryostat
-
Pre-chilled 2 mL bead-beating tubes containing ceramic beads
-
Lysis buffer (e.g., from Qiagen RNeasy Fibrous Tissue Mini Kit) with β-mercaptoethanol
-
Bead-based homogenizer (e.g., Precellys)
-
Silica (B1680970) column-based RNA extraction kit (e.g., Qiagen RNeasy Fibrous Tissue Mini Kit)
-
DNase I
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Sample Preparation: On dry ice, transfer the frozen skin biopsy to a pre-chilled cryostat. Section the biopsy into 10-20 µm thick sections.
-
Homogenization: Immediately transfer the sections into a pre-chilled 2 mL bead-beating tube containing lysis buffer with β-mercaptoethanol.
-
Bead-Beating: Homogenize the sample using a bead-based homogenizer according to the manufacturer's instructions. A typical program would be two cycles of 45 seconds at 6,500 rpm with a 1-minute incubation on ice in between.
-
RNA Isolation: Proceed with RNA isolation using a silica column-based kit following the manufacturer's protocol. This typically involves:
-
Centrifugation to pellet debris.
-
Binding of RNA to the silica membrane.
-
On-column DNase I digestion to remove contaminating genomic DNA.
-
Washing the membrane to remove impurities.
-
Eluting the purified RNA in RNase-free water.
-
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A in Skin Homogenates
This protocol provides a general framework for a sandwich ELISA to quantify IL-17A protein levels in skin tissue homogenates.[13][14]
Materials:
-
Skin tissue homogenate (prepared by homogenizing skin biopsies in a suitable lysis buffer with protease inhibitors).
-
IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).
-
96-well microplate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted skin homogenate samples and a serial dilution of the IL-17A standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stopping: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-17A in the skin homogenate samples.
Chromatin Immunoprecipitation (ChIP) for Glucocorticoid Receptor Binding
This protocol outlines the key steps for performing a ChIP assay to investigate the binding of the glucocorticoid receptor to the promoter regions of cytokine genes in keratinocytes treated with this compound.[15]
Materials:
-
Primary human keratinocytes.
-
This compound.
-
Glycine.
-
Lysis buffer.
-
Sonication buffer.
-
Sonicator.
-
Anti-GR antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for the promoter regions of target cytokine genes.
-
qPCR machine and reagents.
Procedure:
-
Cross-linking: Treat primary human keratinocytes with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific for the promoter regions of target cytokine genes to quantify the amount of GR binding.
Signaling Pathways in Detail
Inhibition of NF-κB Signaling
The inhibition of the NF-κB pathway is a critical component of this compound's anti-inflammatory effect. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1, and IL-8. The activated glucocorticoid receptor interferes with this process primarily through protein-protein interactions with the p65 subunit of NF-κB, preventing its transcriptional activity.
Modulation of the IL-23/Th17 Axis in Psoriasis
The IL-23/Th17 axis is a central pathogenic pathway in psoriasis. IL-23, produced by dendritic cells and keratinocytes, promotes the expansion and maintenance of Th17 cells. These cells, in turn, produce pro-inflammatory cytokines, most notably IL-17A and IL-17F, which act on keratinocytes to induce the expression of antimicrobial peptides, chemokines, and other pro-inflammatory mediators, leading to the characteristic psoriatic plaques. This compound can suppress this axis at multiple levels, including the inhibition of IL-23 and IL-17 production. The glucocorticoid receptor can directly repress the transcription of the genes encoding the p40 subunit of IL-23 and the p19 subunit of IL-23. Furthermore, by inhibiting key transcription factors like NF-κB, this compound indirectly reduces the expression of these and other Th17-polarizing cytokines.
Conclusion
This compound remains a highly effective therapeutic agent for a range of inflammatory dermatological disorders due to its potent and multifaceted modulation of the cutaneous immune response. Its primary mechanism of action, centered on the glucocorticoid receptor-mediated transrepression of key pro-inflammatory transcription factors, leads to a significant reduction in the expression of a broad spectrum of cytokines. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in cytokine modulation. The provided signaling pathway diagrams and experimental workflows serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of corticosteroid action and to develop novel therapeutic strategies for inflammatory skin diseases. Continued research into the precise molecular interactions and downstream effects of this compound will undoubtedly lead to a more refined and targeted use of this potent therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of TNF-α, IL-12/23, and IL-17 in Psoriasis: Only TNF-α Reflects Clinical Response After 12 Weeks of Biologic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural basis of direct glucocorticoid-mediated transrepression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clobetasol Propionato en el tratamiento de la psoriasis en placas | FarmaJournal [revistas.usal.es]
- 10. Characterizing local and systemic exposure to this compound in healthy subjects and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
- 14. anogen.net [anogen.net]
- 15. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
Clobetasol Propionate: A Technical Guide to Physicochemical Properties and Solubility for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and solubility of clobetasol (B30939) propionate (B1217596), a potent synthetic corticosteroid widely utilized in research and pharmaceutical development. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug formulation, delivery, and analysis. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.
Physicochemical Properties
Clobetasol propionate is a white to cream-colored crystalline powder.[1][2][3][4] A thorough understanding of its fundamental physicochemical characteristics is crucial for the design of effective and stable pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₂ClFO₅ | [1] |
| Molecular Weight | 466.97 g/mol | [1][2] |
| Melting Point | 195.5-197 °C | [5] |
| logP (Octanol/Water) | 2.98 - 4.34 | [6] |
| pKa (Predicted) | 12.88 ± 0.70 |
Solubility Profile
The solubility of this compound is a critical factor influencing its bioavailability and formulation design. It is practically insoluble in water but exhibits varying degrees of solubility in organic solvents.[1][2][3][4][5][7][8]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Reference(s) |
| Water | Practically Insoluble | 0.002 | [6] |
| Ethanol (96%) | Sparingly Soluble | ~1 | [6] |
| Methanol | Soluble | - | [1][2][3][4] |
| Acetone | Freely Soluble | - | [1][2][3][4][5][7][8] |
| Chloroform | Soluble | - | [1][2][3][4] |
| Dioxane | Soluble | - | [1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 100 | [1][2][3][4][9] |
| Dimethylformamide (DMF) | - | ~25 | [6] |
| DMSO:PBS (1:3, pH 7.2) | Sparingly Soluble in aqueous buffers | ~0.25 | [6] |
Note: "-" indicates that a specific quantitative value was not found in the searched literature, although the qualitative solubility is reported.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, based on established pharmacopeial and scientific guidelines.
Determination of Melting Point (Capillary Method)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for melting range determination.
Objective: To determine the melting range of this compound.
Materials:
-
This compound powder
-
Capillary tubes
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent, consistent with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[10][11][12][13][14][15][16]
Objective: To determine the quantitative solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., ethanol, methanol, acetone)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a glass vial. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
HPLC-UV Method: A validated reverse-phase HPLC method with UV detection (e.g., at λmax ≈ 239 nm) is used to quantify the concentration against a standard curve of known this compound concentrations.
-
UV-Vis Spectrophotometry: The absorbance of the diluted filtrate is measured at the λmax of this compound (around 239 nm in ethanol), and the concentration is calculated using a predetermined calibration curve.[6]
-
-
Data Analysis: The solubility is expressed in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure accuracy.
Determination of Partition Coefficient (logP)
The shake-flask method is a classical approach for determining the octanol-water partition coefficient.
Objective: To determine the logP value of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway.
Caption: this compound's mechanism of action via the glucocorticoid receptor pathway.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. PRODUCT INFORMATION this compound Topical Solution, USP Rx only FOR TOPICAL DERMATOLOGIC USE ONLY-NOT FOR OPHTHALMIC, ORAL, OR INTRAVAGINAL USE [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. This compound TOPICAL SOLUTION, USP, 0.05% Rx Only FOR TOPICAL DERMATOLOGIC USE ONLY - NOT FOR OPHTHALMIC, ORAL, OR INTRAVAGINAL USE [dailymed.nlm.nih.gov]
- 4. This compound OINTMENT USP, 0.05% [dailymed.nlm.nih.gov]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jmpas.com [jmpas.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. who.int [who.int]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Clobetasol Propionate in Autoimmune Skin Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of clobetasol (B30939) propionate (B1217596), a high-potency corticosteroid, in established animal models of autoimmune skin diseases. The document details the compound's mechanism of action, experimental protocols for psoriasis and atopic dermatitis models, and presents quantitative data on its efficacy. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Introduction to Clobetasol Propionate
This compound is a synthetic glucocorticoid that ranks among the most potent topical corticosteroids used for treating a variety of inflammatory skin conditions, including psoriasis and eczema.[1][2][3][4] Its therapeutic efficacy is attributed to its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][3][4] By modulating gene expression, this compound effectively reduces the release of inflammatory mediators, suppresses the activation and migration of immune cells, and normalizes the excessive proliferation of keratinocytes characteristic of many autoimmune dermatoses.[1]
Mechanism of Action
This compound exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1][2][5] This binding event initiates a cascade of molecular events, as detailed below.
Signaling Pathway
The primary mechanism of action involves the translocation of the clobetasol-receptor complex into the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA.[1] This interaction modulates the transcription of target genes, leading to:
-
Upregulation of anti-inflammatory proteins: This includes lipocortin-1, which inhibits phospholipase A2, thereby blocking the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]
-
Downregulation of pro-inflammatory cytokines and enzymes: this compound suppresses the expression of cytokines like interleukins (e.g., IL-17A, IL-17F) and enzymes such as cyclooxygenase-2 (COX-2).[1][6]
-
Inhibition of immune cell function: It impedes the function of various immune cells, including T-lymphocytes, macrophages, and dendritic cells, reducing the overall immune response in the skin.[1]
-
Antiproliferative effects: In conditions like psoriasis, where keratinocyte proliferation is abnormally high, this compound inhibits DNA synthesis and cell division, helping to normalize epidermal turnover.[1]
Figure 1: this compound Signaling Pathway
Preclinical Evaluation in Animal Models
Several animal models are employed to investigate the efficacy of this compound in autoimmune skin diseases. The most common include the imiquimod-induced psoriasis model and the oxazolone-induced atopic dermatitis model.
Imiquimod-Induced Psoriasis Model
This model is widely used as it closely mimics the histopathological and inflammatory features of human plaque psoriasis, particularly through the involvement of the IL-23/IL-17 axis.[7][8]
A generalized protocol for the imiquimod-induced psoriasis model is as follows:
-
Animal Selection: BALB/c or C57BL/6 mice are commonly used.[8]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved dorsal skin and sometimes the ear for 5 to 8 consecutive days.[6][8][9]
-
Treatment: Following the induction period, the treatment group receives a daily topical application of this compound ointment or cream (e.g., 0.05%) for a specified duration, typically one week.[6]
-
Assessment: Disease severity is evaluated based on:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is adapted for mice, scoring erythema (redness), scaling, and skin thickness on a scale of 0 to 4.[10]
-
Physical Measurements: Skin thickness and transepidermal water loss (TEWL) are measured.[6]
-
Histological Analysis: Skin biopsies are taken to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.[6]
-
Biomarker Analysis: Levels of pro-inflammatory cytokines, such as IL-17A and IL-17F, in the skin are quantified.[6]
-
Figure 2: Imiquimod-Induced Psoriasis Experimental Workflow
The following tables summarize the efficacy of this compound in the imiquimod-induced psoriasis model.
Table 1: Effect of this compound on PASI Score in Imiquimod-Induced Psoriasis in Rats
| Treatment Group | Day 3 PASI Score (Mean ± SEM) | Day 5 PASI Score (Mean ± SEM) |
| Imiquimod (IMQ) | 3.0 ± 0.0 | 9.4 ± 0.4 |
| Clobetasol | 0.9 ± 0.2 | 2.4 ± 0.3 |
| Tacrolimus | - | - |
| ***p < 0.001 compared to the IMQ-treated group.[6] |
Table 2: Effect of this compound on Skin Thickness in Imiquimod-Induced Psoriasis in Rats
| Treatment Group | Day 3 Skin Thickness (mm, Mean ± SEM) | Day 7 Skin Thickness (mm, Mean ± SEM) |
| Imiquimod (IMQ) | ~0.7 | ~0.65 |
| Clobetasol | ~0.4 | ~0.3 |
| Tacrolimus | ~0.7 | ~0.65 |
| ***p < 0.001 compared to the IMQ-treated group.[6] |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in Imiquimod-Induced Psoriasis in Rats
| Cytokine | Treatment Group | Expression Level |
| IL-17A | Clobetasol | Significant Reduction |
| IL-17F | Clobetasol | Significant Reduction |
| [6] |
Oxazolone-Induced Atopic Dermatitis Model
This model is used to mimic the features of atopic dermatitis, a chronic inflammatory skin disease characterized by a Th2-dominant immune response.[11]
The general protocol for the oxazolone-induced atopic dermatitis model is as follows:
-
Animal Selection: NC/Nga or BALB/c mice are often used.[12][13]
-
Sensitization: On day 0, a sensitizing dose of oxazolone (B7731731) (e.g., 0.3%) is applied to a shaved area of skin.[12]
-
Challenge: Starting on day 5, the same skin site is repeatedly challenged with a lower concentration of oxazolone solution every few days (e.g., days 5, 8, 12, and 15) to induce a chronic inflammatory response.[12]
-
Treatment: this compound cream is applied topically once daily, either prophylactically (starting before the challenge phase) or therapeutically (after symptoms have developed).[12]
-
Assessment: The severity of atopic dermatitis is assessed by:
-
Clinical Scoring: Scoring of skin redness, scaling, and excoriations.[12]
-
Physical Measurements: Measurement of skin thickness.[12]
-
Histological Analysis: Evaluation of skin sections for epidermal and dermal thickening and inflammatory cell infiltration.[11]
-
Immunological Analysis: Measurement of serum IgE levels and cytokine expression (e.g., IL-4, IL-13) in the skin.[11][14]
-
Figure 3: Oxazolone-Induced Atopic Dermatitis Experimental Workflow
The following table summarizes the efficacy of this compound in the oxazolone-induced atopic dermatitis model.
Table 4: Effect of this compound on Skin Thickness in Oxazolone-Induced Atopic Dermatitis in Mice
| Treatment Protocol | Effect on Skin Thickening |
| Prophylactic Clobetasol | Completely blocked oxazolone-induced skin thickening, maintaining it at baseline levels. |
| Therapeutic Clobetasol | Arrested any further increase in skin thickness after the start of treatment. |
| [12] |
Other Relevant Models
Croton Oil-Induced Ear Edema in Rats
This model is used to assess acute and chronic skin inflammation.[15][16] Studies have shown that biopolymer-based formulations of this compound significantly decrease inflammation in this model compared to commercially available preparations.[15][16]
Conclusion
The preliminary investigation of this compound in various autoimmune skin disease models consistently demonstrates its high efficacy. Its well-understood mechanism of action, targeting key inflammatory and proliferative pathways, translates into significant improvements in clinical and histological parameters in preclinical models of psoriasis and atopic dermatitis. The quantitative data presented in this guide underscore its potent anti-inflammatory effects. The detailed experimental protocols and workflows provide a solid foundation for researchers and drug development professionals to design and execute further studies to explore novel formulations and therapeutic strategies involving this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Development and comparative analysis of clobetasol-loaded microneedle patches versus this compound ointment in experimental induced-psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. imavita.com [imavita.com]
- 14. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols: Imiquimod-Induced Psoriasis Mouse Model and Clobetasol Propionate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and significant infiltration of immune cells.[1] The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and robust tool for studying the pathogenesis of the disease and for the preclinical evaluation of novel therapeutic agents.[2][3] IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, topically applied to mouse skin, induces a phenotype that closely mimics human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and a characteristic inflammatory infiltrate.[3][4] The pathogenesis in this model is heavily dependent on the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis.[4][5]
Clobetasol (B30939) propionate (B1217596) is a super-high potency synthetic corticosteroid widely used for the topical treatment of moderate to severe psoriasis.[6][7] Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[6][8] In the IMQ-induced mouse model, clobetasol propionate serves as a standard positive control to validate the model and benchmark the efficacy of new investigational drugs. These application notes provide detailed protocols for inducing psoriasis-like inflammation in mice using IMQ and for evaluating the therapeutic effects of topically applied this compound.
Experimental Protocols
This protocol describes the daily topical application of imiquimod cream to induce a psoriasis-like phenotype in mice.
Materials:
-
Electric clippers and shaver
-
5% Imiquimod cream (e.g., Aldara®)[10]
-
Control cream (e.g., Vaseline Lanette cream)[10]
-
Analytical balance
Procedure:
-
Animal Preparation: Allow mice to acclimatize for at least one week before the experiment. Two days before the first IMQ application, anesthetize the mice and shave the dorsal skin over an area of approximately 2 cm x 3 cm.[10]
-
Grouping: Randomly divide mice into experimental groups (e.g., Naive, Vehicle Control, IMQ + Vehicle, IMQ + this compound). A typical group size is 8-10 animals.[3][11]
-
Induction: On Day 0, begin the topical application. Apply a daily dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active IMQ) to the shaved back skin.[4][12] A consistent daily application for 5 to 7 consecutive days is typical for an acute inflammation model.[9][10]
-
Control Groups: Treat the Naive group with no application. Apply an equivalent amount of control cream to the shaved back of the Vehicle Control group.[10]
-
Monitoring: Monitor the mice daily for body weight and the development of skin lesions.[2] Signs of inflammation, such as erythema, typically appear within the first 2-3 days and increase in severity.[4][12]
This protocol outlines the therapeutic application of this compound to the inflamed skin.
Materials:
Procedure:
-
Treatment Initiation: Therapeutic treatment typically begins 2 to 3 days after the initial IMQ application (i.e., on Day 2 or Day 3), once clear signs of inflammation are established.[9]
-
Application: Apply a thin film of 0.05% this compound solution or ointment to the affected skin area once or twice daily.[13][14] The IMQ + Vehicle group should receive an equivalent amount of the vehicle control.
-
Duration: Continue the treatment regimen until the end of the experiment (e.g., Day 7 or Day 10).[11]
Quantitative assessment of skin inflammation is crucial for evaluating treatment efficacy.
Materials:
-
Digital calipers
Procedure:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the dorsal skin daily based on three parameters: erythema (redness), scaling (desquamation), and induration (thickness).[12] Each parameter is scored on a scale from 0 to 4. The cumulative score ranges from 0 to 12.[12] The evaluation should be performed by at least two independent, blinded observers.
-
Skin and Ear Thickness Measurement: Measure the thickness of a fold of dorsal skin and/or the ear using digital calipers.[9] Perform a baseline measurement before the first IMQ application (Day 0) and continue with daily measurements throughout the experiment. The change in thickness is a key indicator of inflammation.
Data Presentation
Quantitative data should be systematically collected and organized for analysis. The following tables provide examples of expected outcomes.
Table 1: Modified PASI Scoring Criteria
| Score | Erythema (Redness) | Scaling (Desquamation) | Induration (Thickness) |
|---|---|---|---|
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Very Marked | Very Marked | Very Marked |
Source: Adapted from clinical scoring systems used in research.[12]
Table 2: Representative Quantitative Outcomes
| Group | Change in Back Skin Thickness (mm) | Change in Ear Thickness (mm) | Spleen Weight (mg) |
|---|---|---|---|
| Naive Control | Minimal (<0.1) | Minimal (<0.05) | 80 - 120 |
| IMQ + Vehicle | Significant Increase (>0.5) | Significant Increase (>0.15) | 150 - 250 |
| IMQ + Clobetasol | Reduced Increase (<0.2) | Reduced Increase (<0.08) | 100 - 150 |
Note: Values are illustrative and may vary based on mouse strain and specific experimental conditions.
Table 3: Expected Histopathological and Cytokine Profile Changes
| Parameter | IMQ + Vehicle Group | IMQ + Clobetasol Group |
|---|---|---|
| Epidermal Thickness | Marked increase (Acanthosis) | Significantly reduced |
| Keratin Layer | Parakeratosis (nucleated cells) | Orthokeratosis restored |
| Dermal Infiltrate | Dense infiltrate of neutrophils, T-cells | Markedly reduced infiltration |
| IL-17A Levels | Significantly elevated | Significantly reduced |
| IL-23 Levels | Significantly elevated | Significantly reduced |
| TNF-α Levels | Significantly elevated | Significantly reduced |
Source: Based on typical findings in the IMQ model.[4][11][15]
Visualization of Workflow and Mechanisms
Diagrams are essential for visualizing the experimental flow and the underlying biological pathways.
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Caption: Signaling pathway of IMQ-induced psoriasis and clobetasol action.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. imavita.com [imavita.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice | Biomedical Research and Therapy [bmrat.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mlm-labs.com [mlm-labs.com]
- 12. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Clobetasol-loaded Dermal Nanostructured Lipid Carriers for the Treatment of Imiquimod Induced Psoriasis in Mice [wisdomlib.org]
Application Note and Protocols for In Vitro Skin Permeation Studies of Clobetasol Propionate Using Franz Diffusion Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasol (B30939) propionate (B1217596) is a highly potent synthetic corticosteroid used topically to treat various skin conditions such as eczema, psoriasis, and dermatitis.[1][2] The efficacy and safety of topical clobetasol propionate formulations are critically dependent on their ability to permeate the skin barrier and reach the target site of action. In vitro skin permeation studies using Franz diffusion cells are a fundamental tool for evaluating the performance of these formulations.[3][4] This methodology provides crucial data on the rate and extent of drug absorption through the skin, aiding in formulation development, bioequivalence studies, and safety assessments.[5][6]
This document provides a detailed protocol for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, along with data presentation guidelines and visualizations to facilitate understanding and application.
Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells: Glass diffusion cells with a donor and receptor chamber. The diffusion area can vary, but a common size is around 1.86 cm².[7]
-
Skin Membrane: Excised human or animal skin (e.g., porcine ear skin) is commonly used.[1][7][8] Synthetic membranes can also be utilized for screening purposes.
-
Receptor Solution: A solution that maintains sink conditions, ensuring that the concentration of the drug in the receptor chamber does not exceed 10% of its solubility. Common receptor solutions include phosphate-buffered saline (PBS), sometimes with the addition of a solubilizing agent like bovine serum albumin (BSA) or ethanol (B145695) to accommodate the lipophilic nature of this compound.[9]
-
Test Formulation: The this compound formulation to be tested (e.g., cream, gel, ointment).
-
Magnetic Stirrer and Stir Bars: To ensure uniform mixing of the receptor solution.
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at a physiologically relevant temperature, typically 32°C or 37°C.[10][11]
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound.[12][13][14]
Detailed Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro skin permeation study of this compound using Franz diffusion cells.
Caption: Experimental workflow for in vitro skin permeation studies.
Step-by-Step Protocol
-
Skin Membrane Preparation:
-
If using animal skin, excise the skin and carefully remove any subcutaneous fat and hair.
-
Cut the skin to a size slightly larger than the diffusion area of the Franz cell.
-
Hydrate the skin in the receptor solution for a specified period before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Thoroughly clean and dry all components of the Franz diffusion cells.
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.
-
Clamp the chambers together securely to prevent leakage.
-
-
Receptor Chamber Filling and Equilibration:
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath set to the desired temperature (e.g., 32°C) and allow the system to equilibrate.
-
-
Application of Formulation and Sampling:
-
Apply a finite dose of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[15]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions and a constant volume.
-
-
Sample Analysis:
Analytical Method: HPLC-UV
A common method for the quantification of this compound involves reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water is often used. For example, a ratio of 50:15:35 (v/v/v) has been reported.[12]
-
Flow Rate: Typically around 1.2 mL/min.[12]
-
Detection Wavelength: 240 nm.[12]
-
Injection Volume: 50 µL.[12]
-
Column Temperature: 30°C.[12]
Data Presentation and Analysis
The permeation of this compound is typically characterized by several key parameters. The relationship between these parameters is illustrated in the diagram below.
Caption: Key parameters in skin permeation studies.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro skin permeation studies of this compound from various formulations.
Table 1: Permeation Parameters of this compound from Different Formulations
| Formulation | Skin Model | Receptor Medium | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) | Reference |
| Cream (0.05%) | Human Epidermis | 20% Propylene Glycol | Not explicitly stated, but permeation was measured | - | - | [3] |
| Solid Lipid Nanoparticles (SLN) in Cream | Human Cadaver Skin | Not specified | Lower flux compared to commercial cream | - | - | [1] |
| Dermovate® Cream (0.05%) | Ex vivo Human Skin | Not specified | Permeation measured over 24h | - | - | [13] |
| Nanostructured Lipid Carriers (NLCs) | Porcine Ear Skin | 1% SDS solution | Higher accumulation in stratum corneum compared to aqueous solution | - | - | [7][8] |
Table 2: this compound Accumulation in Skin Layers
| Formulation | Skin Model | Time (h) | Amount in Stratum Corneum (µg/cm²) | Amount in Viable Epidermis + Dermis (µg/cm²) | Reference |
| NLCs | Porcine Ear Skin | 6 | Significantly higher than aqueous solution | - | [7][8] |
| Aqueous Solution | Porcine Ear Skin | 6 | - | - | [7][8] |
Conclusion
In vitro skin permeation studies using Franz diffusion cells are an indispensable tool in the development and evaluation of topical this compound formulations. Adherence to a well-defined and validated protocol is crucial for obtaining reliable and reproducible data. The quantitative parameters derived from these studies, such as flux and permeability coefficient, provide valuable insights into the performance of different formulations and their ability to deliver the active ingredient through the skin barrier. The methodologies and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of topical drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected this compound profile in human stratum corneum after topical application in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. alterlab.co.id [alterlab.co.id]
- 11. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic method for this compound determination in hair follicles and in different skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. jmpas.com [jmpas.com]
Techniques for assessing the vasoconstrictor activity of clobetasol propionate formulations.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol (B30939) propionate (B1217596) is a highly potent topical corticosteroid widely used in the treatment of various inflammatory skin conditions such as psoriasis and eczema.[1][2] Its therapeutic efficacy is attributed to its anti-inflammatory, antipruritic, immunosuppressive, and vasoconstrictive properties.[1][2][3] The vasoconstrictor activity, which manifests as skin blanching or whitening, is a key pharmacodynamic endpoint used to assess the potency and bioavailability of topical clobetasol propionate formulations.[4][5] This document provides detailed application notes and protocols for the assessment of this vasoconstrictor effect, intended for researchers, scientists, and professionals involved in drug development.
The most common and regulatory-accepted method for this assessment is the vasoconstrictor assay (VCA), also known as the skin blanching assay.[5][6] This in vivo bioassay measures the degree of skin pallor induced by the topical application of a corticosteroid. The intensity of the blanching response is proportional to the amount of corticosteroid that penetrates the skin, making it a reliable surrogate for determining the bioequivalence of topical formulations.[5][6]
Mechanism of Vasoconstriction
This compound exerts its vasoconstrictor effects by binding to glucocorticoid receptors in the cytoplasm of endothelial cells.[7] This complex then translocates to the nucleus, where it modulates gene expression. Specifically, it induces the synthesis of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins.[1][3] Lipocortins inhibit the activity of PLA2, an enzyme responsible for releasing arachidonic acid from cell membranes. By inhibiting PLA2, the production of potent vasodilating inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is suppressed, leading to vasoconstriction of the dermal blood vessels.[1][3][7]
Figure 1: Signaling pathway of this compound-induced vasoconstriction.
Experimental Protocols
The vasoconstrictor assay is a well-established method for evaluating the potency and bioequivalence of topical corticosteroid formulations.[5] The following protocols outline the key steps involved in conducting a VCA for this compound formulations.
I. Subject Selection and Screening
-
Inclusion Criteria: Healthy adult volunteers with no history of skin diseases or allergies to corticosteroids.
-
Exclusion Criteria: Subjects with damaged skin on the test sites, those who have used topical or systemic corticosteroids within a specified period, and individuals with known contraindications.
-
Screening for Responders: A preliminary screening is necessary as individuals exhibit variability in their skin blanching response.[4]
-
Apply a small amount of a known potent corticosteroid (e.g., 0.05% this compound cream) to a designated area on the forearm.
-
Occlude the application site for a defined period (e.g., 6 hours).[4]
-
After removal of the occlusion and cleaning of the site, assess for a discernible blanching response at a specified time point (e.g., 8 hours post-application).[4]
-
Subjects who show a clear and measurable blanching response are classified as "responders" and are eligible for the main study.
-
II. Vasoconstrictor Assay (VCA) Protocol
This protocol is designed to compare a test formulation of this compound against a reference formulation.
Figure 2: Experimental workflow for the vasoconstrictor assay.
Materials:
-
Test and reference this compound formulations (e.g., 0.05% cream or ointment).
-
Untreated control.
-
Calibrated pipettes or syringes for precise application.
-
Skin markers.
-
Occlusive dressings (optional, but can enhance penetration).[8]
-
Chromameter (e.g., Konica Minolta CR-400) for objective color measurement.
-
Data recording sheets or software.
Procedure:
-
Site Demarcation: On the ventral forearm of each subject, mark multiple application sites (e.g., 6-10 per arm) of a standardized size (e.g., 2.2 cm diameter).[9] Ensure adequate spacing between sites.
-
Randomization: Randomly assign the application of the test formulation, reference formulation, and untreated controls to the demarcated sites.
-
Baseline Measurement: Prior to application, measure the baseline skin color of each site using a chromameter. The Lab* color space is typically used, with the 'a*' value (representing the red-green axis) being the primary parameter of interest for assessing blanching.[10]
-
Formulation Application: Apply a precise and standardized amount (e.g., 10 µL) of the assigned formulation to the center of each site.
-
Dose Duration: The formulations are left on the skin for a predetermined range of durations to establish a dose-response curve. Typical durations can range from 0.25 to 6 hours.[9][11]
-
Formulation Removal: At the end of the specified duration, the formulation is gently removed from the skin, and the site is cleaned.
-
Vasoconstriction Assessment:
-
Chromameter Measurement: At multiple time points post-removal (e.g., 10 minutes, 2, 4, 6, 19, and 24 hours), measure the skin color of each site with the chromameter. A decrease in the 'a*' value indicates skin blanching.
-
Visual Scoring (Optional): A trained observer can visually score the degree of blanching on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). However, chromameter measurements are more objective and preferred.
-
-
Data Analysis:
-
The change in the 'a' value from baseline (Δa) is calculated for each time point.
-
The Area Under the Effect Curve (AUEC) is calculated from the Δa* values over the 24-hour post-removal period using the trapezoidal rule.
-
For dose-response studies, the data can be fitted to a pharmacological model (e.g., Emax model) to determine parameters such as the maximum effect (Emax) and the dose duration required to achieve 50% of the maximal effect (ED50).[9]
-
Data Presentation
The quantitative data obtained from VCA studies can be summarized in tables to facilitate comparison between different formulations.
Table 1: Example Pharmacodynamic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (0.05% this compound Gel) | Reference Formulation (0.05% this compound Cream) |
| ED50 (hours) | 0.52 | 0.52 |
| Geometric Mean Ratio of AUEC (Test/Reference) | - | 95.15% |
| 90% Confidence Interval for AUEC Ratio | - | 88.6% - 101.7% |
Data adapted from a bioequivalence study comparing a novel gel to a reference cream.[11] The acceptance criteria for bioequivalence is typically a 90% confidence interval for the AUEC ratio that falls within 80% - 125%.
Table 2: Comparative Potency of Different Corticosteroid APIs
| Active Pharmaceutical Ingredient (API) | Relative Potency Ranking (based on Emax) |
| Mometasone Furoate | 1 |
| Fluocinolone Acetonide | 2 |
| This compound | 2 |
| Halcinonide | 3 |
This table illustrates the use of the VCA to rank the inherent potencies of different corticosteroid active ingredients.[10]
Alternative and Complementary Techniques
While the VCA is the gold standard, other techniques can provide complementary information:
-
Laser Doppler Perfusion Imaging (LDPI): This non-invasive technique measures changes in cutaneous blood flow, providing a direct assessment of vasoconstriction.[8] LDPI can detect significant changes in blood flow following the application of this compound and can be used to quantify the blanching effect.[8]
-
In Vitro Permeation Test (IVPT): This pharmacokinetic assay measures the percutaneous absorption of this compound from a formulation using excised human skin.[12] While not a direct measure of vasoconstrictor activity, it provides valuable information on the bioavailability of the drug from the formulation. Studies have shown that IVPT can be more sensitive and less variable than the VCA for assessing bioavailability.[12]
-
Histamine-Induced Wheal Suppression Test: This method can be used in animal models to assess the anti-inflammatory and vasoconstrictive effects of topical corticosteroids by measuring the suppression of histamine-induced wheals.[13]
Conclusion
The vasoconstrictor assay is a robust and widely accepted method for assessing the potency and bioequivalence of this compound formulations. Adherence to standardized protocols, including careful subject selection, precise application and measurement techniques, and appropriate data analysis, is crucial for obtaining reliable and reproducible results. The use of objective instrumental measurements, such as chromametry, is highly recommended to minimize subjectivity. Complementary techniques like Laser Doppler Perfusion Imaging and In Vitro Permeation Tests can provide further insights into the pharmacodynamics and pharmacokinetics of topical this compound products, aiding in their development and evaluation.
References
- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Clobetasol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Evaluation of the vasoconstrictive effects of topical steroids by laser-Doppler-perfusion-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STUDY OF RESERVOIR EFFECT OF this compound CREAM IN AN EXPERIMENTAL ANIMAL MODEL USING HISTAMINE-INDUCED WHEAL SUPPRESSION TEST - PMC [pmc.ncbi.nlm.nih.gov]
Clobetasol Propionate in Animal Models of Atopic Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of severe inflammatory dermatoses, including atopic dermatitis (AD). Its efficacy stems from its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] Animal models are indispensable tools for preclinical evaluation of therapeutic agents for AD, allowing for the investigation of efficacy, mechanism of action, and safety in a controlled setting. This document provides detailed application notes and protocols for the use of clobetasol propionate in common animal models of atopic dermatitis.
The primary mechanism of action for this compound involves its binding to cytosolic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the expression of numerous genes. A key action is the induction of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3] Furthermore, this compound suppresses the function of various immune cells, including T-lymphocytes and macrophages, and inhibits the proliferation of keratinocytes.[1]
Animal Models of Atopic Dermatitis
The most frequently utilized animal models for studying AD and the effects of this compound are chemically induced models in mice and rats.
-
Oxazolone-Induced Atopic Dermatitis in Mice (NC/Nga and BALB/c strains): This is a widely accepted model that recapitulates many key features of human AD, including skin barrier dysfunction, inflammation, and an immune response characterized by elevated IgE levels.[4] Repeated topical application of the hapten oxazolone (B7731731) induces a chronic Th2-dominant inflammatory response.
-
Croton Oil-Induced Inflammation in Rats (Wistar strain): While not a classic AD model, the application of croton oil induces acute inflammation and edema, making it a useful screening model to assess the anti-inflammatory activity of topical corticosteroids like this compound.[5][6]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following treatment with this compound in the oxazolone-induced atopic dermatitis mouse model. These values are representative and may vary based on the specific experimental conditions.
Table 1: Effect of this compound on Clinical and Physiological Parameters in Oxazolone-Induced Atopic Dermatitis in Mice
| Parameter | Vehicle Control (Oxazolone-Induced) | This compound (0.05%) Treatment | Expected Outcome |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.20 ± 0.03 | Significant reduction |
| Total Serum IgE (ng/mL) | 2500 ± 400 | 800 ± 200 | Significant reduction |
| Transepidermal Water Loss (TEWL) (g/h/m²) | 35 ± 5 | 15 ± 3 | Significant improvement in skin barrier function |
| Scratching Behavior (counts/hour) | 150 ± 25 | 40 ± 10 | Significant reduction |
Table 2: Effect of this compound on Inflammatory Mediators in Oxazolone-Induced Atopic Dermatitis in Mice
| Parameter | Vehicle Control (Oxazolone-Induced) | This compound (0.05%) Treatment | Expected Outcome |
| TNF-α in skin tissue (pg/mg protein) | 120 ± 20 | 30 ± 8 | Significant reduction |
| IL-4 in skin tissue (pg/mg protein) | 80 ± 15 | 20 ± 5 | Significant reduction |
| IL-6 in skin tissue (pg/mg protein) | 100 ± 18 | 25 ± 7 | Significant reduction |
| Inflammatory Cell Infiltration (cells/mm²) | 300 ± 50 | 75 ± 15 | Significant reduction |
Experimental Protocols
Protocol 1: Oxazolone-Induced Atopic Dermatitis in NC/Nga or BALB/c Mice
This protocol details the induction of AD-like symptoms and subsequent treatment with this compound.[4]
Materials:
-
NC/Nga or BALB/c mice (female, 6-8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
This compound cream (0.05%)
-
Vehicle control cream (e.g., the base cream without the active ingredient)
-
Calipers for measuring ear thickness
-
Tools for blood and tissue collection
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 50 µL of 1.5% oxazolone in acetone to the shaved abdomen.
-
-
Challenge (Starting Day 7):
-
Seven days after sensitization, begin the challenge phase.
-
Apply 20 µL of 0.5% oxazolone in an acetone:olive oil (4:1) mixture to the dorsal and ventral surfaces of both ears.
-
Repeat the challenge every other day for a total of 8-10 challenges to establish chronic inflammation.
-
-
Treatment (Concurrent with Challenge or Therapeutic):
-
Prophylactic Treatment: Begin topical application of this compound (0.05%) or vehicle control on the ears daily, starting from the first challenge day.
-
Therapeutic Treatment: After the establishment of significant inflammation (e.g., after the 4th or 5th challenge), begin daily topical application of this compound (0.05%) or vehicle control.
-
Apply a thin layer of the cream to the entire surface of both ears.
-
-
Efficacy Assessment:
-
Ear Thickness: Measure the thickness of both ears using a digital caliper before each challenge.
-
Clinical Scoring: Visually score the severity of erythema, edema, excoriation, and dryness on a scale of 0 (none) to 3 (severe).
-
Scratching Behavior: Observe and count the number of scratching bouts over a defined period (e.g., 1 hour).
-
Serum IgE: At the end of the experiment, collect blood via cardiac puncture and measure total serum IgE levels using an ELISA kit.
-
Histopathology: Euthanize the mice, collect the ear tissue, and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-6) using ELISA or multiplex assays.
-
Protocol 2: Croton Oil-Induced Ear Edema in Wistar Rats
This protocol is for the rapid screening of the anti-inflammatory effects of this compound.[5][6]
Materials:
-
Wistar rats (male or female, 150-200g)
-
Croton oil
-
Acetone
-
This compound solution/cream
-
Vehicle control
-
Micrometer or calipers for measuring ear thickness
Procedure:
-
Induction of Inflammation:
-
Prepare a solution of croton oil in acetone (e.g., 4%).
-
Apply a small, defined volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each rat.
-
Apply the same volume of acetone to the left ear as a control.
-
-
Treatment:
-
Apply this compound or vehicle topically to the right ear 30 minutes before and 30 minutes after the croton oil application.
-
-
Assessment of Edema:
-
Measure the thickness of both ears using a micrometer or calipers at various time points after croton oil application (e.g., 4, 6, and 24 hours).
-
The degree of edema is calculated as the difference in thickness between the right (treated) and left (control) ears.
-
The percentage inhibition of edema by this compound can be calculated relative to the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding, the clobetasol-GR complex translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).
Caption: Mechanism of this compound Action.
Experimental Workflow for Oxazolone-Induced Atopic Dermatitis Model
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the oxazolone-induced AD mouse model.
Caption: Workflow for Oxazolone-Induced AD Model.
Conclusion
This compound remains a critical therapeutic agent for atopic dermatitis, and its preclinical evaluation in animal models is essential for the development of new formulations and treatment strategies. The protocols and data presented here provide a comprehensive guide for researchers utilizing the oxazolone-induced atopic dermatitis mouse model and the croton oil-induced inflammation rat model to assess the efficacy and mechanism of action of this compound. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in these studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An experimental model of contact dermatitis: Evaluation of the oxidative profile of Wistar rats treated with free and nanoencapsulated clobetasol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. criver.com [criver.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
How to prepare clobetasol propionate solutions for cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasol (B30939) propionate (B1217596) is a high-potency synthetic corticosteroid belonging to the glucocorticoid class.[1][2] It is widely utilized in dermatology for its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[2][3][4] In cell culture (in vitro) experiments, clobetasol propionate serves as a valuable tool for studying the mechanisms of inflammation, immune response, cell differentiation, and proliferation in various cell types. Its primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of target genes, leading to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory responses.[2][3]
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and minimizing solvent-induced artifacts.
Data Presentation: Physicochemical Properties
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties, particularly its solubility. This compound is a white to cream-colored crystalline powder that is practically insoluble in water but soluble in several organic solvents.[1][5]
| Property | Value | Source |
| Molecular Weight | 466.97 g/mol | [1][6] |
| Appearance | White to cream crystalline solid | [1][7] |
| Solubility in Water | ~2 µg/mL | [1] |
| Solubility in DMSO | ≥ 25 mg/mL; up to 100 mg/mL | [6][7] |
| Solubility in Ethanol | ~1 mg/mL (sparingly soluble) | [5][7] |
| Solubility in DMF | ~25 mg/mL | [7] |
| Storage (Solid) | -20°C | [6][7] |
| Storage (in Solvent) | -20°C to -80°C (short-term) | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM) in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the high solubility of this compound.
Materials:
-
This compound powder (MW: 466.97 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile micropipette and tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 466.97 g/mol * 1000 mg/g = 4.67 mg
-
-
Weighing: Carefully weigh 4.67 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The resulting stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a laminar flow hood). If sterility is a concern, the solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-toxic to the cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile micropipette and tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound required for the experiment. Effective concentrations reported in the literature range from the low micromolar (e.g., 1 µM, 5 µM, 10 µM) to microgram per milliliter levels (e.g., 5 µg/mL).[7][8]
-
Calculate Dilution: Perform a serial dilution. A direct dilution of a high-concentration stock into a large volume of medium can cause the compound to precipitate. It is best practice to perform an intermediate dilution first.
-
Example for a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, add 222 µL of the 100 µM solution. (Calculation: C1V1 = C2V2 -> 100 µM * V1 = 10 µM * (2 mL + V1) -> V1 ≈ 0.222 mL or 222 µL).
-
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial as DMSO can independently affect cell behavior.[9] The final DMSO concentration should ideally be kept below 0.5%, and must be consistent across all experimental and control groups.[9]
-
Mixing and Application: Mix the final working solution gently by swirling the plate or pipetting up and down before applying it to the cells.
Mandatory Visualizations
This compound Preparation Workflow
The following diagram illustrates the workflow for preparing this compound solutions, from the stock solution to the final working concentration for cell treatment.
Caption: Workflow for preparing this compound solutions.
This compound Cellular Signaling Pathway
This diagram outlines the primary genomic mechanism of action for this compound at the cellular level.
Caption: Genomic signaling pathway of this compound.
References
- 1. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound enhances neural stem cell and oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Clobetasol Propionate in Novel Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stability testing of clobetasol (B30939) propionate (B1217596) in various pharmaceutical formulations, with a particular focus on novel drug delivery systems. The methodologies outlined are designed to ensure the quality, efficacy, and safety of clobetasol propionate products throughout their shelf life.
Introduction
This compound is a potent corticosteroid used in the treatment of various skin conditions.[1][2] The stability of this compound in its final dosage form is critical to its therapeutic effectiveness and safety. Chemical degradation can lead to a loss of potency and the formation of potentially harmful impurities.[3] Therefore, robust analytical methods are essential for assessing the stability of this compound in both conventional and novel formulations such as nanoemulsions, creams, and lotions.[2][4][5]
Stability-indicating analytical methods are crucial as they can distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are powerful techniques widely employed for this purpose.[2][3][8] Forced degradation studies are an integral part of stability testing, providing insights into the degradation pathways and helping to develop and validate stability-indicating methods.[1][9]
Analytical Methodologies
The primary analytical technique for the stability testing of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers high resolution, sensitivity, and specificity for the separation and quantification of this compound and its degradation products.
Recommended RP-HPLC Method
A validated stability-indicating RP-HPLC method is essential for routine quality control and stability analysis.[6][7]
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm)[5][7] |
| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v), with pH adjusted to 3 with orthophosphoric acid[7] or methanol (B129727) and water (e.g., 80:20 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][4][7] |
| Detection Wavelength | 240 nm or 254 nm[1][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C[6] |
UPLC-MS/MS for Impurity Identification
For the identification and characterization of unknown degradation products, UPLC-MS/MS is a highly valuable tool.[2][8]
Table 2: UPLC-MS/MS System Parameters for Impurity Profiling
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 3 x 100 mm)[2][8] |
| Mobile Phase A | 0.01M Ammonium formate (B1220265) buffer (pH 5.25 with formic acid)[2][8] |
| Mobile Phase B | Methanol:Acetonitrile (10:90, v/v)[2][8] |
| Flow Rate | 0.4 mL/min[3] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (TQD)[2][8] |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][9]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound bulk drug or formulation
-
Hydrochloric acid (HCl), 1N[1]
-
Sodium hydroxide (B78521) (NaOH), 1N[1]
-
Hydrogen peroxide (H₂O₂), 3%[1]
-
Methanol
-
Water, HPLC grade
-
pH meter
-
Water bath[1]
-
UV chamber[10]
-
Oven[1]
Procedure:
-
Acid Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add 1N HCl and reflux the solution at 60°C for 30 minutes.[1]
-
Neutralize the solution with 1N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Alkali Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add 1N NaOH and reflux the solution at 60°C for 30 minutes.[1]
-
Neutralize the solution with 1N HCl.
-
Dilute to a final concentration suitable for HPLC analysis. This compound is known to be particularly unstable under basic conditions.[1]
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add 3% H₂O₂ and reflux the solution at 60°C for 30 minutes.[1]
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance or formulation in an oven at 80°C for 4 hours.[1]
-
After the specified time, dissolve the sample in a suitable solvent.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance or formulation to UV light at 254 nm for 12 hours.[10]
-
Dissolve the sample in a suitable solvent.
-
Dilute to a final concentration suitable for HPLC analysis.
-
Data Analysis: Analyze all stressed samples by the validated RP-HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Table 3: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Outcome |
| Acidic | 1N HCl[1] | 30 min[1] | 60°C[1] | Moderate degradation. |
| Alkaline | 1N NaOH[1] | 30 min[1] | 60°C[1] | Significant degradation (up to 99.34%).[1] |
| Oxidative | 3% H₂O₂[1] | 30 min[1] | 60°C[1] | Significant degradation.[9] |
| Thermal | Dry Heat[1] | 4 hours[1] | 80°C[1] | Moderate degradation (around 14.40%).[1] |
| Photolytic | UV light (254 nm)[10] | 12 hours[10] | Ambient | Minimal to moderate degradation. |
Protocol for Stability Testing of Nanoemulsions
Novel formulations like nanoemulsions require additional physical stability testing alongside chemical stability analysis.[4][11][12][13]
Objective: To assess the physical and chemical stability of a this compound-loaded nanoemulsion under accelerated and long-term storage conditions as per ICH guidelines.[4][11][12]
Materials:
-
This compound nanoemulsion
-
Stability chambers (e.g., 40°C ± 2°C / 75% ± 5% RH; 25°C ± 2°C / 60% ± 5% RH)[4]
-
Particle size analyzer
-
Viscometer
-
pH meter
-
Conductivity meter
-
Refractometer
-
HPLC system
Procedure:
-
Divide the optimized nanoemulsion into multiple batches and store them in sealed vials.
-
Place the vials in stability chambers under the following conditions:
-
Withdraw samples at predetermined time points (e.g., 0, 30, 60, and 90 days).[4]
-
Analyze the withdrawn samples for the following parameters:
Data Analysis: Evaluate the changes in physical and chemical parameters over time. A stable nanoemulsion should show no significant changes in these parameters. The shelf life can be determined from the degradation kinetics.[4][11]
Table 4: Physical Stability Parameters for Nanoemulsion Evaluation
| Parameter | Purpose | Typical Observation in Stable Formulation |
| Droplet Size | Indicates potential for Ostwald ripening or coalescence. | Slight, non-significant increase over time.[4][13] |
| Viscosity | Reflects the consistency and physical structure. | Slight, non-significant decrease over time.[4][13] |
| pH | Indicates potential chemical reactions or degradation. | Slight, non-significant decrease over time.[4][13] |
| Conductivity | Relates to the continuous phase and droplet integrity. | Slight, non-significant increase over time.[4][13] |
| Refractive Index | Provides information about the overall composition. | Slight, non-significant increase over time.[4][13] |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability testing of this compound in a novel formulation.
Caption: Workflow for stability testing of novel formulations.
Logical Relationship of Forced Degradation Studies
This diagram shows the logical flow of forced degradation studies to establish a stability-indicating analytical method.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Stability Testing of a this compound-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. SIMULTANEOUS DETERMINATION OF CLOBETASOL (AS PROPIONATE) AND CHLOROCRESOL IN CREAM BY STABILITY INDICATING RP-HPLC METHOD | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. ijirt.org [ijirt.org]
- 8. Studies on the Stability of Corticosteroids: Degradation of this compound, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Accelerated Stability Testing of a this compound-Loaded Nanoemulsion as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Accelerated Stability Testing of a this compound-Loaded Nanoemulsion as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Clobetasol Propionate Aqueous Formulations
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of clobetasol (B30939) propionate (B1217596) in aqueous solutions.
Troubleshooting Guide
Issue 1: Rapid degradation of clobetasol propionate observed in an aqueous solution.
Question: My this compound solution is showing significant degradation shortly after preparation. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of this compound in aqueous media is a known issue, primarily driven by hydrolysis. The stability of this compound is highly dependent on the pH of the solution.
Possible Causes:
-
Suboptimal pH: this compound is most stable in acidic conditions.[1] Deviations from the optimal pH range can lead to accelerated degradation.
-
Hydrolytic Degradation: The ester and other functional groups in the this compound molecule are susceptible to hydrolysis in water.
-
Presence of Incompatible Excipients: Certain formulation components can catalyze degradation reactions.
Troubleshooting Steps:
-
pH Adjustment: The primary course of action is to adjust the pH of your aqueous solution. Studies have shown that this compound exhibits maximum stability at a pH of approximately 3.23.[1] Slight deviations from this pH can lead to severe degradation.[1] Use appropriate buffering agents (e.g., citrate (B86180) or phosphate (B84403) buffers) to maintain the desired pH.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study under various conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify the primary degradation pathways and the major degradants.[2][3]
-
Excipient Compatibility: Review all components in your formulation. Some common excipients may have inherent basicity or reactivity that could compromise the stability of this compound.
Issue 2: Unexpected peaks appearing in HPLC chromatograms during stability studies.
Question: During stability testing of my this compound formulation, I'm observing unknown peaks in the HPLC chromatogram. What could these be?
Answer: The appearance of new peaks indicates the formation of degradation products. The nature of these degradants depends on the stress conditions the formulation has been exposed to.
Common Degradation Products:
-
Hydrolysis Products: Under both acidic and basic conditions, hydrolysis of the propionate ester can occur.
-
Oxidation Products: this compound is susceptible to oxidation, which can lead to the formation of various related impurities.[3]
-
Rearrangement Products: Under weakly acidic conditions, a major degradant can be formed via a Favorskii-like rearrangement.[4][5] Other rearrangements like the Mattox rearrangement can also occur.[2]
-
Formation of Clobetasol Acetic Acid Impurity: In some topical solutions, an unknown impurity has been identified as a clobetasol acetic acid impurity.[2][6]
Troubleshooting and Identification:
-
Characterize the Peaks: Utilize techniques like UPLC-MS/MS and NMR to identify the structure of the unknown impurities.[2][6]
-
Review Stress Conditions: Correlate the appearance of specific peaks with the stress conditions applied (e.g., a particular peak appearing only under acidic stress). This can provide clues about the degradation pathway.
-
Reference Standard Comparison: If available, compare the retention times of the unknown peaks with those of known this compound impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which is highly pH-dependent.[1] Additionally, it can undergo oxidation and molecular rearrangements.[2][3][4] Under weakly acidic conditions, a notable degradation pathway is a variation of the Favorskii rearrangement.[4][5]
Q2: What is the optimal pH for stabilizing this compound in an aqueous solution?
A2: this compound is most stable in a weakly acidic environment. The optimal pH for its stability in an aqueous solution has been reported to be around 3.23.[1]
Q3: How can I improve the solubility and stability of this compound in my aqueous formulation?
A3: Due to its poor water solubility, improving the stability of this compound often involves formulation strategies that also enhance its solubility.[7] Consider the following approaches:
-
Co-solvents: The use of co-solvents like propylene (B89431) glycol or ethanol (B145695) can improve the solubility and, in turn, the stability of this compound in aqueous-based formulations.[8]
-
Nanoformulations: Encapsulating this compound in nanoemulsions has been shown to enhance both its physical and chemical stability.[7][9][10]
-
Cyclodextrins: Complexation with cyclodextrins can be an effective way to increase the aqueous solubility and stability of poorly soluble drugs like this compound by encapsulating the labile parts of the molecule within the cyclodextrin (B1172386) cavity.[11][12]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound and its degradation products.[2][3] For the identification and characterization of unknown impurities, more advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2][6]
Data Presentation
Table 1: pH-Dependent Degradation of this compound
| pH | Degradation Kinetics | Stability Profile | Reference |
| < 3.0 | Pseudo first-order | Increased degradation | [1] |
| 3.23 | Pseudo first-order | Most stable, with a t₀.₉ estimated to be 761 days at room temperature. | [1] |
| > 4.0 | Pseudo first-order | Severe degradation with slight deviation from optimal pH. | [1] |
Table 2: Common Degradants of this compound and Conditions of Formation
| Degradant/Impurity | Formation Condition | Analytical Identification Method | Reference |
| Favorskii Rearrangement Product | Weakly acidic conditions (e.g., in the presence of acetic acid) | HPLC, UPLC-MS/MS, NMR | [4][5] |
| Clobetasol Acetic Acid Impurity | Found in topical solutions during stability studies | LC-MS/MS, NMR | [2][6] |
| Oxidation Products | Oxidative stress (e.g., hydrogen peroxide) | HPLC | [3] |
| Hydrolysis Products | Strong basic conditions | HPLC | [3] |
| Delta Chloro and Beta Chloro Diene Impurities | Found in topical solutions | HPLC | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your formulation.
Objective: To quantify this compound and separate it from its degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a buffer and an organic solvent. For example, a mixture of methanol and water (e.g., 68:32 v/v) or a gradient of a phosphate buffer (e.g., 0.05 M sodium phosphate, pH 5.5) and a mixture of methanol and acetonitrile.[2][3]
-
Flow Rate: 0.9 - 1.0 mL/min[3]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature. Neutralize before injection.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature. Neutralize before injection.
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid drug or drug solution at a high temperature.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Analysis: Inject the standard solutions, the undegraded sample, and the forced degradation samples into the HPLC system.
-
Data Evaluation: Assess the specificity of the method by checking for peak purity and resolution between the parent drug and degradation products. Quantify the amount of this compound remaining in the stability samples.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stabilization.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Stability of Corticosteroids: Degradation of this compound, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scirp.org [scirp.org]
- 7. Accelerated Stability Testing of a this compound-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120238535A1 - Topical formulation of low level this compound for treating disorders of the skin and mucous membranes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated Stability Testing of a this compound-Loaded Nanoemulsion as per ICH Guidelines | MDPI [mdpi.com]
- 11. Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Clobetasol Propionate Solubility and Experimental Use
Welcome to the technical support center for clobetasol (B30939) propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of clobetasol propionate in experimental buffers and its use in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a white to cream-colored crystalline powder. Its solubility is primarily influenced by its high lipophilicity and practical insolubility in water.[1] Key properties are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₂₅H₃₂ClFO₅ | The large hydrocarbon structure contributes to its poor water solubility.[2] |
| Molecular Weight | 466.97 g/mol | High molecular weight can limit solubility in aqueous solutions. |
| Aqueous Solubility | Practically insoluble | Direct dissolution in aqueous buffers is not feasible.[1] |
| Organic Solvent Solubility | Freely soluble in DMSO, DMF, acetone, chloroform, and methanol; sparingly soluble in ethanol.[3] | Organic solvents are necessary for preparing stock solutions.[3] |
| Appearance | White to cream-colored crystalline powder | The solid form requires dissolution for experimental use. |
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the primary cause?
A2: This is a common issue known as "crashing out." It occurs because this compound is highly soluble in organic solvents like DMSO but practically insoluble in water.[1] When the concentrated organic stock solution is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to exceed its solubility limit in the final aqueous solution and precipitate out.
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer like PBS?
A3: The recommended method involves first dissolving this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution is then diluted with the aqueous buffer of choice. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[3] It is crucial to add the DMSO stock solution to the buffer slowly while mixing to facilitate dissolution and minimize precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Q4: How does pH affect the stability and solubility of this compound in my experiments?
A4: The pH of the aqueous solution is a critical factor for the stability of this compound. It exhibits maximum stability in acidic conditions, specifically at a pH of 3.23.[4] Deviations from this optimal pH can lead to significant degradation of the compound.[4] While pH can influence the solubility of compounds with ionizable groups, this compound's solubility is more dominated by its lipophilicity. However, avoiding pH extremes is important to prevent chemical degradation.
Q5: Are there any specific buffer components I should be cautious about when working with this compound?
A5: While specific interactions are not extensively documented, buffers containing high concentrations of salts or divalent cations like Ca²⁺ and Mg²⁺ can sometimes reduce the solubility of hydrophobic compounds by increasing the ionic strength of the solution. If you are observing precipitation in a buffer like PBS with calcium and magnesium, consider using a simpler buffer formulation without these divalent cations for initial troubleshooting.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration | The final concentration of this compound in the buffer exceeds its aqueous solubility limit. Solution: Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid dilution | Adding the concentrated DMSO stock solution too quickly to the buffer causes rapid solvent exchange and precipitation. Solution: Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) buffer while gently vortexing or stirring. |
| Low temperature | The solubility of many compounds decreases at lower temperatures. Solution: Ensure your aqueous buffer is warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| High percentage of organic solvent in the final solution | While DMSO is necessary, a high final concentration can be toxic to cells. Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more concentrated initial stock solution. |
Issue 2: The solution appears clear initially but forms a precipitate after some time.
| Possible Cause | Troubleshooting Step |
| Delayed precipitation | The solution may be supersaturated, and precipitation occurs over time. Solution: Prepare fresh dilutions of this compound immediately before use. Avoid storing diluted aqueous solutions.[3] |
| Temperature fluctuations | Moving solutions between different temperatures (e.g., from a warm water bath to a cooler benchtop) can cause the compound to fall out of solution. Solution: Maintain a constant temperature throughout your experiment as much as possible. |
| Interaction with media components | Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation. Solution: If using serum-containing media, try adding the this compound stock to the serum-free basal media first, mix well, and then add the serum. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).[3]
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Pre-warm Buffer: Pre-warm your cell culture medium or experimental buffer (e.g., PBS) to 37°C.
-
Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock solution in the pre-warmed medium.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low and consistent across all experimental and control groups (ideally ≤ 0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.
Visualizations
Signaling Pathway of this compound
This compound is a potent synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist. Its anti-inflammatory effects are primarily mediated through this pathway.
Caption: this compound binds to the glucocorticoid receptor, leading to gene transcription changes.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps to minimize solubility issues when preparing this compound for cell culture experiments.
Caption: A stepwise guide to preparing this compound solutions for experiments.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates the decision-making process when encountering solubility problems with this compound.
Caption: A decision tree for resolving this compound precipitation issues.
References
Technical Support Center: Optimizing Clobetasol Propionate Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing clobetasol (B30939) propionate (B1217596) dosage to minimize skin atrophy in animal studies.
Troubleshooting Guides
Issue 1: High Variability in Skin Atrophy Induction
Question: We are observing significant variability in the degree of skin atrophy between animals in the same treatment group. What could be the cause and how can we mitigate this?
Answer:
High variability is a common challenge in topical drug studies. Several factors can contribute to this:
-
Inconsistent Application:
-
Solution: Ensure a standardized application procedure. Use a consistent volume or weight of the clobetasol propionate formulation for each application. The use of a defined area of application on the dorsal skin of the animals is also critical. For example, applying a specific fingertip unit (FTU) over a pre-marked area can improve consistency.[1] One study in rabbits used one FTU of 0.05% this compound cream over a 5x5 cm² area.[1]
-
-
Animal Grooming:
-
Solution: If animals are housed in groups, they may lick the application site of their cage mates, removing the test substance. Consider housing animals individually during the treatment period. The use of an Elizabethan collar for a short period post-application can also prevent the animal from licking the site.
-
-
Differences in Skin Permeability:
-
Solution: The barrier function of the skin can vary between animals. While difficult to control completely, ensuring all animals are of the same age, sex, and from the same supplier can help minimize this variability. Acclimatize animals to the laboratory environment for at least a week before starting the experiment.
-
-
Vehicle Effects:
-
Solution: The vehicle itself can influence the penetration and bioavailability of this compound. Ensure the control group is treated with the vehicle alone to account for any effects of the formulation itself.
-
Issue 2: Lack of Significant Skin Atrophy Despite High Doses
Question: We are applying a high concentration of this compound but are not observing the expected level of skin atrophy. Why might this be happening?
Answer:
Several factors could be at play:
-
"Reservoir" Effect: The stratum corneum can act as a reservoir for topical corticosteroids, leading to a delayed or prolonged effect rather than an immediate, dose-proportional atrophic response.[1][2] Studies have shown that the effect of a single application can persist for several days.[3][4]
-
Formulation Issues: The formulation may not be optimal for skin penetration.
-
Solution: Ensure the this compound is fully dissolved and stable in the vehicle. The choice of vehicle (e.g., ointment, cream, gel) can significantly impact drug delivery. Ointments, for example, have an occlusive effect that can enhance penetration.[2]
-
-
Animal Model: The chosen animal model may be less susceptible to corticosteroid-induced skin atrophy.
-
Solution: While mice and rats are commonly used, some studies suggest that hairless dogs are a sensitive model for steroid-induced skin changes.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced skin atrophy?
A1: The primary mechanism is the inhibition of collagen synthesis by dermal fibroblasts. Glucocorticoids like this compound bind to the glucocorticoid receptor (GR), which then translocates to the nucleus and downregulates the expression of genes encoding type I and type III collagen. This leads to a reduction in the dermal matrix, resulting in thinning of the skin.[2]
Q2: What are the typical histological changes observed in this compound-induced skin atrophy?
A2: Histological examination typically reveals a thinned epidermis and a reduction in the thickness of the dermis. There is a noticeable decrease in the density of collagen bundles in the dermis, which may also appear hyalinized.[5] A reduction in the number of fibroblasts and mast cells may also be observed.
Q3: What is a recommended starting dosage and frequency for inducing skin atrophy in a mouse model?
A3: Based on available literature, a common starting point is the topical application of a 0.05% this compound cream or ointment once daily. In a rat model of psoriasis, 120 mg of 0.05% this compound cream was applied topically to the back area (approximately 30 mg/cm²) once daily for 7 consecutive days.[6] The duration can be adjusted based on the desired severity of atrophy, with significant changes often observed after 1-2 weeks of continuous application.
Q4: Is skin atrophy induced by this compound reversible?
A4: Short-term corticosteroid-induced skin atrophy is generally considered reversible.[7] Studies have shown that skin thickness can return to normal levels within a few weeks after cessation of treatment.[8] However, long-term use can lead to permanent atrophic changes, such as striae.
Q5: How can I quantitatively measure skin atrophy in my animal study?
A5: Several methods can be used for quantitative assessment:
-
Skin Fold Thickness: Calipers can be used to measure the thickness of a skin fold at the application site. This is a non-invasive and straightforward method.
-
Histomorphometry: After sacrificing the animals, skin biopsies can be taken for histological processing. Epidermal and dermal thickness can then be measured using imaging software on stained sections.
-
Biochemical Analysis: The collagen content of skin biopsies can be determined using assays such as the hydroxyproline (B1673980) assay. Elastin content can also be measured.
-
High-Frequency Ultrasound: This non-invasive technique can be used to measure skin thickness in live animals over the course of the study.
Data on this compound and Skin Atrophy
| Animal Model | This compound Dose/Frequency | Duration | Observed Effect on Skin Thickness | Reference |
| Human | 0.05% cream, twice daily | 16 days | ~15% decrease | [3][4] |
| Human | 0.05% cream, every 5th or 7th day | 45 days | Similar thinning to continuous application | [3] |
| Human | 0.05% cream, every 10th day | 45 days | Return to a more normal skin thickness | [3] |
| Rat | 0.05% cream (30 mg/cm²), once daily | 7 days | Significant reduction in epidermal thickness | [6] |
| Rabbit | 0.05% cream (1 FTU on 5x5 cm²), single application | 4 days | Persistent reservoir effect (wheal suppression) | [1] |
Experimental Protocols
Protocol: Induction of Skin Atrophy in Mice with Topical this compound
1. Animal Model:
-
Species: BALB/c mice (or other suitable strain)
-
Age: 8-10 weeks
-
Sex: Female (or male, but do not mix sexes within an experiment)
-
Housing: Individual housing to prevent grooming of application sites.
2. Materials:
-
This compound 0.05% ointment/cream.
-
Vehicle control (e.g., the ointment/cream base without the active ingredient).
-
Electric shaver or depilatory cream.
-
Calipers for skin thickness measurement.
-
Biopsy punch (4 mm).
-
Formalin, paraffin, and histology stains (e.g., Hematoxylin & Eosin, Masson's Trichrome).
3. Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave a defined area (e.g., 2x2 cm) on the dorsal skin. Allow the skin to recover for 24 hours.
-
Baseline Measurement: Measure the baseline skin fold thickness of the shaved area using calipers.
-
Topical Application:
-
Divide the animals into treatment and control groups.
-
Apply a standardized amount (e.g., 20-30 mg) of 0.05% this compound ointment or the vehicle control to the shaved area once daily.
-
Gently rub the formulation into the skin for a consistent amount of time (e.g., 30 seconds).
-
-
Duration: Continue the daily application for 7 to 14 days, depending on the desired severity of atrophy.
-
Monitoring: Monitor the animals daily for any signs of skin irritation or systemic toxicity. Measure skin fold thickness every 2-3 days.
-
Tissue Collection: At the end of the treatment period, euthanize the animals.
-
Collect full-thickness skin biopsies from the treated and control areas using a 4 mm biopsy punch.
-
-
Histological Analysis:
-
Fix the biopsies in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 5 µm sections and stain with H&E to measure epidermal and dermal thickness.
-
Use Masson's Trichrome stain to visualize and quantify collagen deposition.
-
-
Biochemical Analysis (Optional):
-
Homogenize a portion of the skin biopsy to perform a hydroxyproline assay for quantitative collagen measurement.
-
Visualizations
References
- 1. STUDY OF RESERVOIR EFFECT OF this compound CREAM IN AN EXPERIMENTAL ANIMAL MODEL USING HISTAMINE-INDUCED WHEAL SUPPRESSION TEST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin atrophy induced by initial continuous topical application of clobetasol followed by intermittent application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. deepdyve.com [deepdyve.com]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Radiographic measurement of topical corticosteroid-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce systemic absorption of topical clobetasol propionate in research models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with topical clobetasol (B30939) propionate (B1217596). The focus is on strategies to minimize systemic absorption in experimental models, ensuring localized therapeutic effects while reducing the risk of systemic side effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high systemic levels of clobetasol propionate in our animal model. What are the common contributing factors?
A1: High systemic absorption of topical this compound can be influenced by several factors during your experiment.[1][2][3] Key areas to review in your protocol include:
-
Application Area and Skin Condition: Applying the formulation over a large body surface area significantly increases the potential for systemic uptake.[2][4][5][6] Additionally, if the skin barrier in your model is compromised (e.g., through abrasion, inflammation, or disease state), percutaneous absorption will be enhanced.[2][4][6][7]
-
Occlusion: The use of occlusive dressings dramatically increases skin hydration and enhances the penetration of corticosteroids.[2][5][8] If your experimental design includes occlusion, this is a likely contributor to increased systemic levels.
-
Vehicle/Formulation: The composition of the vehicle plays a critical role. Simple solutions or lotions may allow for more rapid partitioning into the systemic circulation compared to more complex formulations designed for localized delivery.[8][9]
-
Frequency and Duration of Application: Prolonged and frequent application can lead to a cumulative effect, increasing the likelihood of systemic exposure.[1][2]
Q2: How can we modify our formulation to reduce systemic absorption of this compound?
A2: Modifying the drug delivery system is a primary strategy to enhance dermal retention and limit systemic uptake. Consider the following advanced formulations:
-
Lipid-Based Nanocarriers: Encapsulating this compound in nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), or liposomes can promote drug accumulation in the epidermal and dermal layers while limiting passage into the bloodstream.[10][11][12][13] These carriers provide a sustained release of the drug.[11][14]
-
Nanoemulsions and Microemulsions: These systems can enhance the solubility and skin penetration of this compound. When formulated into a gel (nanoemulgel), they can increase retention time on the skin, creating a local drug depot and reducing systemic absorption.[15][16][17][18]
-
Microparticle Systems: Incorporating this compound into biodegradable microparticles, such as those made from poly(D,L-lactic-co-glycolic acid) (PLGA), can provide prolonged drug release and reduce systemic side effects.[19]
Q3: What in vitro models are suitable for screening formulations for reduced systemic absorption?
A3: In vitro methods are excellent for initial screening and can reduce the reliance on animal models. The most common and well-regarded method is:
-
Franz Diffusion Cell System: This system uses excised skin (human or animal, e.g., porcine) as a membrane between a donor chamber (where the topical formulation is applied) and a receptor chamber.[10][20][21] By analyzing the receptor fluid over time, you can quantify the amount of drug that permeates the skin, which is indicative of potential systemic absorption. The amount of drug retained in the skin layers can also be determined.[21]
Q4: Can the choice of vehicle alone, without complex nanoparticles, make a difference in systemic absorption?
A4: Yes, the vehicle itself has a significant impact. Ointments, being the most occlusive, generally lead to the highest penetration.[2][5] Creams and lotions are less occlusive. Foams and gels can be suitable for hairy areas and may offer different absorption profiles.[2][5][22][23] Comparing the percutaneous absorption of your active pharmaceutical ingredient (API) in different standard vehicles can be a straightforward initial step in optimizing your formulation for reduced systemic uptake.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in systemic drug levels between subjects. | Inconsistent application technique (amount of formulation, pressure of application).Differences in skin barrier integrity among subjects.Inconsistent size of the application area. | Standardize the application procedure using a defined dose per unit area (e.g., mg/cm²).Assess baseline skin integrity (e.g., Transepidermal Water Loss - TEWL) before application.Use a template to ensure a consistent application area for all subjects.[6] |
| Low drug concentration in the skin with high systemic levels. | The formulation promotes rapid partitioning and clearance from the dermis.The vehicle has a low affinity for the stratum corneum, leading to poor retention. | Redesign the formulation to be more lipophilic or incorporate it into a nanocarrier system (NLCs, liposomes) to increase skin retention.[10][14][16]Increase the viscosity of the formulation (e.g., using a gel base) to prolong contact time and create a drug reservoir.[15] |
| In vitro results (Franz cell) do not correlate with in vivo data. | The animal model skin is more permeable than the excised skin used in vitro.Metabolism of the drug in viable skin layers is not accounted for in some in vitro setups.Occlusive effects in the in vivo model are not replicated in vitro. | Use skin from the same species and anatomical location for in vitro tests as your in vivo model.[20]Ensure the use of full-thickness skin in your in vitro model to include metabolic activity.If occlusion is used in vivo, mimic this condition in your Franz cell setup. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound formulations designed to reduce systemic absorption.
Table 1: Comparison of Percutaneous Absorption with Different Vehicles
| Formulation | Skin Model | Absorption (% of Applied Dose at 48h) | Condition | Reference |
| Olux Foam | Human Cadaver Scalp Skin | 2.09% | Unoccluded | [22][23] |
| Skin Cap | Human Cadaver Scalp Skin | 1.93% | Unoccluded | [22][23] |
| Olux Foam | Human Cadaver Scalp Skin | 4.94% | Occluded | [22][23] |
| Skin Cap | Human Cadaver Scalp Skin | 1.57% | Occluded | [22][23] |
| Temovate Scalp Application | Human Cadaver Scalp Skin | 3.46% | Unoccluded | [22][23] |
Table 2: Characteristics of Nanocarrier Formulations for this compound
| Nanocarrier Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Solid Lipid Nanoparticles (SLN) | 133.3 ± 3.66 | 0.179 ± 0.081 | 78.1 ± 1.11 | Sustained release up to 24h and enhanced skin deposition. | [11] |
| Nanostructured Lipid Carriers (NLC) | 157.9 ± 19.7 | 0.19 ± 0.01 | 98.6 ± 0.4 | Increased drug retention in outer skin layers. | [11] |
| Nanostructured Lipid Carriers (NLC) | 137.9 | 0.224 | 78.5 ± 0.03 | Higher permeability and enhancement ratio compared to marketed formulation. | [12] |
| Nanoemulgel | 37.16 ± 21.16 | - | - | 1.3-fold higher flux than marketed formulation. | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) via Microemulsion Technique
This protocol is a generalized representation based on methodologies described in the literature.[10]
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature approximately 5-10°C above its melting point. Add the liquid lipid (e.g., oleic acid) and this compound to the molten solid lipid. Maintain the temperature to ensure everything remains in a liquid state.
-
Preparation of the Aqueous Phase: Dissolve the surfactants (e.g., lecithin (B1663433) and taurodeoxycholate) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of the Microemulsion: Add the hot aqueous phase to the hot lipid phase with continuous stirring until a clear microemulsion is formed.
-
Formation of NLCs: Disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization. The rapid cooling of the dispersed droplets allows for the precipitation of the lipids, forming the NLCs.
-
Purification: The resulting NLC dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the percutaneous absorption of topical formulations.[10][21]
-
Skin Preparation: Obtain full-thickness skin (e.g., porcine ear skin or human cadaver skin). Carefully remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
-
Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1°C to simulate physiological skin temperature.
-
Application of Formulation: Apply a pre-defined amount of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the resulting plot.
-
Skin Retention Analysis: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and use a technique like tape stripping or solvent extraction to determine the amount of drug retained in the different skin layers.
Visualizations
References
- 1. Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. Characterizing local and systemic exposure to this compound in healthy subjects and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational and Ethical Use of Topical Corticosteroids Based on Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Usage Trial: An Overview of the Design of Systemic Bioavailability Trial for Topical Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the vehicle formulation on the stratum corneum penetration characteristics of clobetasol 17-propionate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative efficacy and interchangeability ofvarious this compound vehicles in the management of steroid-responsive dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Nanostructured lipid carriers (NLC) based controlled release topical gel of this compound: design and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Characterization of a this compound Nanostructured Lipid Carrier-Based Gel for the Treatment of Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of Anti-Dermatitis Potential of this compound by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Microparticulate Based Topical Delivery System of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. karger.com [karger.com]
- 23. karger.com [karger.com]
Technical Support Center: Clobetasol Propionate and Tachyphylaxis in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating clobetasol (B30939) propionate-induced tachyphylaxis in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is clobetasol propionate-induced tachyphylaxis?
A1: Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following its repetitive administration. In the context of clobetasol propionate (B1217596), a potent topical corticosteroid, this means that the therapeutic effects, such as anti-inflammatory and vasoconstrictive responses, diminish over time with continuous use. This is a significant consideration in long-term studies as it can impact the interpretation of results. Tachyphylaxis to the vasoconstrictive effects of topical glucocorticoids can be observed within 48 hours of twice-daily application[1].
Q2: What are the underlying molecular mechanisms of tachyphylaxis to this compound?
A2: The primary mechanism involves the glucocorticoid receptor (GR). Upon continuous exposure to this compound, the following key events can occur:
-
Glucocorticoid Receptor (GR) Downregulation: Prolonged agonist binding can lead to a decrease in the total number of GRs within the cell. This can be due to reduced transcription of the GR gene and decreased stability of both GR mRNA and protein[2].
-
Receptor Desensitization: The remaining receptors may become less responsive to the drug. This can involve post-translational modifications of the GR, such as phosphorylation, which can alter its ability to translocate to the nucleus and regulate gene expression[3].
-
Involvement of Signaling Pathways: Chronic inflammation and prolonged glucocorticoid exposure can lead to the activation of pro-inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These pathways can interfere with GR signaling and contribute to glucocorticoid resistance[4][5].
Q3: How can I experimentally demonstrate tachyphylaxis to this compound in my studies?
A3: Two common and well-established in vivo assays are used to demonstrate and quantify tachyphylaxis to topical corticosteroids:
-
Vasoconstriction Assay (Skin Blanching Assay): This assay measures the intensity of skin blanching (whitening) caused by the vasoconstrictive effect of the corticosteroid. A reduction in the blanching response upon repeated application indicates tachyphylaxis[6][7].
-
Histamine-Induced Wheal Suppression Assay: This assay measures the ability of the corticosteroid to suppress the formation of a wheal (a raised, itchy area of skin) induced by histamine (B1213489). A diminished suppressive effect over time points to tachyphylaxis[8][9][10].
Troubleshooting Guides
Guide 1: Vasoconstriction Assay Issues
Problem: Inconsistent or no significant blanching response observed even with initial applications of this compound.
| Possible Cause | Troubleshooting Step |
| Low Skin Permeability | Ensure the application site (e.g., forearm) is clean and free of any lotions or residues. Consider using a standardized skin preparation protocol. |
| Improper Occlusion | If using occlusion, ensure the dressing is applied correctly and consistently to enhance drug penetration. |
| Subject Variability | Some individuals are poor responders. Screen subjects for their ability to produce a blanching response before initiating a long-term study. Use a sufficient number of subjects to account for inter-individual differences. |
| Incorrect Measurement Technique | Use a chromameter for objective color measurement. If using visual scoring, ensure observers are properly trained and blinded to the treatment groups. Readings should be taken at a consistent time point after application removal[11]. |
Problem: High variability in blanching response between subjects.
| Possible Cause | Troubleshooting Step |
| Environmental Factors | Control the ambient temperature and humidity in the laboratory, as these can affect skin blood flow[7]. |
| Application Inconsistency | Use a template to ensure a consistent application area and a standardized amount of the formulation for each application. |
| Subject Demographics | Record and consider the impact of subject demographics such as age, sex, and skin type on the vasoconstrictive response. |
Guide 2: Histamine-Induced Wheal Suppression Assay Issues
Problem: High variability in wheal size in control (untreated) sites.
| Possible Cause | Troubleshooting Step |
| Inconsistent Histamine Administration | Use a standardized method for histamine delivery, such as intradermal injection with a consistent volume and concentration, or a skin prick test with a standardized device[10][12][13]. |
| Subject Sensitivity to Histamine | Assess baseline histamine sensitivity in all subjects before starting the experiment to account for individual variations. |
| Measurement Inaccuracy | Measure the wheal dimensions (e.g., diameter or area) at a consistent time point after histamine administration using a calibrated instrument. |
Problem: No significant suppression of the wheal is observed even after initial this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Penetration | Ensure adequate contact time and consider using occlusion to enhance the absorption of this compound. |
| Timing of Measurement | The wheal suppression effect is time-dependent. Optimize the time point for measuring wheal size after corticosteroid application based on pilot studies. |
| Formulation Issues | Verify the stability and concentration of the this compound in your formulation. |
Quantitative Data from Long-Term Studies
The following tables summarize quantitative data from studies investigating this compound-induced tachyphylaxis.
Table 1: Time Course of Tachyphylaxis to 0.05% this compound in Normal vs. Dermatitic Skin (Histamine-Induced Wheal Suppression Assay) [9]
| Day | Wheal Volume Suppression in Normal Skin (%) | Wheal Volume Suppression in Dermatitic Skin (%) |
| 2 | Significant suppression begins | Significant suppression begins |
| 4 | Increasing suppression | Maximum suppression |
| 6 | Maximum suppression | Suppression begins to decrease |
| 10 | Suppression decreasing | Significant decrease in suppression |
| 12 | Suppression still present | Complete tolerance (no suppression) |
| 14 | Complete tolerance (no suppression) | - |
Table 2: Systemic Absorption of this compound Cream (0.025% vs. 0.05%) after 15 Days of Treatment in Psoriasis Patients [14]
| Parameter | This compound 0.025% Cream | This compound 0.05% Cream | p-value |
| Mean Serum Concentration (pg/mL) | 56.3 | 152.5 | 0.014 |
| HPA-Axis Suppression (%) | 12.5% | 36.4% | 0.086 |
Experimental Protocols
Protocol 1: Vasoconstriction Assay (Skin Blanching Assay)
Objective: To quantify the vasoconstrictive effect of this compound and assess tachyphylaxis over a long-term study.
Materials:
-
This compound formulation and vehicle control.
-
Chromameter or trained visual assessors.
-
Occlusive dressings (if required).
-
Templates for application sites.
-
Skin cleansing solution.
Methodology:
-
Subject Selection: Enroll healthy volunteers with no history of skin diseases on the application sites (typically the forearms).
-
Site Demarcation: Mark multiple, uniformly sized application sites on the ventral forearm of each subject using a template.
-
Baseline Measurement: Measure the baseline skin color of each site using a chromameter.
-
Product Application: Apply a standardized amount of the this compound formulation and vehicle to the designated sites. If the protocol requires occlusion, cover the sites with an occlusive dressing.
-
Application Duration: Leave the product on the skin for a predetermined duration (e.g., 6-16 hours)[11].
-
Product Removal: At the end of the application period, carefully remove the product and any dressing.
-
Blanching Assessment: Measure the skin color at a specified time point after removal (e.g., 2 hours) using the chromameter[11].
-
Long-Term Study: For tachyphylaxis assessment, repeat steps 4-7 at regular intervals (e.g., daily) for the duration of the study.
-
Data Analysis: Calculate the change in skin color from baseline for each site at each time point. A decrease in the blanching response over time indicates tachyphylaxis.
Protocol 2: Histamine-Induced Wheal Suppression Assay
Objective: To evaluate the anti-inflammatory effect of this compound by its ability to suppress histamine-induced wheals and to monitor for tachyphylaxis.
Materials:
-
This compound formulation and vehicle control.
-
Histamine solution (e.g., histamine acid phosphate).
-
Intradermal needles or skin prick test lancets.
-
Calipers or ruler for measuring wheal size.
-
Occlusive dressings (if required).
Methodology:
-
Subject Selection: Recruit healthy volunteers.
-
Treatment Application: Apply the this compound formulation and vehicle to designated sites on the forearms daily for the study duration. Occlusion may be used to enhance absorption.
-
Histamine Challenge: At specified time points during the study (e.g., every other day), induce a wheal at the treated sites and a control site by intradermal injection or skin prick with a standardized histamine solution[10].
-
Wheal Measurement: After a fixed time (e.g., 15-20 minutes), measure the diameter or area of the resulting wheal[13].
-
Data Analysis: Calculate the percentage of wheal suppression at the corticosteroid-treated sites compared to the control site for each time point. A decrease in the percentage of suppression over the course of the study is indicative of tachyphylaxis.
Visualizations
Caption: this compound's genomic signaling pathway.
References
- 1. karger.com [karger.com]
- 2. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. remedypublications.com [remedypublications.com]
- 8. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis to histamine-induced wheal suppression by topical 0.05% this compound in normal versus croton oil-induced dermatitic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tachyphylaxis to topical steroid measured by histamine-induced wheal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. Study of histamine wheal suppression by dexamethasone with and without iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Parallel Group, Open Label, Multicenter Study to Assess the Potential for Adrenal Suppression and Systemic Drug Absorption Following Multiple Dosing with this compound Cream (Impoyz™), 0.025% versus this compound (Temovate®) | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
Improving the encapsulation efficiency of clobetasol propionate in liposomes.
Technical Support Center: Clobetasol (B30939) Propionate (B1217596) Liposomal Encapsulation
Welcome to the technical support center for the liposomal encapsulation of clobetasal propionate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving encapsulation efficiency and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency (EE%) for the hydrophobic drug clobetasol propionate in liposomes?
A1: The encapsulation efficiency for this compound, a lipophilic molecule, can vary significantly based on the preparation method and formulation parameters. Reported EE% values often range from 58% to over 90%.[1][2] For instance, studies using the thin-film hydration method have achieved EE% as high as 88.73% by optimizing lipid and surfactant concentrations.[1] Nanostructured Lipid Carriers (NLCs) have reported entrapment efficiencies of around 78.5% to over 98%.[3][4] The choice of lipids, the drug-to-lipid ratio, and the preparation technique are all critical factors that influence the final encapsulation efficiency.[5][]
Q2: Which liposome (B1194612) preparation method is most effective for encapsulating this compound?
A2: The thin-film hydration method is the most commonly cited and effective technique for encapsulating hydrophobic drugs like this compound.[1][2][7][8] This method involves dissolving the drug and lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous medium.[7] This process promotes the partitioning of the hydrophobic drug within the lipid bilayer as the liposomes self-assemble.[8] Another effective technique is the reverse-phase evaporation method , which can produce unilamellar vesicles with high encapsulation efficiency for both hydrophobic and hydrophilic drugs.[9][10][11]
Q3: How does the lipid composition, particularly cholesterol, affect encapsulation efficiency?
A3: Lipid composition is a critical factor. For hydrophobic drugs like this compound, the drug is entrapped within the lipid bilayer.
-
Phospholipids (B1166683): The type of phospholipid (e.g., soy lecithin, phosphatidylcholine) and its concentration are primary determinants of encapsulation success.[1][12]
-
Cholesterol: Cholesterol is often included to stabilize the liposomal membrane and reduce drug leakage.[8] However, its effect on EE% for hydrophobic drugs can be complex. Some studies have shown that increasing cholesterol concentration can decrease EE%, possibly by causing the bilayer to become too rigid and hindering the intercalation of the drug.[2][12] Finding the optimal ratio of phospholipid to cholesterol is essential for maximizing both stability and drug loading.[3][13]
Q4: How is the encapsulation efficiency (EE%) accurately determined?
A4: The standard method for determining EE% involves separating the unencapsulated (free) drug from the liposome-encapsulated drug, followed by quantification.[5] The most common separation technique is centrifugation or ultracentrifugation .[1][13][14] After centrifugation, the amount of free drug in the supernatant is measured. The EE% is then calculated using the formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100 [14]
The drug concentration is typically quantified using UV-Vis spectrophotometry (for this compound, the λ-max is around 238-242 nm) or High-Performance Liquid Chromatography (HPLC) for greater accuracy and sensitivity.[1][2][5][]
Troubleshooting Guide
This guide addresses common issues encountered during the liposomal encapsulation of this compound.
Issue 1: Low Encapsulation Efficiency (EE%)
Your EE% is consistently below desired levels (e.g., < 70%).
// Nodes start [label="Low Encapsulation Efficiency Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; q1 [label="Is the Drug-to-Lipid Ratio Optimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a1_yes [label="Ratio is Optimized", fillcolor="#FFFFFF", fontcolor="#202124"]; a1_no [label="Perform a titration experiment.\nTypical starting lipid:drug molar ratios are 10:1 to 100:1.", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Is the Lipid Composition Correct?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a2_yes [label="Composition is Correct", fillcolor="#FFFFFF", fontcolor="#202124"]; a2_no [label="Review lipid choice (e.g., soy lecithin, PC).\nOptimize cholesterol content (e.g., 1:0.5 surfactant:cholesterol ratio).\nExcess cholesterol can reduce EE%.", fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Are Preparation Method Parameters Optimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a3_yes [label="Parameters are Optimal", fillcolor="#FFFFFF", fontcolor="#202124"]; a3_no [label="For Thin-Film Hydration:\n- Ensure complete solvent removal.\n- Hydrate above lipid Tc.\n- Ensure adequate hydration time/agitation.", fillcolor="#FFFFFF", fontcolor="#202124"]; end_node [label="Potential Causes Addressed.\nRe-evaluate EE%.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];
// Edges start -> q1 [label="Start Troubleshooting"]; q1 -> a1_no [label="No"]; a1_no -> q2; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_no [label="No"]; a2_no -> q3; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; a3_no -> end_node; q3 -> a3_yes [label="Yes"]; a3_yes -> end_node [label="If issue persists, consider alternative\nmethods like reverse-phase evaporation."]; } endsubgraph Caption: Troubleshooting flowchart for low encapsulation efficiency.
Possible Causes & Solutions:
-
Suboptimal Drug-to-Lipid Ratio: An excess of drug relative to the lipid can lead to saturation of the bilayer, leaving a large amount of drug unencapsulated.[15]
-
Solution: Perform experiments with varying drug-to-lipid molar ratios (e.g., 1:10, 1:20, 1:50) to find the saturation point and determine the optimal loading capacity.[15]
-
-
Incorrect Lipid Composition: The type and ratio of lipids, especially cholesterol, significantly impact how well this compound integrates into the bilayer.
-
Inadequate Thin-Film Formation: If using the thin-film hydration method, an uneven or thick lipid film can lead to inefficient hydration and poor liposome formation.
-
Inefficient Hydration: Hydration temperature and agitation are key to forming well-structured liposomes.
Issue 2: Large and Polydisperse Liposome Particle Size
The prepared liposomes have a large average diameter (>500 nm) and a high Polydispersity Index (PDI > 0.3), which is unsuitable for many delivery applications.
Possible Causes & Solutions:
-
Lack of Size Reduction Post-Hydration: The initial multilamellar vesicles (MLVs) formed during hydration are naturally large and heterogeneous.
-
Aggregation: Liposomes may aggregate over time due to low surface charge.
-
Solution: Check the zeta potential of the formulation. A zeta potential of ±30 mV or greater is generally considered stable. If the charge is too low, consider adding a charged lipid (e.g., phosphatidylglycerol) to the formulation to increase electrostatic repulsion between vesicles.
-
Data Summary Tables
Table 1: Effect of Lipid/Surfactant Ratio on this compound Encapsulation (Data adapted from a study on transferosomes prepared by thin-film hydration)[1]
| Formulation ID | Soya Lecithin : Tween 80 Ratio | Encapsulation Efficiency (%) | Particle Size (nm) |
| F1 | 1:1 | 58.11 | - |
| F2 | 1:1.5 | 88.73 | 266 |
| F3 | 1:2 | - | - |
Table 2: Comparison of Preparation Methods for this compound Niosomes (Data adapted from a comparative study)[2]
| Preparation Method | Surfactant:Cholesterol Ratio | Highest Achieved EE% | Notes |
| Thin-Film Hydration | 1:0.5 (Span 60) | 91.37% | Uniform and mechanical vortexing leads to higher EE%. |
| Hand Shaking | 1:0.5 (Span 60) | Lower than TFH | Produces larger vesicles. |
| Ether Injection | 1:0.5 (Span 60) | Lower than Hand Shaking | Simultaneous injection and vortexing. |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This protocol describes a general procedure for encapsulating this compound using the widely adopted thin-film hydration technique.[1][7][13]
// Nodes step1 [label="1. Dissolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; desc1 [label="Dissolve this compound, phospholipids (e.g., soy lecithin),\nand cholesterol in a chloroform:methanol (B129727) (2:1) mixture\nin a round-bottom flask.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="2. Film Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; desc2 [label="Evaporate the organic solvent using a rotary evaporator\n(e.g., 40°C, reduced pressure) to form a thin, uniform lipid film\non the flask wall.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="3. Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; desc3 [label="Dry the film under vacuum for several hours (or overnight)\nto remove any residual solvent.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="4. Hydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; desc4 [label="Hydrate the film with an aqueous buffer (e.g., PBS pH 7.4)\nat a temperature above the lipid's Tc.\nAgitate vigorously (vortex/shake) to form a liposomal suspension (MLVs).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; step5 [label="5. Size Reduction (Optional but Recommended)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; desc5 [label="Sonicate the suspension or extrude it through polycarbonate membranes\n(e.g., 100 nm pore size) to achieve a uniform size distribution.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges step1 -> desc1 [style=dotted, arrowhead=none]; desc1 -> step2; step2 -> desc2 [style=dotted, arrowhead=none]; desc2 -> step3; step3 -> desc3 [style=dotted, arrowhead=none]; desc3 -> step4; step4 -> desc4 [style=dotted, arrowhead=none]; desc4 -> step5; step5 -> desc5 [style=dotted, arrowhead=none]; } endsubgraph Caption: Workflow for the Thin-Film Hydration method.
Materials:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine, Soy Lecithin)
-
Cholesterol
-
Organic Solvents (e.g., Chloroform, Methanol, analytical grade)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vortex mixer
-
Water bath
-
Optional: Probe sonicator or Liposome extruder
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound, phospholipid, and cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[13]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath (e.g., 40°C) and reduce the pressure. Rotate the flask to evaporate the solvent, which will deposit a thin, uniform lipid-drug film on the inner surface.
-
Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2-3 hours or overnight.[16]
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tc) of the lipid used.[8] Agitate the flask vigorously by hand or using a vortex mixer until the entire lipid film is suspended, forming a milky dispersion of multilamellar vesicles (MLVs).[13]
-
Size Reduction: To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator or extrude it multiple times (e.g., 11-21 passes) through polycarbonate filters of a desired pore size (e.g., 400 nm followed by 100 nm).[16]
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol details the steps to quantify the amount of this compound successfully encapsulated within the liposomes.
Equipment:
-
Centrifuge or Ultracentrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Separation of Free Drug: Transfer a known volume of the prepared liposome suspension into a centrifuge tube.[1]
-
Centrifugation: Centrifuge the suspension at a speed and duration sufficient to pellet the liposomes (e.g., 20,000 rpm for 30-60 minutes at 4°C).[13][14] The encapsulated drug will be in the pellet, while the unencapsulated (free) drug will remain in the supernatant.
-
Quantification of Free Drug: Carefully collect the supernatant. Measure the concentration of this compound in the supernatant using a calibrated UV-Vis spectrophotometer (λ-max ~240 nm) or an established HPLC method.[1][17] This value represents the "Free Drug."
-
Quantification of Total Drug (Optional but recommended for accuracy): To determine the total drug amount, take an aliquot of the original, uncentrifuged liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the drug concentration in this lysed sample. This is the "Total Drug."
-
Calculation: Calculate the EE% using the following formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100[14]
-
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. hielscher.com [hielscher.com]
- 11. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ijpsonline.com [ijpsonline.com]
Technical Support Center: Refining Animal Models for Clobetasol Propionate Side Effect Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the use of animal models in studying the side effects of clobetasol (B30939) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to study the side effects of clobetasol propionate, and what are their primary applications?
A1: The most frequently used animal models are rodents, particularly mice and rats, as well as rabbits. Hairless mice are especially valuable for studying skin atrophy because the absence of hair follicles allows for clearer observation and measurement of skin thinning.[1][2] Rats are also commonly used, with the croton oil ear edema model being a standard for assessing anti-inflammatory activity, which correlates with the potential for side effects.[3] Rabbits are often employed in studies of the reservoir effect of topical corticosteroids, using methods like the histamine-induced wheal suppression test.[3][4]
Q2: What are the key side effects of topical this compound that can be modeled in animals?
A2: The two primary side effects that can be effectively modeled in animals are:
-
Skin Atrophy: This is a localized effect characterized by the thinning of the epidermis and dermis, reduced collagen and elastin (B1584352), and loss of subcutaneous fat.[1][5] It is a hallmark of potent topical corticosteroid use.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: This is a systemic side effect resulting from the absorption of the corticosteroid into the bloodstream, which can suppress the body's natural production of cortisol.[6][7][8]
Q3: What are the established methods for measuring skin atrophy in animal models?
A3: Several methods are available, ranging from simple physical measurements to advanced imaging techniques:
-
Micrometer Calipers: A straightforward and widely used method to measure skinfold thickness.[9][10]
-
Radiography: Soft tissue X-rays can be used to visualize and measure changes in dermal thickness.[11][12][13]
-
Histological Analysis: Skin biopsies can be taken to histologically assess changes in the thickness of the epidermis and dermis, as well as alterations in collagen and elastin fibers.
-
Multimodal Optical Microscopy: Advanced techniques like two-photon excitation fluorescence (TPEF) and second harmonic generation (SHG) microscopy can provide high-resolution imaging of cellular and extracellular matrix changes in vivo.[2]
Q4: How can HPA axis suppression be assessed in animal models?
A4: HPA axis suppression is typically evaluated by measuring key hormone levels. Blood samples can be collected to measure plasma cortisol (or corticosterone (B1669441) in rodents) and adrenocorticotropic hormone (ACTH) levels. An ACTH stimulation test can also be performed to assess the adrenal gland's responsiveness.[6][14]
Q5: Are there any refined or alternative animal models that offer advantages over traditional models?
A5: Yes, researchers are exploring models that may offer improved translatability to human skin. One such model involves the use of nude mice engrafted with human skin. This allows for the direct study of this compound's effects on human tissue in an in vivo environment. Additionally, transgenic mouse models can be used to investigate the role of specific genes and signaling pathways in the development of side effects.[15]
Troubleshooting Guides
Troubleshooting Inconsistent Skin Atrophy Induction
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in skin thickness measurements between animals. | Inconsistent application of this compound. | Ensure a consistent, measured amount of cream is applied to the same anatomical location on each animal. Use a template to define the application area. |
| Variations in the age or genetic background of the animals. | Use animals from the same litter and of the same age and sex. Ensure a consistent genetic strain. | |
| Measurement technique is not standardized. | Use the same calibrated micrometer for all measurements. Take measurements at the same time of day and by the same trained individual. | |
| Lack of significant skin thinning despite treatment. | Insufficient dose or duration of treatment. | Increase the frequency or duration of this compound application. Refer to established protocols for appropriate dosing regimens. |
| The formulation of the this compound is not optimal for skin penetration. | Consider the vehicle used in the cream. Some formulations may have better penetration than others.[16] | |
| The animal model is less sensitive. | Consider using a more sensitive model, such as the hairless mouse, which has been shown to be highly responsive to the atrophogenic effects of corticosteroids.[1] |
Troubleshooting HPA Axis Suppression Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No significant decrease in plasma cortisol/corticosterone levels. | Insufficient systemic absorption of this compound. | Increase the surface area of application or use an occlusive dressing to enhance absorption. Be aware that this will also increase the severity of local side effects. |
| Timing of blood collection is not optimal. | Collect blood samples at the nadir of the circadian rhythm for corticosterone (in rodents, this is typically at the beginning of the light cycle). | |
| The assay for hormone measurement is not sensitive enough. | Ensure the use of a validated and sensitive immunoassay (e.g., ELISA) or mass spectrometry-based method for hormone quantification. | |
| High mortality rate in treated animals. | Excessive systemic toxicity due to high absorption. | Reduce the concentration of this compound, the frequency of application, or the total surface area of treatment. |
| Stress from handling and procedures is confounding the results. | Acclimatize animals to handling and blood collection procedures before the start of the experiment. Use minimally invasive blood collection techniques where possible. |
Experimental Protocols
Protocol 1: Induction and Measurement of Skin Atrophy in Hairless Mice
Objective: To induce and quantify skin atrophy following topical application of this compound in a hairless mouse model.
Materials:
-
Hairless mice (e.g., SKH1) of the same age and sex.
-
This compound cream (0.05%).
-
Vehicle control cream (placebo).
-
Digital micrometer calipers.
-
Anesthesia (e.g., isoflurane).
-
Histology supplies (formalin, paraffin, microtome, H&E stain).
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into a treatment group and a control group.
-
Treatment Application:
-
Skin Thickness Measurement:
-
Measure the skinfold thickness of the treated area using digital micrometer calipers before the first application and at regular intervals (e.g., every 3-4 days) throughout the study.
-
To perform the measurement, gently lift a fold of skin and place it between the jaws of the calipers without compressing the tissue.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the epidermal and dermal layers.
-
Use imaging software to measure the thickness of the epidermis and dermis.
-
Protocol 2: Assessment of HPA Axis Suppression in Rats
Objective: To evaluate the systemic side effect of HPA axis suppression following topical this compound application in rats.
Materials:
-
Wistar or Sprague-Dawley rats of the same age and sex.
-
This compound cream (0.05%).
-
Vehicle control cream.
-
Blood collection supplies (e.g., tail vein catheters or retro-orbital sinus sampling equipment).
-
ELISA kits for measuring plasma corticosterone and ACTH.
-
ACTH (cosyntropin) for stimulation test.
Methodology:
-
Animal Preparation: Shave a defined area on the dorsal skin of the rats one day before the start of the experiment.
-
Treatment: Apply a standardized amount of this compound cream or vehicle control to the shaved area daily.
-
Baseline Blood Collection: Prior to the first treatment, collect a baseline blood sample to measure basal corticosterone and ACTH levels.
-
Post-Treatment Blood Collection: After a specified treatment period (e.g., 7-14 days), collect blood samples at the same time of day as the baseline collection.
-
Hormone Analysis: Centrifuge the blood samples to separate the plasma. Use ELISA kits to quantify the concentrations of corticosterone and ACTH.
-
ACTH Stimulation Test (Optional):
-
Following the post-treatment blood collection, administer a dose of ACTH.
-
Collect blood samples at specified time points (e.g., 30 and 60 minutes) after ACTH administration.
-
Measure plasma corticosterone levels in these samples to assess the adrenal response. A blunted response in the clobetasol-treated group indicates HPA axis suppression.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glucocorticoid-Induced Skin Atrophy
Glucocorticoids, like this compound, exert their effects by binding to the glucocorticoid receptor (GR). In the context of skin atrophy, this interaction leads to the inhibition of cellular proliferation and extracellular matrix synthesis. The binding of the glucocorticoid to GR leads to its translocation into the nucleus, where it can either activate or repress gene transcription. In skin atrophy, GR represses the transcription of genes essential for collagen and elastin synthesis by interfering with transcription factors like AP-1.[17][18] Furthermore, glucocorticoids can induce the expression of genes like FKBP51 and REDD1, which in turn inhibit the mTOR/Akt signaling pathway, a crucial pathway for cell growth and proliferation.[10][17]
Experimental Workflow for Assessing Skin Atrophy
The following diagram outlines a typical experimental workflow for evaluating the atrophogenic potential of this compound in an animal model.
References
- 1. The hairless mouse model for assaying the atrophogenicity of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longitudinal in vivo tracking of adverse effects following topical steroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of reservoir effect of topical corticosteroids in an experimental animal model by histamine-induced wheal suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Adrenal suppression following low-dose topical this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What's on Top or Is It? - The Use and Misuse of Systemic and Topical Medications in Breeding Animals - Tufts Breeding & Genetics 2015 - VIN [vin.com]
- 8. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversion of glucocorticoid-induced senescence and collagen synthesis decrease by LY294002 is mediated through p38 in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of dermal atrophy induced by topical steroids using a radiographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Radiographic measurement of topical corticosteroid-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPA-suppressive effects of aqueous this compound in the treatment of patients with oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical application of clobetasol 17-propionate from various cream bases by using Wistar rat as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K inhibitors protect against glucocorticoid-induced skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of clobetasol propionate during sample preparation for HPLC.
Welcome to the technical support center for clobetasol (B30939) propionate (B1217596) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of clobetasol propionate during sample preparation for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis (both acidic and basic), oxidation, heat, and light exposure.[1][2][3] The most significant degradation occurs under strongly basic and oxidative conditions.[1][2][4]
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: this compound exhibits maximum stability in a slightly acidic environment. The optimal pH for an aqueous solution of this compound is approximately 3.23.[5] Deviations from this pH can lead to significant degradation.[5]
Q3: What solvents are recommended for dissolving and diluting this compound samples?
A3: Common solvents used for this compound sample preparation include methanol (B129727), acetonitrile (B52724), and mixtures of these with water or buffer solutions.[1][6][7][8] The choice of solvent can depend on the formulation being analyzed (e.g., cream, ointment, lotion). For instance, a mixture of acetonitrile and methanol (50:50 v/v) can be used as a diluent.[9] When working with cream or ointment formulations, initial extraction with a less polar solvent like n-hexane may be necessary before dissolving in the final diluent.[6]
Q4: How can I minimize thermal degradation during sample preparation?
A4: To prevent thermal degradation, avoid exposing samples to high temperatures.[10] If heating is necessary for extraction, use a controlled temperature water bath at a moderate temperature (e.g., 60°C) for a limited time.[8][9][10] Whenever possible, store samples and solutions at room temperature or refrigerated, and away from direct sunlight.[9]
Q5: Is this compound sensitive to light?
A5: Yes, this compound can undergo photodegradation.[11][12] It is advisable to protect samples and standard solutions from light by using amber-colored volumetric flasks or by working in a low-light environment.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound for HPLC analysis.
Problem 1: Appearance of extra peaks in the chromatogram, suggesting degradation.
| Possible Cause | Troubleshooting Action |
| Basic Hydrolysis | The sample or diluent pH may be too high. Ensure the pH of aqueous solutions is maintained around 3.23.[5] If using a buffer, verify its pH. For formulations with alkaline excipients, neutralize the sample solution. |
| Oxidative Degradation | The sample may have been exposed to oxidizing agents.[1][2] Prepare fresh solutions and avoid using solvents that may contain peroxides (e.g., aged ethers). Degas solvents before use. |
| Acid Hydrolysis | The sample or diluent pH may be too low. While stable at pH 3.23, very strong acidic conditions can also cause degradation.[14] Adjust the pH to the optimal range. |
| Thermal Degradation | The sample was exposed to excessive heat during preparation.[10] Minimize heating time and temperature. Use sonication at room temperature as an alternative to heating for dissolution where possible.[7][8] |
| Photodegradation | The sample was exposed to light.[11] Protect samples from light by using amber glassware and minimizing exposure to ambient light.[13] |
Problem 2: Low recovery of this compound.
| Possible Cause | Troubleshooting Action |
| Incomplete Extraction | The drug may not be fully extracted from the sample matrix (e.g., cream, ointment). Optimize the extraction procedure. This may involve using a different solvent, increasing the sonication time, or employing a multi-step extraction process.[6][13] |
| Degradation | Significant degradation has occurred. Refer to the troubleshooting guide for the appearance of extra peaks to identify and mitigate the cause of degradation. |
| Adsorption | This compound may adsorb to container surfaces or filter membranes. Use silanized glassware if necessary and test different filter materials for recovery (e.g., PVDF, nylon).[15] |
Experimental Protocols
Protocol 1: Standard Solution Preparation
This protocol describes the preparation of a standard stock solution and a working standard solution of this compound.
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and methanol) to dissolve the standard.[9]
-
Sonicate for 5-10 minutes to ensure complete dissolution.[7][9]
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask.
-
Dilute to volume with the diluent.
-
Protocol 2: Sample Preparation from a Cream Formulation
This protocol provides a general guideline for extracting this compound from a cream formulation.
-
Accurately weigh a quantity of the cream equivalent to a known amount of this compound into a suitable container.
-
Add a volume of an appropriate extraction solvent (e.g., methanol or a mixture of acetonitrile and water).[7][15]
-
Heat in a water bath at a controlled temperature (e.g., 60-65°C) or sonicate for a specified time to dissolve the base and extract the drug.[8][13]
-
Allow the solution to cool to room temperature.
-
If necessary, centrifuge the solution to separate excipients.[13]
-
Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PVDF or nylon) into an HPLC vial.[13][15]
Quantitative Data Summary
The stability of this compound is highly dependent on the stress conditions applied. The following table summarizes the degradation observed under various forced degradation studies.
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Alkali Hydrolysis | 1 N NaOH, reflux at 60°C for 30 min | 99.34% | [10] |
| Thermal Degradation | 80°C for 4 hours | 14.40% | [10] |
| Acid Hydrolysis | 1 N HCl, reflux at 60°C for 30 min | Stable | [9] |
| Oxidative Degradation | 3% H₂O₂, reflux at 60°C for 30 min | Stable | [9] |
| UV Degradation | Exposure to UV light for 12 hours | Stable | [16] |
Note: "Stable" indicates that no significant degradation was reported under the specified conditions in the cited study. The extent of degradation can vary based on the exact experimental setup.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing this compound samples for HPLC.
Troubleshooting Logic for Degradation Issues
Caption: Logic for troubleshooting this compound degradation.
References
- 1. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Estimation of this compound and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vitro Release Profile of Clobetasol Propionate from Cream Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of the in-vitro release profile of clobetasol (B30939) propionate (B1217596) from cream formulations.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your experiments.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low or inconsistent drug release. | 1. High Viscosity: The cream is too thick, hindering drug diffusion.[1][2][3] 2. Formulation Composition: The type and concentration of excipients may not be optimal for drug release.[4][5][6] 3. Drug Particle Size: Large drug particles may dissolve slowly. 4. Inadequate Homogenization: Poor mixing can lead to non-uniform drug distribution.[7][8][9] | 1. Optimize Viscosity: - Decrease the concentration of thickening agents like cetostearyl alcohol.[4][5] - Increase the concentration of co-solvents like propylene (B89431) glycol.[4][5] - Adjust manufacturing parameters like homogenization and anchor speeds.[7][8][9] 2. Adjust Formulation: - Evaluate different types and concentrations of emulsifiers (e.g., Gelot® 64, glyceryl monostearate).[4][5] - Incorporate penetration enhancers.[5] 3. Control Particle Size: - Utilize micronized clobetasol propionate. 4. Improve Manufacturing Process: - Optimize homogenization speed and time to ensure a uniform emulsion.[7][8][9] |
| High variability in release data between samples. | 1. Non-uniform Cream Application: Inconsistent amount of cream applied to the diffusion cell membrane. 2. Air Bubbles: Presence of air bubbles between the membrane and the cream or in the receptor medium. 3. Inconsistent Membrane Soaking: Variations in membrane hydration can affect diffusion. 4. Inadequate Mixing in Receptor Chamber: Poor stirring can lead to concentration gradients. | 1. Standardize Application: - Use a positive displacement pipette or a syringe to apply a precise amount of cream. 2. Eliminate Air Bubbles: - Carefully inspect the diffusion cell setup to ensure no air is trapped. 3. Consistent Membrane Preparation: - Follow a standardized protocol for membrane soaking and mounting. 4. Ensure Proper Mixing: - Use a magnetic stir bar and ensure it is rotating at a consistent and adequate speed. |
| Drug release is too fast. | 1. Low Viscosity: The cream is not viscous enough to control the release.[1][2] 2. High Concentration of Solubilizers/Co-solvents: Excessive amounts of propylene glycol or other solubilizers can accelerate drug release.[4][5] | 1. Increase Viscosity: - Increase the concentration of thickening agents like cetostearyl alcohol.[4][5] 2. Adjust Solubilizer Concentration: - Reduce the percentage of propylene glycol in the formulation.[4][5] |
| Phase separation or instability of the cream. | 1. Inappropriate Emulsifier System: The type or concentration of the emulsifier is not suitable for the oil and water phases.[10][11] 2. Manufacturing Process Issues: Inadequate homogenization or improper cooling rates can lead to instability.[7][8] | 1. Optimize Emulsifier: - Screen different emulsifiers (e.g., Gelot® 64, Ritapro® 200, Emulcire® 61 WL) and their concentrations.[10] 2. Refine Manufacturing Process: - Adjust homogenization speed and time, and control the cooling process.[7][8] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: Which excipients have the most significant impact on the in-vitro release of this compound? A1: Studies have shown that the concentration of thickening agents and emulsifiers significantly affects drug release. For instance, increasing the concentration of cetostearyl alcohol can lead to higher viscosity and consequently, a decrease in the release rate of this compound.[4][5] Conversely, the choice and concentration of emulsifiers like glyceryl monostearate and Gelot® 64, as well as co-solvents such as propylene glycol, also play a crucial role in modulating the release profile.[4][5]
-
Q2: How does viscosity influence the drug release from a cream formulation? A2: Viscosity is a critical parameter that can directly influence the diffusion rate of the drug from the cream matrix.[2] Generally, an increase in viscosity leads to a decrease in the drug release rate because the denser network of the vehicle hinders the movement of drug molecules.[1][3] Manufacturing process variables, such as homogenization and anchor speeds, can have a significant impact on the final viscosity of the cream and, consequently, on the in-vitro release of this compound.[7][8][9]
In Vitro Release Testing (IVRT)
-
Q3: What is the standard experimental setup for IVRT of this compound creams? A3: The most common setup is the vertical diffusion cell, also known as the Franz diffusion cell.[6] This apparatus consists of a donor chamber where the cream is applied and a receptor chamber containing a suitable medium. A synthetic membrane is placed between the two chambers to simulate skin diffusion.[6][12]
-
Q4: What type of membrane is recommended for IVRT of this compound creams? A4: Synthetic, inert membranes are commonly used for IVRT as they provide consistency and reduce variability between experiments. The FDA guidance for industry on In Vitro Release Test Studies suggests the use of a synthetic membrane in a diffusion cell system.[13]
-
Q5: What is a suitable receptor medium for this compound IVRT? A5: The receptor medium should maintain sink conditions, meaning the concentration of the drug in the medium should not exceed 10% of its saturation solubility. A mixture of phosphate-buffered saline (PBS) at pH 7.4 and ethanol (B145695) (e.g., 70:30 v/v) is often used to ensure the solubility of the lipophilic this compound.[14]
Analytical Methods
-
Q6: What is the preferred analytical method for quantifying this compound in IVRT samples? A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and validated method for the quantification of this compound.[15][16][17] A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and water.[15][16] Detection is commonly performed at a wavelength of around 240 nm.[15][17]
Data Presentation
Table 1: Impact of Formulation Variables on this compound Release
| Formulation Variable | Concentration Range (% w/w or v/v) | Effect on Viscosity | Effect on % Drug Released | Reference |
| Propylene Glycol | 30 - 60% v/v | Minor | Minor | [4] |
| Gelot® 64 | 2 - 6% w/w | Moderate Increase | Moderate Decrease | [4] |
| Cetostearyl Alcohol | 5 - 15% w/w | Significant Increase | Significant Decrease | [4][5] |
| Glyceryl Monostearate | 5 - 15% w/w | Moderate Increase | Significant Decrease | [4] |
Table 2: Impact of Manufacturing Process Variables on this compound Release
| Process Variable | Range | Effect on Viscosity | Effect on % Drug Released | Reference |
| Homogenization Speed | Low, Medium, High | Synergistic increase with anchor speed | Antagonistic effect | [7][8][9] |
| Anchor Speed | Low, Medium, High | Synergistic increase with homogenization speed | Antagonistic effect | [7][8][9] |
| Homogenization Time | Varied | Less significant than speed | Less significant than speed | [7][8] |
| Cooling Time | Varied | Less significant than speed | Less significant than speed | [7][8] |
Experimental Protocols
1. In Vitro Release Testing (IVRT) Protocol
-
Apparatus: Vertical Diffusion Cell (Franz Cell).
-
Membrane: Inert synthetic membrane (e.g., polysulfone).
-
Membrane Preparation: Soak the membrane in the receptor medium for at least 30 minutes before mounting it on the diffusion cell.
-
Receptor Medium: A suitable medium to maintain sink conditions, such as a mixture of PBS pH 7.4 and ethanol (70:30 v/v).[14] The medium should be degassed before use.
-
Temperature: Maintain the temperature of the receptor medium at 32 ± 1 °C to mimic skin surface temperature.[12]
-
Stirring: Continuously stir the receptor medium using a magnetic stir bar at a constant speed (e.g., 600 rpm).
-
Cream Application: Accurately apply a finite dose (e.g., 300 mg) of the this compound cream onto the membrane surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
2. HPLC Method for Quantification of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]
-
Mobile Phase: A degassed mixture of methanol, acetonitrile, and water (e.g., 50:15:35 v/v/v).[15]
-
Flow Rate: 1.2 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 50 µL.[15]
-
Detection Wavelength: 240 nm.[15]
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute it with the mobile phase to create a series of standard solutions of known concentrations.
-
Sample Preparation: Dilute the samples collected from the IVRT study with the mobile phase as needed to fall within the linear range of the standard curve.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for in-vitro release testing of this compound cream.
Caption: Key factors influencing the in-vitro release of this compound from cream formulations.
References
- 1. Topical Semisolid Products—Understanding the Impact of Metamorphosis on Skin Penetration and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. expresspharma.in [expresspharma.in]
- 3. pharmalesson.com [pharmalesson.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chapter Two — Literature Review of this compound. — Andréas Astier [andreasastier.com]
- 7. The impact of manufacturing variables on in vitro release of clobetasol 17-propionate from pilot scale cream formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and in vitro evaluation of a clobetasol 17-propionate topical cream formulation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Microparticulate Based Topical Delivery System of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic method for this compound determination in hair follicles and in different skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. RP-HPLC Estimation of this compound and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
Mitigating the impact of vehicle composition on clobetasol propionate experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clobetasol (B30939) propionate (B1217596). The following information addresses common issues related to the impact of vehicle composition on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How significantly does the vehicle composition affect the bioavailability of clobetasol propionate?
A1: The vehicle composition plays a crucial role in the bioavailability of this compound. Different formulations such as ointments, creams, foams, lotions, and gels can lead to varying degrees of skin penetration and absorption. For instance, studies have shown that newer vehicles like lotions and foams can enhance the penetration of the active ingredient into the skin.[1] While conventional wisdom often suggests that ointments are more potent due to their occlusive nature, clinical trials have indicated that other preparations can have comparable efficacy.[2][3]
Q2: What are the most common vehicles used for this compound in research and clinical settings?
A2: this compound is formulated in a variety of vehicles to suit different treatment areas and patient preferences. Commonly used vehicles include:
The choice of vehicle can be influenced by factors such as the site of application and the desired cosmetic feel.[1]
Q3: Can the vehicle itself influence the experimental readout in a vehicle-controlled study?
A3: Yes, the vehicle can have an effect in vehicle-controlled studies. For example, in a study on scalp psoriasis, 22% of patients receiving the vehicle alone showed a clearing of 50% or greater, compared to 81% with the active drug.[6] This indicates that the vehicle itself can contribute to the observed effects, likely through hydration or other non-specific actions.
Q4: How does occlusion affect the percutaneous absorption of this compound from different vehicles?
A4: Occlusion, or covering the application site, can significantly increase the absorption of this compound. One study found that under occluded conditions, the absorption of this compound from a foam vehicle was significantly greater than from another spray vehicle (4.94% vs. 1.57%).[5][7][8] In contrast, under unoccluded conditions, the difference in absorption between the two vehicles was not statistically significant.[5][7][8]
Q5: What impact can the co-application of emollients have on the delivery of this compound from its vehicle?
A5: The application of emollients at similar times to this compound cream can significantly reduce the delivery of the drug to the skin.[9] This is thought to be due to the in-situ formation of a mixed layer of the cream and emollient, which can act as a barrier to drug delivery.[9] Applying the steroid before the emollient generally results in a smaller reduction in drug delivery compared to applying the emollient first.[9]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Skin Permeation Results
Possible Cause: Inconsistent experimental conditions or inherent variability in skin samples.
Troubleshooting Steps:
-
Standardize Skin Source and Preparation: Use human cadaver skin from a consistent anatomical location and donor demographic if possible. Ensure uniform thickness and handling of the skin sections.
-
Control Environmental Conditions: Maintain consistent temperature and humidity during the experiment.
-
Ensure Consistent Dosing: Apply a precise and uniform amount of the formulation to the skin surface for each replicate.
-
Monitor Occlusion: If the experiment is conducted under occlusion, ensure the occlusive dressing is applied consistently and without leaks.
-
Increase Replicate Number: A higher number of replicates can help to account for inherent biological variability.
Issue 2: Unexpectedly Low Drug Delivery in an Ointment Formulation
Possible Cause: While ointments are generally considered potent, factors like patient compliance in clinical settings can affect outcomes due to their greasy texture.[2] In a laboratory setting, poor spreading or interaction with the experimental setup could be a factor.
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure the this compound is properly dispersed and stable within the ointment base.
-
Assess Application Technique: Ensure the ointment is spread evenly over the entire surface of the skin sample.
-
Consider the Experimental Model: The in vitro model may not fully capture the occlusive and hydrating effects of an ointment that contribute to its potency in vivo.
-
Compare with Other Vehicles: Run parallel experiments with other vehicles like creams or gels to benchmark the performance of the ointment.
Issue 3: Inconsistent Results When Switching Between Different "Equivalent" Formulations (e.g., Cream vs. Lotion)
Possible Cause: The physical and chemical properties of the vehicle, beyond the active ingredient concentration, can significantly impact drug delivery.[1]
Troubleshooting Steps:
-
Characterize Vehicle Properties: Analyze the pH, viscosity, and globule size of the different formulations.
-
Evaluate Drug Release Profiles: Conduct in vitro release testing (IVRT) to compare the rate and extent of this compound release from each vehicle.
-
Perform Head-to-Head Permeation Studies: Directly compare the skin penetration of this compound from the different formulations using a standardized in vitro model.
Data Presentation
Table 1: Percutaneous Absorption of this compound from Different Vehicles
| Vehicle | Condition | Mean Absorption (% of applied dose at 48h) | Statistical Significance (p-value) |
| Olux foam | Unoccluded | 2.09 | p > 0.05 (vs. Skin Cap) |
| Skin Cap | Unoccluded | 1.93 | p > 0.05 (vs. Olux foam) |
| Olux foam | Occluded | 4.94 | p < 0.05 (vs. Skin Cap) |
| Skin Cap | Occluded | 1.57 | p < 0.05 (vs. Olux foam) |
| Temovate scalp application | Unoccluded | 3.46 | Not specified |
Data extracted from studies on in vitro percutaneous absorption using a human cadaver skin model.[5][7][8]
Experimental Protocols
Key Experiment: In Vitro Percutaneous Absorption using a Human Cadaver Skin Model
This protocol provides a general methodology for assessing the skin penetration of this compound from different vehicles.
1. Skin Preparation:
- Obtain dermatomed human cadaver skin from a reputable tissue bank.
- Thaw the skin at room temperature and cut it into sections to fit the diffusion cells.
- Visually inspect the skin for any defects that might compromise its barrier integrity.
2. Diffusion Cell Setup:
- Mount the skin sections onto static diffusion cells (e.g., Franz cells) with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound) and ensure it is bubble-free.
- Maintain the temperature of the receptor solution at 32°C to simulate physiological skin temperature.
3. Dosing:
- Apply a finite and accurately weighed amount of the this compound formulation to the surface of the skin in the donor compartment.
4. Sampling:
- At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), collect samples from the receptor solution.
- Replenish the receptor compartment with fresh, pre-warmed receptor solution after each sampling.
5. Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
6. Data Calculation:
- Calculate the cumulative amount of this compound that has permeated the skin at each time point.
- Express the results as the percentage of the applied dose that has been absorbed.
Visualizations
Caption: Experimental workflow for in vitro percutaneous absorption studies.
Caption: Impact of vehicle composition on this compound bioavailability.
Caption: Simplified signaling pathway of topical this compound.
References
- 1. Relative efficacy and interchangeability ofvarious this compound vehicles in the management of steroid-responsive dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for psoriasis: are ointments really more potent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for psoriasis: are ointments really more potent? | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. A double-blind, vehicle-controlled study of this compound 0.05% (Temovate) scalp application in the treatment of moderate to severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability of this compound in different vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Great Psoriasis Face-Off: Clobetasol Propionate vs. Betamethasone Valerate in a Preclinical Arena
For researchers, scientists, and drug development professionals navigating the landscape of topical psoriasis treatments, the choice between high-potency corticosteroids is a critical one. This guide offers a head-to-head comparative analysis of two widely used compounds, clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate (B167501), within the context of a preclinical psoriasis model. By examining key performance indicators and detailing the experimental methodologies, this document aims to provide a data-driven resource for informed decision-making in dermatological research.
Executive Summary
This report synthesizes preclinical data from studies utilizing the imiquimod-induced psoriasis model in rodents. The findings consistently demonstrate the superior efficacy of clobetasol propionate compared to betamethasone valerate in mitigating the hallmark signs of psoriasis. This includes a more pronounced reduction in inflammatory cytokines, a greater decrease in psoriatic plaque severity, and a more significant normalization of epidermal thickness. While both corticosteroids exhibit therapeutic effects, the evidence positions this compound as a more potent agent in this preclinical setting.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies. It is important to note that while some data comes from direct head-to-head comparisons, other data points are derived from separate studies. This is explicitly stated to ensure accurate interpretation.
Table 1: Comparative Reduction of Inflammatory Cytokines in Imiquimod-Induced Psoriasis in Mice
| Cytokine | This compound (Fold Reduction vs. Untreated) | Betamethasone Valerate (Fold Reduction vs. Untreated) | Data Source |
| IL-17 | 1.5 | 2.2 | Direct Comparison |
| IL-22 | 2.4 | 2.7 | Direct Comparison |
| IL-23 | 1.3 | 1.6 | Direct Comparison |
| TNF-α | 1.3 | 1.5 | Direct Comparison |
Note: The data in this table is from a single study directly comparing the two compounds, providing a robust head-to-head analysis of their impact on key inflammatory mediators.
Table 2: Efficacy in Reducing Psoriasis Area and Severity Index (PASI) Score in Rodent Psoriasis Models
| Treatment | Baseline PASI Score (Mean ± SD) | Post-Treatment PASI Score (Mean ± SD) | % Reduction | Data Source |
| This compound | 9.4 ± 0.4 | 2.4 ± 0.3 | 74.5% | Separate Study (Rat Model)[1] |
| Betamethasone Valerate | Not Available | Not Available | Not Available | No direct preclinical data found |
Table 3: Effect on Epidermal Thickness in Rodent Psoriasis Models
| Treatment | Imiquimod-Induced Epidermal Thickness (µm, Mean ± SD) | Post-Treatment Epidermal Thickness (µm, Mean ± SD) | % Reduction | Data Source |
| This compound | 58.9 ± 2.1 | 34.0 ± 2.0 | 42.3% | Separate Study (Rat Model)[1] |
| Betamethasone Valerate | Not Available | Not Available | Not Available | No direct preclinical data found |
Note: Similar to the PASI score, direct preclinical data for the effect of betamethasone valerate on epidermal thickness in the imiquimod (B1671794) model was not found in the search. The data for this compound is from a study in a rat model.[1]
Experimental Protocols
A thorough understanding of the experimental methodology is crucial for interpreting the presented data. The following is a detailed protocol for the imiquimod-induced psoriasis model, which is a widely accepted and utilized preclinical model.
Imiquimod-Induced Psoriasis Mouse Model Protocol
1. Animal Model:
-
Species: BALB/c or C57BL/6 mice are commonly used.[2]
-
Age: 8-12 weeks old.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
2. Psoriasis Induction:
-
Imiquimod Cream: A daily topical application of a 5% imiquimod cream (e.g., Aldara™) is administered to the shaved dorsal skin and/or ear of the mice.[2]
-
Dosage: Typically, 62.5 mg of cream is applied for 5 to 7 consecutive days.[2]
-
Observation: The development of psoriasis-like symptoms, including erythema (redness), scaling, and skin thickness, is monitored and scored daily.
3. Treatment Application:
-
Grouping: Animals are randomly assigned to different treatment groups: vehicle control, this compound-treated, and betamethasone valerate-treated.
-
Formulation: this compound (0.05% ointment) and betamethasone valerate (0.1% ointment) are typically used.
-
Application: A thin layer of the assigned ointment is applied topically to the affected area once or twice daily, starting from a predetermined day after imiquimod application (e.g., day 3).
4. Efficacy Assessment:
-
PASI Scoring: The Psoriasis Area and Severity Index (PASI) is adapted for mice to score the severity of erythema, scaling, and induration (thickness) on a scale of 0 to 4 for each parameter. The sum of these scores provides the total PASI score.[3][4]
-
Epidermal Thickness: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Hematoxylin and eosin (B541160) (H&E) staining is performed on skin sections, and the epidermal thickness is measured using microscopy and image analysis software.[1]
-
Inflammatory Marker Analysis: Skin tissue is homogenized to extract RNA or protein. Quantitative real-time PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA) is used to measure the expression levels of key inflammatory cytokines such as IL-17, IL-22, IL-23, and TNF-α.
Mandatory Visualization
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Psoriasis Signaling Pathway and Corticosteroid Intervention.
Caption: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.
References
- 1. mdpi.com [mdpi.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
A Comparative Guide to Validating HPLC Methods for Clobetasol Propionate Analysis Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of clobetasol (B30939) propionate (B1217596), a potent topical corticosteroid, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Comparison of Validated RP-HPLC Methods for Clobetasol Propionate
The following tables summarize the chromatographic conditions and validation parameters from various published studies on the RP-HPLC analysis of this compound. This allows for a direct comparison of method performance.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Stationary Phase | RP-18 Column | Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm) | Shim-pack solar C18 (250 × 4.6 mm, 5 µm) | C18 Princeton column (150mm × 4.6mm × 5µm) |
| Mobile Phase | Methanol:Water (80:20 v/v) | Acetonitrile:Water (51:49 v/v) | Acetonitrile:Water (90:10 v/v), pH 5.0 with Glacial Acetic Acid | Acetonitrile:0.05M Phosphate Buffer (pH 2.5) (60:40 v/v) |
| Flow Rate | Not Specified | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 241 nm | 242 nm | 240 nm | 240 nm |
| Retention Time | Not Specified | 15.7 min | 4.787 min | 7.0 min |
Table 2: Comparison of Validation Parameters According to ICH Guidelines
| Validation Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[6] | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 5.0 - 40.0 | Not Specified | 3 - 7 | 5 - 15 | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9999 | Not Specified | 0.9998 | 0.9969 | - |
| Accuracy (% Recovery) | 98.33 ± 0.88% | Not Specified | Not Specified | 98.46% | 98 - 102% |
| Precision (%RSD) | < 1.5% (Intra-day & Inter-day) | Not Specified | Not Specified | < 2% | ≤ 2% |
| Specificity | Specific | Specific | Specific | Specific | No interference at the retention time of the analyte |
| Robustness | Robust | Robust | Robust | Robust | No significant changes in results with deliberate variations |
Experimental Protocols for HPLC Method Validation
The following are detailed methodologies for the key experiments required to validate an HPLC method for this compound analysis as per ICH guidelines.[2][7][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][9]
-
Protocol:
-
Prepare a solution of the placebo (formulation matrix without the active pharmaceutical ingredient).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution of the this compound formulation.
-
Inject each solution into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo solution should show no peak at the retention time of this compound. The peak for this compound in the sample solution should be pure and not interfered with by any other peaks.
-
Linearity
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[9]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than or equal to 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[8]
-
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples using the HPLC method.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution with each modified parameter.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
-
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Development and validation of a fast RP-HPLC method for the determination of this compound in topical nanocapsule suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. RP-HPLC Estimation of this compound and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. youtube.com [youtube.com]
In vitro comparison of the anti-inflammatory potency of clobetasol propionate and hydrocortisone.
For researchers, scientists, and drug development professionals, understanding the relative potency of corticosteroids is paramount in designing effective anti-inflammatory therapies. This guide provides an in vitro comparison of two commonly used topical corticosteroids: the super-potent clobetasol (B30939) propionate (B1217596) and the milder hydrocortisone (B1673445). While direct comparative in vitro studies measuring key inflammatory markers are not extensively available in the public domain, this guide synthesizes existing data and established methodologies to offer a clear perspective on their anti-inflammatory capabilities.
Clobetasol propionate is consistently categorized as a super-potent (Class I) topical corticosteroid, whereas hydrocortisone is considered low-potency (Class VII).[1][2] This classification is largely based on vasoconstrictor assays, which correlate with clinical efficacy.[1] In vitro studies, though not offering a direct head-to-head comparison of IC50 values for every inflammatory marker, support this significant difference in potency. For instance, studies on human keratinocyte cell lines (HaCaT) have demonstrated the dose-dependent anti-proliferative and cytokine-suppressing effects of various corticosteroids, with higher potency corticosteroids generally exhibiting stronger effects at lower concentrations.[3][4]
Comparative Anti-Inflammatory Activity: A Qualitative Overview
Due to the lack of publicly available, direct comparative studies with quantitative data (e.g., IC50 values) for the inhibition of key inflammatory mediators like TNF-α, IL-6, and COX-2 by both this compound and hydrocortisone under identical in vitro conditions, a qualitative comparison is presented below. This summary is based on the established potency classifications and findings from various in vitro and clinical studies.
| Feature | This compound | Hydrocortisone | References |
| Potency Classification | Super-potent (Class I) | Low-potency (Class VII) | [1][2] |
| Clinical Anti-Inflammatory Efficacy | Very High | Low to Moderate | [1][5][6] |
| Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, IL-8) | High | Low | [3][7] |
| Anti-proliferative Effect on Keratinocytes | High | Low | [4] |
| Glucocorticoid Receptor Binding Affinity | High | Low | |
| Required In Vitro Concentration for Effect | Low (nanomolar to low micromolar range) | High (micromolar range) | [4][7] |
Experimental Protocols for In Vitro Assessment
To evaluate the anti-inflammatory potency of corticosteroids in a laboratory setting, several established protocols using cell lines such as human keratinocytes (HaCaT) or peripheral blood mononuclear cells (PBMCs) are employed.
HaCaT Keratinocyte Cytokine Inhibition Assay
This assay measures the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines in skin cells.
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation: Once the cells reach approximately 80% confluency, the culture medium is replaced with a serum-free medium. Inflammation is then induced by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), or by exposure to UV radiation.[3]
-
Corticosteroid Treatment: Concurrently with or prior to the inflammatory stimulus, cells are treated with varying concentrations of this compound or hydrocortisone (typically ranging from 10⁻⁹ M to 10⁻⁵ M).
-
Incubation: The cells are incubated for a specific period, generally between 6 to 24 hours, to allow for cytokine production.
-
Quantification of Inflammatory Markers:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The cell culture supernatant is collected, and the concentration of secreted cytokines such as TNF-α and IL-6 is quantified using specific ELISA kits.
-
qPCR (Quantitative Polymerase Chain Reaction): The cells are lysed, and total RNA is extracted. The expression levels of genes encoding for inflammatory markers like TNF, IL6, and PTGS2 (COX-2) are measured by qPCR.
-
Western Blotting: Cell lysates are prepared to analyze the protein levels of inflammatory enzymes like COX-2 and iNOS.
-
PBMC Pro-inflammatory Cytokine Suppression Assay
This assay assesses the effect of corticosteroids on immune cells.
-
Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Inflammatory Stimulation: Inflammation is induced by treating the cells with a mitogen like phytohemagglutinin (PHA) or with LPS.[8]
-
Corticosteroid Treatment: Cells are pre-incubated with different concentrations of this compound or hydrocortisone before the addition of the inflammatory stimulus.
-
Incubation: The cells are typically incubated for 24 to 72 hours.
-
Measurement of Cytokine Inhibition: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is measured using ELISA or a multiplex bead array.
Visualizing the Mechanisms and Workflow
To better understand the underlying processes, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for comparing the anti-inflammatory potency of these compounds.
References
- 1. Clobetasol vs. Hydrocortisone for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
- 2. droracle.ai [droracle.ai]
- 3. Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. withpower.com [withpower.com]
- 6. This compound, 0.05%, vs hydrocortisone, 1%, for alopecia areata in children: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Usefulness of Peripheral Blood Mononuclear Cells to Predict Clinical Response to Corticosteroids in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
Clobetasol Propionate: A Comparative Analysis of Efficacy Across Preclinical Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Clobetasol (B30939) Propionate's Performance in Validated Animal Models of Skin Inflammation.
Clobetasol propionate (B1217596), a high-potency corticosteroid, is a cornerstone in the topical treatment of various inflammatory dermatoses. Its efficacy is attributed to its broad anti-inflammatory, immunosuppressive, and anti-proliferative actions. To rigorously assess its therapeutic potential and delineate its mechanisms of action, a variety of preclinical animal models that recapitulate key aspects of human skin inflammatory diseases are employed. This guide provides a comparative overview of clobetasol propionate's efficacy in three widely utilized models: imiquimod-induced psoriasis, oxazolone-induced contact hypersensitivity, and croton oil-induced irritant contact dermatitis.
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in mitigating inflammatory responses in different animal models.
Table 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Inflammation in Rodents
| Species | Key Efficacy Parameters | This compound Treatment Outcome | Reference |
| Mouse | Ear Thickness | Significant reduction compared to IMQ-only group.[1] | [1] |
| Mouse | Psoriasis Area and Severity Index (PASI) Score | Significantly improved PASI score compared to untreated or vehicle-treated groups.[2] | [2] |
| Mouse | Epidermal Hyperplasia & Dermal Inflammation | Decreased mean severity of epidermal hyperplasia and sub-acute dermal inflammation.[1] | [1] |
| Rat | PASI Score (Erythema, Scaling, Thickening) | Significantly reduced PASI score from day 3, with a maximum effect on day 5 (2.4 ± 0.3 vs. 9.4 ± 0.4 in the IMQ-treated group).[3][4] | [3][4] |
| Rat | Skin Thickness | Significantly reduced from day 3 compared to the IMQ-treated group.[3][4] | [3][4] |
| Rat | Pro-inflammatory Cytokines (IL-17a, IL-17f) | Significant reduction in expression levels in lesioned skin.[3] | [3] |
Table 2: Oxazolone (B7731731) (OXA)-Induced Contact Hypersensitivity in Mice
| Key Efficacy Parameters | This compound Treatment Outcome | Reference |
| Ear Thickness/Swelling | Prophylactic application completely blocked oxazolone-induced skin thickening. Therapeutic application arrested further increases in skin thickness.[5][6] | [5][6] |
| Histopathological Changes (Acanthosis, Parakeratosis, Hyperkeratosis) | Attenuated AD-like skin symptoms, as indicated by reduced ear histopathology scores.[5] | [5] |
Table 3: Croton Oil-Induced Ear Edema in Rats
| Key Efficacy Parameters | This compound Treatment Outcome | Reference |
| Ear Edema/Inflammation | Significant decrease in inflammation compared to commercially available preparations. | [7] |
| Ear Weight | Significant inhibition of the increase in ear weight. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols for the induction of inflammation and the administration of this compound in the discussed animal models.
Imiquimod (IMQ)-Induced Psoriasis-Like Inflammation
This model is widely used due to its rapid induction of a psoriasis-like phenotype that is dependent on the IL-23/IL-17 axis, a key pathway in human psoriasis.[1][10]
Induction Protocol:
-
Animal Model: BALB/c or C57BL/6 mice, or Wistar rats.[1][3][11]
-
Inducing Agent: A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) on the shaved back and right ear for five to seven consecutive days.[11]
-
Disease Manifestation: Erythema, scaling, and skin thickening typically appear within the first three days of application.[11]
This compound Treatment Protocol:
-
Formulation: this compound ointment or cream (e.g., 0.05%).[3][4]
-
Administration: Once daily topical application to the inflamed area, typically starting after the induction of inflammation.[3]
Oxazolone (OXA)-Induced Contact Hypersensitivity
This T-cell-mediated delayed-type hypersensitivity (DTH) model is used to simulate atopic dermatitis and allergic contact dermatitis.[5][12]
Induction Protocol:
-
Animal Model: Female BALB/c mice.[5]
-
Sensitization (Day 0): A single topical application of 0.5% or 1.5% oxazolone in a vehicle (e.g., acetone) to a shaved area of the abdomen.[5][12]
-
Challenge (Day 5 onwards): Repeated topical application of a lower concentration of oxazolone (e.g., 1%) to the ear to elicit an inflammatory response.[5][12]
This compound Treatment Protocol:
-
Formulation: Clobetasol cream.
-
Administration: Topical application to the ear either prophylactically (before challenge) or therapeutically (after challenge).[5][6]
Croton Oil-Induced Ear Edema
This model induces acute irritant contact dermatitis, characterized by a rapid and robust inflammatory response.
Induction Protocol:
-
Inducing Agent: A single topical application of a croton oil solution (e.g., in a vehicle of ethanol, pyridine, and ethyl ether) to the ear.[8][9]
-
Inflammatory Response: Edema formation is typically measured a few hours after application.[8]
This compound Treatment Protocol:
-
Formulation: this compound dissolved in the irritant solution or applied as a separate formulation.[7]
-
Administration: Co-administered with the croton oil or applied topically to the ear.
Mechanistic Insights and Signaling Pathways
The efficacy of this compound is rooted in its ability to modulate key inflammatory signaling pathways. The diagrams below illustrate the experimental workflows and the primary signaling cascades involved in each animal model.
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Caption: Experimental workflow for the oxazolone-induced contact hypersensitivity model.
Caption: Experimental workflow for the croton oil-induced ear edema model.
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor, leading to the downregulation of pro-inflammatory gene expression.
Caption: Simplified signaling pathways in different skin inflammation models and the inhibitory action of this compound.
References
- 1. mlm-labs.com [mlm-labs.com]
- 2. researchgate.net [researchgate.net]
- 3. Nasturtium officinale R. Br. effectively reduces the skin inflammation induced by croton oil via glucocorticoid receptor-dependent and NF-κB pathways without causing toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [mdpi.com]
- 5. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 6. criver.com [criver.com]
- 7. An alternative pathway of imiquimod-induced psoriasis-like skin inflammation in the absence of interleukin-17 receptor a signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. scispace.com [scispace.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Comparative study of clobetasol propionate and tacrolimus on T-cell activation in vitro.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro effects of two widely used immunosuppressive agents, clobetasol (B30939) propionate (B1217596) and tacrolimus (B1663567), on T-cell activation. The following sections will delve into their respective mechanisms of action, present available quantitative data on their impact on T-cell function, and provide detailed experimental protocols for the key assays discussed.
Introduction
T-cell activation is a critical event in the initiation and propagation of inflammatory and autoimmune responses. Consequently, the modulation of T-cell activity is a primary target for therapeutic intervention in a host of immune-mediated diseases. Clobetasol propionate, a high-potency synthetic corticosteroid, and tacrolimus, a calcineurin inhibitor, are two prominent immunosuppressive drugs. While both are effective in clinical practice, their underlying mechanisms of action and their direct effects on T-cells at a cellular and molecular level exhibit distinct differences. This guide aims to provide a comparative overview of these differences based on in vitro experimental evidence.
Mechanisms of Action
This compound: Broad Immunosuppression via Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1][2] Upon binding, the clobetasol-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1] This genomic mechanism leads to the increased expression of anti-inflammatory proteins and the decreased production of pro-inflammatory mediators.[1] Key aspects of its mechanism include the inhibition of phospholipase A2, which in turn reduces the synthesis of prostaglandins (B1171923) and leukotrienes.[1] Furthermore, this compound suppresses the function of various immune cells, including T-lymphocytes, by inhibiting the production of multiple cytokines and hindering their activation and migration.[1][3]
Beyond the classical genomic pathway, there is evidence for non-genomic effects of glucocorticoids that contribute to their rapid immunosuppressive actions.[4] This can involve the modulation of intracellular signaling cascades, including those downstream of the T-cell receptor (TCR).[3][4]
Tacrolimus: Targeted Inhibition of the Calcineurin-NFAT Pathway
Tacrolimus operates through a more targeted mechanism. After diffusing into the T-cell, it binds to the immunophilin FKBP12.[5] This tacrolimus-FKBP12 complex then specifically binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5] As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2), is suppressed.[6] By blocking IL-2 production, tacrolimus effectively halts the proliferation and differentiation of T-cells.[6] Additionally, tacrolimus has been shown to inhibit the activation of the NF-κB signaling pathway in T-cells, further contributing to its immunosuppressive effects.[5]
Quantitative Data on T-Cell Activation
Table 1: In Vitro Effects of this compound on T-Cell Activation
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| T-Cell Subsets | Human skin biopsies | Topical application | Significant reduction in epidermal CD4+ and CD8+ T-cells after 14 days. | |
| Cytokine Production | Human peripheral blood | Topical application | Suppressed IFN-γ response to LPS. | [7] |
Note: Specific in vitro IC50 values for this compound on T-cell proliferation and cytokine (IL-2, IFN-γ) production are not well-documented in the reviewed literature.
Table 2: In Vitro Effects of Tacrolimus on T-Cell Activation
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| T-Cell Proliferation | Human PBMCs | 3.125 ng/mL | Strong reduction in T-cell proliferation. | [8][9] |
| T-Cell Proliferation | Murine Splenocytes | 0.5 - 10 mg/kg (in vivo treatment) | Dose-dependent reduction in CD4+ T-cell proliferation ex vivo. | [8] |
| IL-2 Production | Human T-Cells | 10 ng/mL | Inhibition of IL-2 production. | [6] |
| IFN-γ Production | Human T-Cells | 10 ng/mL | Inhibition of IFN-γ production. | [6] |
| NF-κB Activation | Human T-Cells | 10 ng/mL | Inhibition of NF-κB p65 DNA binding activity. | [5] |
| T-cell stimulatory capacity | Human monocyte-derived DC | 2.4 nmol/l | Reduced T-cell stimulatory capacity of dendritic cells. | [10] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess T-cell activation. These can be adapted to compare the effects of this compound and tacrolimus.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
References
- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. Enhanced Glucocorticoid Receptor Signaling in T Cells Impacts Thymocyte Apoptosis and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid signaling: a nongenomic mechanism for T-cell immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
- 6. pnas.org [pnas.org]
- 7. Clinical, Cellular, and Molecular Effects of Corticosteroids on the Response to Intradermal Lipopolysaccharide Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Clobetasol Propionate Faces Novel Competitors in the Treatment of Experimental Dermatitis: A Comparative Analysis
The long-standing benchmark for potent topical anti-inflammatory therapy, clobetasol (B30939) propionate (B1217596), is being challenged by a new wave of targeted molecular compounds. Recent preclinical studies in experimental models of dermatitis are providing a clearer picture of how these novel agents stack up against the high-potency corticosteroid. This guide offers a detailed comparison of clobetasol propionate with emerging therapies, including Janus kinase (JAK) inhibitors, phosphodiesterase-4 (PDE4) inhibitors, and aryl hydrocarbon receptor (AhR) agonists, supported by experimental data and detailed methodologies.
This compound, a synthetic corticosteroid, has been a mainstay in dermatology for decades due to its robust anti-inflammatory, immunosuppressive, and antiproliferative properties.[1] Its primary mechanism of action involves the inhibition of phospholipase A2, which in turn blocks the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3] While highly effective, its prolonged use is associated with side effects such as skin atrophy and systemic absorption.[1] This has driven the development of novel non-steroidal topical agents with more targeted mechanisms of action and potentially improved safety profiles.
Head-to-Head in the Lab: Gauging Efficacy in Preclinical Models
Direct comparative studies in validated animal models of dermatitis are crucial for evaluating the therapeutic potential of these new compounds relative to the gold standard. Here, we summarize the available preclinical data.
JAK Inhibitors: Targeting the Cytokine Signaling Cascade
Janus kinase inhibitors represent a significant advancement in the treatment of inflammatory diseases. By blocking the JAK-STAT signaling pathway, these small molecules interfere with the intracellular signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of dermatitis.
Ruxolitinib (B1666119) , a JAK1/JAK2 inhibitor, has been directly compared to this compound in a preclinical model of atopic dermatitis. In a study utilizing IL-33 transgenic mice, which spontaneously develop dermatitis, prophylactic treatment with ruxolitinib cream demonstrated significant efficacy. Notably, while the clobetasol-treated group experienced significant body weight loss, a sign of poor tolerability in this model, the ruxolitinib-treated group did not show this adverse effect.[4][5][6]
Delgocitinib (B607049) , a pan-JAK inhibitor, has also been evaluated against topical corticosteroids. While direct head-to-head efficacy data against this compound in a dermatitis model is limited in the public domain, a study on normal mouse skin demonstrated that delgocitinib ointment did not induce skin atrophy, a common side effect of potent corticosteroids. After 14 days of daily application, ear pinna thickness was significantly decreased in the groups treated with potent topical corticosteroids, whereas no such change was observed with delgocitinib.[7]
| Treatment Group | Animal Model | Key Efficacy Parameter | Result | Citation |
| Ruxolitinib Cream (1.5%) | IL-33 Transgenic Mice | Body Weight Change | Ameliorated body weight loss compared to vehicle | [6] |
| This compound Cream (0.05%) | IL-33 Transgenic Mice | Body Weight Change | Significant body weight loss, leading to euthanasia | [6] |
| Delgocitinib Ointment (0.5%) | Normal ICR Mice | Ear Pinna Thickness | No significant change from baseline | [7] |
| Potent Topical Corticosteroids | Normal ICR Mice | Ear Pinna Thickness | Significant decrease from baseline | [7] |
PDE4 Inhibitors: Modulating the Inflammatory Response
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory cells. By inhibiting PDE4, these drugs increase cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
Difamilast (B607114) , a selective PDE4 inhibitor, has shown promise in a preclinical model of atopic dermatitis. In an MC903-induced dermatitis mouse model, topical application of difamilast significantly reduced ear thickness and transepidermal water loss (TEWL) compared to a vehicle control.[3][8] While a direct comparison with this compound was not reported in this study, the data demonstrates the anti-inflammatory and barrier-restoring effects of this novel compound.
Roflumilast (B1684550) , another potent PDE4 inhibitor, has been evaluated in an imiquimod-induced psoriasis model in mice. A nanoemulgel formulation of roflumilast showed a significant reduction in pro-inflammatory cytokines, including IL-17, IL-22, IL-23, and TNF-α, in skin homogenates compared to a negative control.[9]
| Treatment Group | Animal Model | Key Efficacy Parameter | Result vs. Vehicle/Control | Citation |
| Difamilast Ointment (1%) | MC903-Induced Dermatitis (Mice) | Ear Thickness | Significant reduction | [3][8] |
| Difamilast Ointment (1%) | MC903-Induced Dermatitis (Mice) | Transepidermal Water Loss (TEWL) | Significant reduction | [8] |
| Roflumilast Nanoemulgel (0.1% w/w) | Imiquimod-Induced Psoriasis (Mice) | Pro-inflammatory Cytokines (IL-17, IL-22, IL-23, TNF-α) | Significant reduction | [9] |
Aryl Hydrocarbon Receptor (AhR) Agonists: A Novel Approach to Skin Homeostasis
The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a role in regulating immune responses and skin barrier function.
Tapinarof , a topical AhR agonist, has been investigated in the imiquimod-induced psoriasis mouse model. In this model, tapinarof treatment led to a decrease in the expression of key inflammatory cytokines involved in the IL-23/IL-17/IL-22 axis and ameliorated psoriatic dermatitis.[2] However, it is important to note that in a different psoriasis model induced by IL-23 injection, tapinarof appeared to aggravate the condition, suggesting that its effects may be context-dependent.[2]
| Treatment Group | Animal Model | Key Efficacy Parameter | Result vs. Vehicle/Control | Citation |
| Tapinarof (1%) | Imiquimod-Induced Psoriasis (Mice) | Inflammatory Cytokine mRNA (Il-23, Il-17f, Il-22, etc.) | Significant reduction | |
| Tapinarof (1%) | Imiquimod-Induced Psoriasis (Mice) | Epidermal Thickness | Significant reduction |
Experimental Protocols
A variety of animal models are utilized to mimic the key characteristics of human dermatitis and provide a platform for preclinical drug evaluation.
Imiquimod-Induced Psoriasis-Like Dermatitis
This model is widely used to screen for potential anti-psoriatic therapies.
-
Animals: Typically BALB/c or C57BL/6 mice.
-
Induction: A daily topical application of imiquimod (B1671794) cream (e.g., 5%) is administered to a shaved area on the back and/or ear for a period of 5-7 days.
-
Evaluation: Disease severity is assessed daily by scoring erythema, scaling, and skin thickness. At the end of the experiment, skin biopsies are often collected for histological analysis and measurement of inflammatory markers.
Oxazolone-Induced Contact Hypersensitivity
This model is a classic representation of allergic contact dermatitis.
-
Animals: Commonly BALB/c mice.
-
Sensitization: A solution of oxazolone (B7731731) (e.g., 1.5% in acetone) is applied to a shaved area on the abdomen.
-
Challenge: After a period of 5-7 days, a lower concentration of oxazolone (e.g., 1%) is applied to the ear to elicit an inflammatory response.
-
Evaluation: Ear swelling is measured at various time points (e.g., 24 and 48 hours) after the challenge as an indicator of the inflammatory response.
MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Inflammation
This model recapitulates several features of atopic dermatitis, including skin barrier dysfunction.
-
Animals: Often C57BL/6 mice.
-
Induction: A solution of MC903 is topically applied to the ear for several consecutive days.
-
Evaluation: Ear thickness, transepidermal water loss (TEWL), and scratching behavior are monitored. Skin samples can be analyzed for inflammatory cell infiltration and expression of barrier-related proteins.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these novel compounds are rooted in their specific molecular targets.
This compound and Glucocorticoid Receptor Signaling
References
- 1. How does Roflumilastcompare with other treatments for Psoriasis? [synapse.patsnap.com]
- 2. Topical tapinarof effective in pivotal psoriasis trials | MDedge [mdedge.com]
- 3. Different potencies of topical corticosteroids for a better treatment strategy in children with atopic dermatitis (the Rotterdam Eczema study): protocol for an observational cohort study with an embedded randomised open-label controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. droracle.ai [droracle.ai]
- 6. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delgocitinib in dermatology: a topical pan-JAK inhibitor for chronic hand eczema and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tapinarof as a new topical treatment in atopic dermatitis | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
- 9. Treatment Satisfaction, Efficacy, and Safety of Delgocitinib Ointment Following Switch From Topical Corticosteroids for Trunk and Extremity Rash in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Nano-formulated Clobetasol Propionate Demonstrates Superior Efficacy and Safety Over Conventional Creams
A comprehensive analysis of experimental data reveals that nano-formulations of the potent corticosteroid, clobetasol (B30939) propionate (B1217596), offer significant advantages in therapeutic efficacy and safety compared to traditional cream-based formulations. These advanced delivery systems enhance skin penetration and drug deposition at the target site, leading to improved anti-inflammatory effects at lower concentrations and potentially reducing systemic side effects.
Clobetasol propionate is a high-potency corticosteroid widely prescribed for various inflammatory skin conditions such as eczema and psoriasis.[1][2][3] However, its long-term use is often limited by adverse effects including skin atrophy and systemic absorption.[1][3] To overcome these limitations, researchers have developed various nano-formulations, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and nanosponges. These formulations are designed to optimize drug delivery to the skin, thereby enhancing therapeutic outcomes while minimizing risks.[1][2][3]
Enhanced Therapeutic Efficacy and Skin Bioavailability
In vivo studies have consistently demonstrated the superior anti-inflammatory activity of nano-formulated this compound. A study on lecithin-chitosan nanoparticles incorporated into a chitosan (B1678972) gel showed significantly higher edema inhibition in a carrageenan-induced paw edema model in rats, even at a ten-fold lower concentration of this compound (0.005%) compared to a commercial cream (0.05%).[4] Similarly, a nanoemulsion hydrogel containing 0.05% this compound exhibited 84.55% inflammation inhibition, a marked improvement over the 41.04% inhibition observed with a placebo nanoemulsion hydrogel.[1][5]
Clinical trials in patients with chronic eczema have also confirmed the enhanced efficacy of nano-formulations. A double-blind study with a this compound-loaded SLN cream showed a 1.9-fold improvement in reducing inflammation and a 1.2-fold improvement in alleviating itching compared to a marketed cream.[1][6]
The enhanced efficacy is largely attributed to the improved skin penetration and deposition of the drug. In vitro permeation studies using human cadaver skin revealed that a this compound-SLN cream had a lower mean flux value but higher skin uptake compared to a commercial cream.[6] Another study found that both chitosan-coated and uncoated NLCs increased the amount of this compound in the epidermis by more than 80-fold compared to a commercial formulation.[7] This targeted delivery to the epidermal layer is crucial for treating skin inflammation effectively.
Superior Physicochemical Properties and Drug Delivery Characteristics
The superiority of nano-formulations can be attributed to their unique physicochemical properties. These formulations consist of particles in the nanometer range, which facilitates closer contact with the stratum corneum and enhances drug penetration. For instance, optimized this compound-loaded SLNs have been developed with a mean particle size of approximately 177 nm and a high drug entrapment efficiency of 92.05%.[6] Nanoemulsions have also shown favorable characteristics with average droplet sizes around 120 nm.[1]
Furthermore, nano-formulations can provide a sustained release of the drug over an extended period. In vitro release studies have shown that a nanoemulgel released 66.83% of the drug over 24 hours, compared to 57.67% from a marketed gel.[5] This controlled release profile can lead to a more prolonged therapeutic effect and reduce the frequency of application.
The following tables summarize the key quantitative data from various studies, highlighting the advantages of nano-formulated this compound.
Quantitative Data Summary
Table 1: In Vivo Anti-Inflammatory Efficacy
| Formulation | Animal Model | Endpoint | Result | Reference |
| 0.005% this compound Lecithin-Chitosan Nanoparticle Gel | Carrageenan-induced paw edema in Wistar rats | Edema Inhibition | Significantly higher than 0.05% commercial cream | [4] |
| 0.05% this compound Nanoemulsion Hydrogel | In vivo anti-inflammatory assay | Inflammation Inhibition | 84.55% | [1][5] |
| This compound-Loaded SLN Cream | Clinical trial in 16 chronic eczema patients | Reduction in Inflammation | 1.9-fold greater than marketed cream | [1][6] |
| This compound-Loaded SLN Cream | Clinical trial in 16 chronic eczema patients | Reduction in Itching | 1.2-fold greater than marketed cream | [1][6] |
Table 2: In Vitro Drug Release and Skin Deposition
| Formulation | Study Type | Duration (hours) | % Drug Release/Retention | Comparison | Reference |
| This compound Nanoemulgel | In vitro release | 24 | 66.83% | Marketed gel: 57.67% | [5] |
| This compound Nanoemulgel | Skin retention | - | 63% | Marketed formulation: 23.12% | [5] |
| This compound-Loaded SLN | Skin permeation | 24 | Sustained release | - | [2] |
| This compound-Loaded NLCs | Epidermal deposition | - | >80-fold increase | Compared to commercial formulation | [7] |
Table 3: Physicochemical Characteristics of Nano-formulations
| Nano-formulation Type | Parameter | Value | Reference |
| Solid Lipid Nanoparticles (SLNs) | Mean Particle Size | 177 nm | [2] |
| Drug Entrapment Efficiency | 92.5% | [2] | |
| Nanostructured Lipid Carriers (NLCs) | Average Particle Size | 157.9 nm | [5] |
| Zeta Potential | -53.9 mV | [5] | |
| Nanoemulsion | Average Droplet Size | 120 nm | [1] |
| Zeta Potential | -37.01 mV | [1] | |
| Lecithin-Chitosan Nanoparticles | Particle Size | ~250 nm | [4] |
| Polydispersity Index | < 0.2 | [4] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cell
Objective: To evaluate the permeation of this compound from different formulations through a skin membrane.
Methodology:
-
Membrane Preparation: Excised human or animal skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[1][4]
-
Apparatus Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C to simulate physiological skin temperature. The medium is continuously stirred.[1][4]
-
Sample Application: A precise amount of the test formulation (nano-formulation or conventional cream) is applied to the surface of the skin in the donor compartment.[5]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium to maintain sink conditions.[1]
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the plot.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory efficacy of topical this compound formulations.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used for this model.[4][8]
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.[8]
-
Treatment: The test formulations (nano-formulation, conventional cream, or placebo) are applied topically to the paw a specified time before or after the carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[9][10]
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the control group (carrageenan only) using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This binding initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for In Vitro Skin Permeation Study
The Franz diffusion cell is a standard apparatus for assessing the skin permeation of topical formulations.
Caption: Workflow for in vitro skin permeation study using a Franz diffusion cell.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
This in vivo model is a standard for evaluating the efficacy of anti-inflammatory drugs.
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. alterlab.co.id [alterlab.co.id]
- 5. 2.7. In-Vitro skin permeation study [bio-protocol.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Battle of Superpotent Steroids: Unraveling the Safety Profiles of Clobetasol Propionate and Its Counterparts
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profiles of superpotent topical corticosteroids is paramount. This guide provides a detailed comparative analysis of clobetasol (B30939) propionate (B1217596) and other leading superpotent steroids, supported by experimental data and detailed methodologies, to inform safer and more effective therapeutic strategies.
Superpotent topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses. Among them, clobetasol propionate is widely recognized for its high efficacy. However, its potency is intrinsically linked to a higher risk of adverse effects. This comparative guide delves into the safety profiles of this compound, halobetasol (B1672918) propionate, betamethasone (B1666872) dipropionate, fluocinonide, and diflorasone (B526067) diacetate, with a focus on key safety parameters: Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, skin atrophy, and other local and systemic adverse reactions.
Comparative Safety Data
The following tables summarize quantitative data from various clinical studies, offering a side-by-side comparison of the safety profiles of these superpotent steroids.
Table 1: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
| Steroid | Concentration | Vehicle | Duration of Treatment | Percentage of Patients with HPA Axis Suppression | Citation |
| This compound | 0.05% | Cream | 2 weeks | 6% (transient) | [1] |
| This compound | 0.05% | Lotion | 4 weeks | 80% | [2] |
| This compound | 0.05% | Cream | 4 weeks | 30% | [2] |
| This compound | 0.05% | Gel | 4 weeks | HPA axis suppression observed | [3] |
| This compound | 0.05% | Shampoo | 4 weeks | No HPA axis suppression | [3] |
| This compound | 0.025% | Cream | 15 days | 12.5% | [4] |
| This compound | 0.05% | Cream | 15 days | 36.4% | [4] |
| Halobetasol Propionate | 0.05% | Ointment | Not Specified | Similar to this compound 0.05% Ointment | [4] |
| Halobetasol Propionate & Tazarotene | 0.01%/0.045% | Lotion | 8 weeks | No HPA axis suppression | [2] |
| Betamethasone Dipropionate | Not Specified | Ointment | 1-2 weeks | Significantly greater than placebo | [5] |
| Betamethasone Dipropionate | Optimized Vehicle | Ointment | 3 weeks | 20% (8 of 40 patients, reversible) | [6] |
| Fluocinonide | 0.05% | Cream | 2 weeks | No significant cortisol reduction reported | [1] |
Table 2: Local Adverse Effects in Comparative Trials
| Comparison | Adverse Effect | Incidence with this compound | Incidence with Comparator | Citation |
| This compound 0.05% Cream vs. Fluocinonide 0.05% Cream | Drug-related side effects (overall) | 4% | 12% | [1][7] |
| This compound 0.05% Spray vs. Calcipotriene 0.005%/Betamethasone Dipropionate 0.064% Ointment | Stinging/Burning | Higher incidence with this compound | Lower incidence | [8] |
| This compound 0.05% Spray vs. Calcipotriene 0.005%/Betamethasone Dipropionate 0.064% Ointment | Overall Adverse Events | 31% | 33% | [9] |
| Augmented Betamethasone Dipropionate 0.05% Lotion vs. This compound 0.05% Solution | Overall Adverse Events | 34.0% | 36.4% | [10] |
| Halobetasol Propionate 0.05% Ointment vs. This compound 0.05% Ointment | Overall Adverse Events | 7% | 12% | [11] |
Experimental Protocols
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: The ACTH Stimulation Test
The ACTH (cosyntropin) stimulation test is the standard method for evaluating HPA axis suppression.
-
Objective: To assess the adrenal gland's ability to produce cortisol in response to stimulation.
-
Procedure:
-
A baseline blood sample is drawn to measure the morning plasma cortisol level.
-
A synthetic version of ACTH, cosyntropin (B549272) (typically 0.25 mg), is administered intravenously or intramuscularly.[12]
-
Blood samples are collected at 30 and 60 minutes post-injection to measure cortisol levels.[12]
-
-
Interpretation: A normal response is characterized by a significant increase in plasma cortisol levels above the baseline. A blunted or absent response indicates adrenal suppression. The specific cortisol thresholds for a normal response can vary slightly between laboratories.
Assessment of Skin Atrophy
Several methods are employed to quantify steroid-induced skin atrophy in clinical trials.
-
Radiographic Technique:
-
Principle: This method measures the thickness of the dermis using soft tissue X-rays.
-
Procedure:
-
A radiotranslucent block is used to flatten the skin on the forearm.
-
Soft tissue X-rays of the forearm are taken.
-
The shadow produced by the dermis is measured using a magnifying glass with a measuring graticule.[13]
-
-
Key Finding: This technique has demonstrated significant dermal atrophy with this compound compared to placebo, with recovery observed after discontinuation of treatment.[13]
-
-
Dermaphot® Score:
-
Principle: A validated clinical scoring system to assess the atrophogenic potential of glucocorticosteroids based on visual assessment of skin transparency and telangiectasia.[14]
-
Procedure: Trained investigators visually assess the treated skin area and assign a score based on a standardized scale.
-
Validation: The Dermaphot® score has shown a direct correlation with ultrasound thickness measurements.[14]
-
-
High-Frequency Ultrasound:
-
Principle: A non-invasive imaging technique to measure the thickness of the epidermis and dermis.
-
Procedure: An ultrasound probe is applied to the skin to generate high-resolution images, from which the thickness of the skin layers can be accurately measured.[14]
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway and Adverse Effects
The therapeutic and adverse effects of topical corticosteroids are mediated through the glucocorticoid receptor (GR). The following diagram illustrates the signaling pathway leading to both anti-inflammatory effects and the adverse effect of skin atrophy.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Assessing Topical Corticosteroid Safety
The following diagram outlines a typical workflow for the preclinical and clinical assessment of the safety of a new topical corticosteroid.
Caption: Safety assessment workflow for topical corticosteroids.
Logical Workflow for Superpotent Steroid Selection
This diagram provides a simplified decision-making framework for selecting a superpotent topical corticosteroid based on patient and disease characteristics to optimize the safety profile.
References
- 1. karger.com [karger.com]
- 2. dovepress.com [dovepress.com]
- 3. Short-Term Safety Assessment of this compound 0.05% Shampoo: Hypothalamic–Pituitary–Adrenal Axis Suppression, Atrophogenicity, and Ocular Safety in Subjects with Scalp Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Dermatopharmacologic investigations of halobetasol propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: Complications to Anticipate and Prevent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ointment 0.05% versus diflorasone diacetate ointment 0.05% in moderate to severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Versus Fluocinonide Creams in Psoriasis and Eczema | Semantic Scholar [semanticscholar.org]
- 12. testmenu.com [testmenu.com]
- 13. karger.com [karger.com]
- 14. Validation of Dermaphot(®) for the assessment of steroid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clobetasol Propionate in a Laboratory Setting
Essential guidance for the safe and compliant disposal of clobetasol (B30939) propionate (B1217596), a potent synthetic corticosteroid, is critical for laboratory environments to ensure personnel safety and environmental protection. Clobetasol propionate is recognized for its potential to damage fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[1] Therefore, adherence to strict disposal protocols is mandatory. Improper disposal, such as discarding with household garbage or flushing down drains, is strictly prohibited to prevent environmental contamination.[2][3][4]
Key Safety and Regulatory Information
For laboratory professionals, understanding the hazard profile of this compound is the first step in safe handling and disposal. The following table summarizes crucial data derived from safety data sheets (SDS).
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 25122-46-7 | [1][2] |
| Primary Hazards | Reproductive toxicity, Specific target organ toxicity (repeated exposure) | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | [1] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of as hazardous waste. | [1] |
| Environmental Precautions | Prevent entry into drains, water courses, or soil. | [1][5] |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow to reach sewage system.[2][3] Dispose of in accordance with local, regional, and national regulations.[6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management company, which will typically use incineration to ensure the complete destruction of the active pharmaceutical ingredient.[4][5]
-
Segregation: Isolate all waste containing this compound from other laboratory waste streams. This includes the pure substance, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Containerization: Place the segregated waste into a designated, properly labeled, and sealed hazardous waste container. The container must be robust and compatible with chemical waste.[4]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify "this compound." Include any other information required by your institution and local regulations.[4]
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[4]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. These companies can provide documentation of proper disposal, which is essential for regulatory compliance.[4]
An alternative disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by trained personnel in facilities with the appropriate equipment and permits.[4][5]
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and ensure proper ventilation.[1]
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including gloves, safety goggles, and protective clothing.[1]
-
Containment and Cleanup: For solid spills, use appropriate tools to place the material in a hazardous waste container, avoiding dust dispersion. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place it in a sealed container.[1][7]
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with alcohol or another suitable solvent.[1]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined above.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
